9,9-Bis(4-amino-3-chlorophenyl)fluorene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[9-(4-amino-3-chlorophenyl)fluoren-9-yl]-2-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZUMWWHWPJAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)Cl)C5=CC(=C(C=C5)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619152 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
107934-68-9 | |
| Record name | 4,4′-(9H-Fluoren-9-ylidene)bis[2-chlorobenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107934-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis(2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107934689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(9H-fluoren-9-ylidene)bis(2-chloroaniline) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-(9H-FLUOREN-9-YLIDENE)BIS[2-CHLORO]BENZENAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 9,9-Bis(4-amino-3-chlorophenyl)fluorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,9-Bis(4-amino-3-chlorophenyl)fluorene (BACP) is a specialized diamine monomer crucial for the synthesis of high-performance polymers such as polyimides and epoxy resins. Its unique fluorenyl "cardo" structure imparts exceptional thermal stability, chemical resistance, and desirable electronic properties to the resulting polymers. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of BACP, offering field-proven insights and detailed experimental protocols to support researchers and professionals in materials science and drug development.
Introduction: The Significance of this compound
This compound, also known as Chlorophenyl Amino Fluorene (CAF), is a highly specialized amine-hardener. The bulky, rigid fluorene group, coupled with the reactive amino functionalities and the modifying chloro-substituents, makes BACP a valuable building block for advanced materials. Polymers derived from BACP exhibit enhanced glass transition temperatures, improved solubility in organic solvents, and low dielectric constants, making them suitable for applications in high-frequency electronics and as insulators.[1]
The primary applications for BACP are as a hardener in electronic applications such as for printed circuits and capacitors.[1] Epoxy resins cured with BACP demonstrate significantly lower water absorption compared to those cured with conventional polyamine hardeners.[1] This property is critical for maintaining the integrity and performance of electronic components in diverse environmental conditions.
Synthesis of this compound: A Mechanistic Approach
The synthesis of BACP is typically achieved through a Friedel-Crafts type condensation reaction between 9-fluorenone and 2-chloroaniline. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds involving aromatic moieties.[2][3]
Underlying Principles and Rationale
The selection of a Friedel-Crafts pathway is dictated by its efficiency in forming the diarylfluorene core structure. The reaction proceeds via an acid-catalyzed mechanism where 9-fluorenone is protonated, generating a highly electrophilic carbocation. This intermediate is then attacked by the electron-rich aromatic ring of 2-chloroaniline. The chloro-substituent on the aniline ring is an important consideration; while it is a deactivating group, its ortho- and para-directing influence guides the substitution to the desired position.
To drive the reaction to completion and enhance the yield, a co-catalyst system is often employed. Thiol-containing compounds can act as effective co-catalysts in similar condensation reactions.[4]
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of BACP.
Materials:
-
9-Fluorenone
-
2-Chloroaniline
-
Anhydrous Ferric Chloride (or other suitable Lewis acid)
-
Toluene
-
Sodium Hydroxide solution (10%)
-
Hydrochloric Acid (33%)
-
Ammonia solution (25%)
-
Activated Carbon
-
Deionized Water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a water separator, combine 9-fluorenone, an excess of 2-chloroaniline, a Lewis acid catalyst like anhydrous ferric chloride, and toluene.
-
Reaction Execution: Heat the mixture with stirring to a temperature of 120-125°C. The toluene forms an azeotrope with the water generated during the reaction, which is then removed by the water separator, driving the equilibrium towards product formation. Maintain this temperature for approximately 2 hours.
-
Temperature Increase: Gradually increase the temperature to 135-140°C and continue the reaction for an additional 2 hours.
-
Neutralization and Work-up: After the reaction is complete, cool the mixture to 80°C. Carefully add a 10% sodium hydroxide solution dropwise until the pH of the mixture is approximately 9. This step neutralizes the acid catalyst. Stir at 80°C for 1 hour.
-
Phase Separation: Allow the mixture to settle and separate the aqueous layer. Collect the upper organic (toluene) layer.
-
Crystallization: Slowly cool the organic layer to 20-30°C with stirring to induce crystallization of the crude product. Stir for at least 1 hour to ensure complete crystallization.
-
Isolation of Crude Product: Filter the crystallized product and wash with a small amount of cold toluene. Dry the crude product.
Purification: Achieving High Purity BACP
For applications in high-performance polymers, the purity of the BACP monomer is paramount. A common and effective purification method involves recrystallization followed by an activated carbon treatment.
Purification Protocol:
-
Acid Dissolution and Decolorization: Suspend the crude BACP in deionized water. Add 33% hydrochloric acid to dissolve the amine, forming the hydrochloride salt. Add activated carbon to the solution and heat to 80-85°C for 4 hours to remove colored impurities.
-
Hot Filtration: While still hot, filter the solution to remove the activated carbon.
-
Precipitation: Transfer the hot filtrate to a clean vessel and, while maintaining a temperature of 60-65°C, add 25% ammonia solution dropwise to neutralize the solution to a pH of 9. This will precipitate the purified BACP.
-
Final Isolation: Stir the suspension at 60-65°C for 2 hours. Cool to 20-30°C, filter the purified product, wash with deionized water, and dry to a constant weight. A white to light yellow crystalline powder should be obtained.[5] High-purity BACP can also be achieved through sublimation.[6][7]
Comprehensive Characterization of BACP
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized BACP. The following techniques are routinely employed.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the BACP molecule. Key vibrational bands to look for include N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C-Cl stretching.
Chromatographic and Mass Spectrometric Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of BACP. A purity of >98% is typically required for polymerization reactions.[9]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of BACP (C₂₅H₁₈Cl₂N₂ = 417.33 g/mol ).[9]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of BACP. This is particularly important as it is a monomer for high-temperature polymers.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of BACP, which is an indicator of its purity. The melting point is reported to be in the range of 198-203°C.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₈Cl₂N₂ | [9][10] |
| Molecular Weight | 417.33 g/mol | [9] |
| Appearance | White to light yellow/red powder/crystal | [9] |
| Purity (HPLC) | >98.0% | |
| Melting Point | 198.0 to 203.0 °C | |
| CAS Number | 107934-68-9 | [9][10][11] |
Visualizing the Process
Synthesis Reaction Scheme
Caption: Synthesis of BACP via Friedel-Crafts condensation.
Experimental Workflow
Caption: Overall experimental workflow for BACP.
Conclusion
This technical guide has detailed a robust and reliable methodology for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers can confidently produce high-purity BACP suitable for the development of advanced polymers. The comprehensive characterization techniques described are essential for validating the quality of the synthesized monomer, ensuring the desired performance and reproducibility of the final materials.
References
- 1. 9,9-Bis-(4-amino-3-chlorophenyl)-fluorene | CAS 107934-68-9 | Connect CHemicals [connectchemicals.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 9,9-Bis(4-aminophenyl)fluorene (purified by sublimation) [cymitquimica.com]
- 7. 9,9-Bis(4-aminophenyl)fluorene | 15499-84-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 9,9-BIS(3-AMINO-4-HYDROXYPHENYL)FLUORENE(20638-07-7) 1H NMR spectrum [chemicalbook.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | 107934-68-9 [sigmaaldrich.com]
- 11. 107934-68-9|this compound|BLD Pharm [bldpharm.com]
A Technical Guide to the Physicochemical Properties of 9,9-Bis(4-amino-3-chlorophenyl)fluorene: A High-Performance Monomer
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAS No. 107934-68-9), a specialized aromatic diamine. While specific experimental datasets for this molecule are not extensively published, this document synthesizes available data, draws expert comparisons with structurally similar analogs, and outlines robust analytical methodologies. We explore the compound's chemical identity, predicted solubility, and thermal characteristics, grounding these properties in its unique molecular architecture. The guide elucidates the causal relationship between its fluorenyl core, chloro-substituents, and its primary applications as a high-performance monomer in polyimides and as a curative agent for epoxy resins, particularly for advanced electronics. Standardized protocols for its characterization are also provided to support researchers and formulation scientists.
Introduction: The Architectural Advantage of a Cardo-Monomer
This compound, referred to herein by its internal designation Chlorophenyl Amino Fluorene (CAF), is a strategic building block in polymer chemistry. Its significance stems from a unique molecular structure featuring a bulky, rigid fluorene "cardo" group. This spiro-carbon at the C9 position creates a non-coplanar, three-dimensional architecture that fundamentally disrupts polymer chain packing. This disruption is the primary driver for many of its desirable properties, including enhanced solubility and high glass transition temperatures in the resulting polymers.
The presence of chlorine atoms ortho to the amine functionalities further modulates the molecule's reactivity and imparts specific performance characteristics, such as reduced water absorption and favorable dielectric properties. This guide serves to detail these structure-property relationships, providing a foundational understanding for its application in demanding fields like microelectronics, aerospace, and specialty coatings.
Chemical and Physical Identity
The foundational properties of CAF are summarized below. These data are critical for calculating stoichiometric ratios in polymerization, ensuring material purity, and for safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 107934-68-9 | [1][2] |
| Molecular Formula | C₂₅H₁₈Cl₂N₂ | [2][3] |
| Molecular Weight | 417.33 g/mol | [2][3] |
| Synonyms | 2,2'-Dichloro-4,4'-(9-fluorenylidene)dianiline, CAF | [4] |
| Appearance | White to light yellow/red crystalline powder | [4][5] |
| Purity | Typically >98.0% (by HPLC) | [1][5] |
| Melting Point | 198.0 – 203.0 °C | [4][5] |
Synthesis Pathway and Rationale
Understanding the synthesis of CAF provides insight into potential impurities and the molecule's inherent structure. It is typically produced via an acid-catalyzed electrophilic substitution reaction between 9-fluorenone and 2-chloroaniline.
Causality Behind Experimental Choices:
-
Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of 9-fluorenone, activating it for nucleophilic attack by the weakly basic 2-chloroaniline.
-
Excess Aniline: Using an excess of 2-chloroaniline drives the reaction equilibrium towards the formation of the disubstituted product.
-
High Temperature: The condensation requires elevated temperatures (e.g., 150 °C) to overcome the activation energy of the reaction.[2]
-
Purification: The workup involves neutralization to deprotonate the amine salts, followed by recrystallization from a solvent like toluene to remove unreacted starting materials and isomeric impurities.[2]
Physicochemical Property Analysis
Solubility Profile (Predictive Analysis)
Specific solubility data for CAF is not widely published. However, by analyzing its structure and comparing it to known analogs, a reliable solubility profile can be predicted. The bulky, non-polar fluorene group dominates the molecule's character, suggesting good solubility in common organic solvents. The presence of two chlorine atoms enhances hydrophobicity compared to the unsubstituted analog, 9,9-Bis(4-aminophenyl)fluorene (FDA).
Comparative Insight: The fluorinated analog, 9,9-Bis(4-amino-3,5-difluorophenyl)fluorene, is reported to be soluble in NMP, DMAc, DMF, CHCl₃, and THF.[6] It is therefore highly probable that CAF shares a similar solubility profile.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aprotic Polar | NMP, DMAc, DMF, THF, Chloroform | High | Excellent solvation of the aromatic structure. Ideal for polymerization reactions. |
| Ketones | Acetone, MEK | Moderate to High | Good balance of polarity to dissolve the molecule. |
| Aromatic | Toluene, Xylene | Moderate | Favorable π-π interactions with the fluorene core. |
| Alcohols | Methanol, Ethanol | Low | The largely non-polar structure limits interaction with polar, protic solvents. |
| Aliphatic | Hexane, Cyclohexane | Very Low | Insufficient polarity to overcome crystal lattice energy. |
| Aqueous | Water | Insoluble | The molecule is highly hydrophobic. |
Thermal Properties (Predictive Analysis)
The thermal stability of CAF is a key attribute for its use in high-performance polymers.
-
Thermogravimetric Analysis (TGA): The decomposition temperature (Td) is expected to be very high. The fluorene moiety is exceptionally stable. Polyimides derived from the unsubstituted analog (FDA) exhibit a 5% weight loss temperature (Td5%) above 500 °C.[7][8] It is anticipated that CAF and its polymers will demonstrate similar or even slightly enhanced stability due to the C-Cl bonds. A Td5% in the range of 500-550 °C under a nitrogen atmosphere is a reasonable expert estimation.
-
Differential Scanning Calorimetry (DSC): The melting point has been reported as 198-203 °C.[4] This sharp transition indicates a highly crystalline material. When used to synthesize amorphous polymers like polyimides, a high glass transition temperature (Tg) is expected. The cardo structure severely restricts segmental chain rotation, pushing the Tg of derived polyimides well above 300 °C, and in some cases, over 400 °C depending on the comonomer.[6][9]
Spectroscopic Characterization (Anticipated Spectra)
While verified spectra are not publicly available, the key features can be predicted based on the molecule's functional groups.
-
FTIR Spectroscopy:
-
N-H Stretching: Dual peaks in the 3350-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹.
-
C=C Stretching: Multiple sharp peaks between 1450-1600 cm⁻¹ corresponding to the aromatic rings.
-
C-N Stretching: Found in the 1250-1350 cm⁻¹ region.
-
C-Cl Stretching: A strong band expected in the 700-800 cm⁻¹ region.
-
-
¹H NMR Spectroscopy: The spectrum will be complex. Key expected signals include:
-
-NH₂ Protons: A broad singlet, whose chemical shift is solvent-dependent, likely between 4-5 ppm.
-
Aromatic Protons: A series of doublets and triplets in the 6.5-8.0 ppm range. The protons on the fluorene rings will be distinct from those on the chloroaniline rings. The chlorine atom will cause a downfield shift for adjacent protons.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: A multitude of signals between 110-155 ppm. The carbons bonded to nitrogen and chlorine will be clearly identifiable.
-
C9 Spiro-Carbon: A unique, non-protonated carbon signal expected around 65-70 ppm, which is highly characteristic of this class of molecules.
-
Core Applications and Performance Rationale
The physicochemical properties of CAF directly translate to its high-value applications.
-
Monomer for High-Temperature Polyimides:
-
Why it's used: CAF is reacted with aromatic dianhydrides to form polyimides. The resulting polymers are sought after for applications in flexible electronics and aerospace due to their exceptional thermal stability.[9][10]
-
Property Link: The high Td and potential for a high Tg, derived from the fluorene core, ensure the material's integrity at elevated operating temperatures. The chloro-substituents can lower the dielectric constant and reduce moisture uptake compared to non-halogenated versions.
-
-
Epoxy Resin Hardener/Curative:
-
Why it's used: The two primary amine groups react readily with the epoxide groups of resins to form a cross-linked thermoset.
-
Property Link: CAF-cured epoxies exhibit lower water absorption and lower electrical dissipation compared to those cured with standard aliphatic amines. This is critical for encapsulating electronic components like capacitors and printed circuit boards, where moisture and electrical leakage are failure points. The rigidity of the fluorene backbone also enhances the mechanical strength of the cured matrix.
-
Appendix: Standardized Characterization Protocols
The following are self-validating, field-proven methodologies for characterizing CAF or analogous research compounds.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v). Rationale: This ratio provides good separation for non-polar aromatic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm. Rationale: This wavelength captures the strong absorbance of the aromatic rings.
-
Sample Prep: Accurately weigh ~10 mg of CAF and dissolve in 10 mL of acetonitrile. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject 10 µL. Purity is calculated from the peak area percentage of the main component. A single, sharp peak is indicative of high purity.
Protocol 2: Thermal Stability by Thermogravimetric Analysis (TGA)
-
System: TA Instruments Q500 or equivalent.
-
Sample: 5-10 mg of CAF powder in a platinum or ceramic pan.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, allowing for measurement of the intrinsic thermal stability.
-
Method: Ramp temperature from 30 °C to 800 °C at a rate of 10 °C/min. Rationale: A 10 °C/min ramp is a standard rate that balances resolution and experimental time.
-
Analysis: Determine the onset of decomposition and the temperature at 5% weight loss (Td5%).
Protocol 3: Phase Transitions by Differential Scanning Calorimetry (DSC)
-
System: TA Instruments Q2000 or equivalent.
-
Sample: 3-5 mg of CAF hermetically sealed in an aluminum pan.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Method: a. Heat from 25 °C to 220 °C at 10 °C/min. (1st Heat) b. Cool to 25 °C at 10 °C/min. c. Heat from 25 °C to 220 °C at 10 °C/min. (2nd Heat) Rationale: The first heat cycle removes thermal history. The second heat cycle provides a clear view of the melting point (Tm). For polymers made from CAF, this method would be used to determine the glass transition temperature (Tg).
-
Analysis: Identify the endothermic peak corresponding to the melting point from the second heating scan.
References
- 1. This compound | 107934-68-9 | TCI AMERICA [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 107934-68-9 | TCI Deutschland GmbH [tcichemicals.com]
- 5. This compound | 107934-68-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9,9-Bis(4-aminophenyl)fluorene (FDA) 15499-84-0 C25H20N2 | Heynova [heynovachem.com]
"molecular structure of 2,2'-dichloro-4,4'-(9-fluorenylidene)dianiline"
An In-depth Technical Guide to the Molecular Structure of 2,2'-dichloro-4,4'-(9-fluorenylidene)dianiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure, properties, and synthesis of 2,2'-dichloro-4,4'-(9-fluorenylidene)dianiline. This molecule, a halogenated derivative of the well-known diamine 4,4'-(9-fluorenylidene)dianiline (BAPF), is of significant interest as a monomer for high-performance polymers and as a potential scaffold in medicinal chemistry. The introduction of chlorine atoms onto the aromatic rings profoundly influences its electronic properties, steric configuration, and reactivity. This document details its structural elucidation through predictive spectroscopic analysis and computational methods, outlines a robust synthesis protocol, and discusses its applications in materials science and its potential relevance for drug development.
Introduction: The Significance of a Halogenated Fluorenylidene Diamine
Fluorenylidene-containing aromatic diamines are a critical class of monomers used in the synthesis of advanced polymers such as polyimides and polyamides.[1] The bulky, rigid fluorene group at the core of these molecules imparts exceptional thermal stability, high glass transition temperatures (Tg), and improved solubility in organic solvents. The parent compound, 4,4'-(9-fluorenylidene)dianiline, is a benchmark in this category.[2]
The subject of this guide, 2,2'-dichloro-4,4'-(9-fluorenylidene)dianiline, introduces ortho-chlorine atoms to the aniline rings. This substitution is not trivial; it serves several key purposes:
-
Electronic Modification : The electron-withdrawing nature of chlorine alters the electron density on the aromatic rings and the basicity of the amine groups, which can influence polymerization reactivity and the final polymer's dielectric properties.
-
Steric Hindrance : The presence of chlorine atoms ortho to the amino groups restricts the rotation of the C-N bond, affecting the overall polymer chain conformation and potentially hindering intermolecular charge transfer complex formation, which is desirable for creating colorless polyimides.[3]
-
Enhanced Properties : Halogenation can introduce flame-retardant properties and modify the refractive index of the resulting materials.
-
Medicinal Chemistry Relevance : In drug development, halogenated aromatic scaffolds are frequently employed to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.
This guide offers a detailed exploration of the molecule's structure, from its fundamental chemical identity to a predictive analysis of its spectroscopic signatures and a workflow for its synthesis.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. The key identifiers and properties for 2,2'-dichloro-4,4'-(9-fluorenylidene)dianiline are summarized below.
| Property | Value | Source |
| IUPAC Name | 4,4'-(9H-fluoren-9-ylidene)bis(2-chloroaniline) | [4] |
| Synonyms | 9,9-Bis(4-amino-3-chlorophenyl)fluorene, BAPCF | [4] |
| CAS Number | 107934-68-9 | [4] |
| Molecular Formula | C₂₅H₁₈Cl₂N₂ | [4] |
| Molecular Weight | 417.33 g/mol | |
| Appearance | Expected to be a white to off-white crystalline solid | |
| Melting Point | 237-239 °C (for the non-chlorinated parent compound) | [5] |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMAc, NMP) | [1] |
Synthesis and Mechanistic Insights
The synthesis of fluorenylidene dianilines is typically achieved via an acid-catalyzed condensation reaction between 9-fluorenone and the corresponding aniline derivative. This established methodology can be directly adapted for the preparation of the target dichlorinated compound.
Proposed Synthetic Pathway
The most logical and field-proven approach is the reaction of one equivalent of 9-fluorenone with two equivalents of 2-chloroaniline in the presence of an acid catalyst.
Caption: Proposed synthesis workflow for 2,2'-dichloro-4,4'-(9-fluorenylidene)dianiline.
Causality and Protocol Validation
Expertise-Driven Rationale: The synthesis of the non-chlorinated analogue, 4,4'-(9-fluorenylidene)dianiline, is well-documented and involves reacting 9-fluorenone with aniline hydrochloride and aniline.[6] The aniline hydrochloride serves as the acid catalyst, while excess aniline acts as both a reactant and a solvent. Using toluene allows for azeotropic removal of the water byproduct via a Dean-Stark apparatus, which is critical for driving the equilibrium towards the product.
Self-Validating Protocol: This protocol is inherently self-validating. The progress of the reaction can be monitored by quantifying the water collected in the Dean-Stark trap. The reaction is complete when water evolution ceases. Further validation is achieved through standard analytical techniques like Thin Layer Chromatography (TLC) to track the consumption of 9-fluorenone and the formation of the product, followed by purification and spectroscopic confirmation.
Detailed Experimental Protocol
This protocol is adapted from the established synthesis of the parent compound.[6]
-
Apparatus Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark trap connected to a reflux condenser.
-
Charging Reactants: To the flask, add 9-fluorenone (1.0 eq), 2-chloroaniline hydrochloride (2.2 eq), 2-chloroaniline (2.0 eq), and toluene (approx. 1.4 mL per gram of 9-fluorenone).
-
Reaction: Heat the mixture to 125-130°C with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Maintain this temperature for approximately 3 hours or until water evolution slows significantly.
-
Drive to Completion: Slowly increase the temperature to 145-150°C and hold for an additional 3 hours to ensure the reaction goes to completion.
-
Workup - Neutralization: Cool the reaction mixture to ~95°C. Carefully add 10% aqueous sodium hydroxide solution dropwise with stirring until the pH of the mixture is approximately 9-10. This neutralizes the hydrochloride salt and protonated product. Maintain at 95°C for 1 hour.
-
Workup - Isolation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Crystallization: Slowly cool the remaining organic layer to room temperature (20-30°C) with stirring to induce crystallization of the product. Stir for 1 hour to maximize crystal formation.
-
Purification: Collect the crude product by filtration. Wash the filter cake with a suitable solvent like xylene or ethanol to remove residual impurities. Dry the purified product under vacuum.
-
Characterization: Confirm the identity and purity of the final product using melting point, NMR, FT-IR, and Mass Spectrometry.
Molecular Structure and Spectroscopic Elucidation
Core Molecular Geometry
The molecule features a central sp³-hybridized carbon (C9 of the fluorene moiety) bonded to two planar fluorenyl groups and two dichlorophenylamine groups. This creates a spiro-like, non-planar, and highly rigid three-dimensional structure. The two aniline rings are not coplanar with the fluorene system due to the tetrahedral geometry at C9. The ortho-chlorine atoms will further impose steric constraints, influencing the dihedral angle between the aniline rings and the C9 carbon.
Caption: Simplified 2D representation of the core molecular structure.
Predictive Spectroscopic Signatures
In the absence of published spectra, we can predict the key characteristics based on known spectroscopic principles and data from analogous compounds like the non-chlorinated parent molecule.[7]
| Technique | Predicted Observations |
| ¹H NMR (in DMSO-d₆) | Fluorene Protons (8H): Complex multiplets expected in the aromatic region (~7.1-7.9 ppm). Aniline Protons (6H): Three distinct signals. The proton ortho to the NH₂ group will be a doublet, the proton meta will be a doublet of doublets, and the proton ortho to the C9 carbon will be a doublet. Shifts will be influenced by the chlorine. Amine Protons (4H): A broad singlet (~5.0-5.5 ppm), characteristic of -NH₂ groups. |
| ¹³C NMR (in DMSO-d₆) | Symmetry: Due to molecular symmetry, 13 distinct signals are expected (instead of 25). Fluorene Carbons: Signals for the quaternary C9 carbon (~65 ppm) and aromatic carbons (~120-150 ppm). Aniline Carbons: Six signals. The carbon bearing the chlorine (C-Cl) will be shifted downfield. The carbon bearing the amine (C-NH₂) will also be distinct. |
| FT-IR (KBr Pellet) | N-H Stretch: Doublet peak around 3350-3450 cm⁻¹ (asymmetric and symmetric stretching of primary amine). C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. C=C Aromatic Stretch: Sharp peaks in the 1500-1600 cm⁻¹ region. C-N Stretch: Around 1250-1350 cm⁻¹. C-Cl Stretch: Strong absorption in the 700-850 cm⁻¹ region. |
| Mass Spec. (EI-MS) | Molecular Ion (M⁺): A cluster of peaks will be observed due to the presence of two chlorine atoms. The most intense peaks will be at m/z 416 (for ³⁵Cl₂), 418 (for ³⁵Cl³⁷Cl), and 420 (for ³⁷Cl₂), with an approximate intensity ratio of 9:6:1. Fragmentation: Expect fragmentation patterns corresponding to the loss of chlorine or amine groups. |
Computational Structural Analysis
To gain deeper insight into the molecule's three-dimensional structure and electronic properties, computational methods such as Density Functional Theory (DFT) are invaluable.[8] A theoretical investigation provides data that complements and helps interpret experimental findings.
Caption: Conceptual workflow for a DFT-based structural analysis.
A DFT study would yield:
-
Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles, confirming the steric impact of the chlorine atoms.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and its potential as an optoelectronic material.
-
Electrostatic Potential (ESP) Map: Visualization of the electron density distribution, highlighting the electronegative regions around the chlorine and nitrogen atoms.
-
Vibrational Frequencies: A theoretical IR spectrum that can be used to assign the peaks observed in an experimental spectrum.
Applications and Future Directions
Core Application: Advanced Polymer Synthesis
The primary and most immediate application for 2,2'-dichloro-4,4'-(9-fluorenylidene)dianiline is as a specialty monomer. Its incorporation into polyimide or polyamide backbones is expected to yield polymers with:
-
High Thermal Stability: A hallmark of fluorene-based polymers.
-
Improved Solubility: The non-coplanar structure disrupts chain packing, enhancing solubility.
-
Reduced Color: Steric hindrance from the chlorine atoms can reduce the formation of intermolecular charge-transfer complexes that cause coloration in traditional polyimides.
-
Flame Retardancy: The presence of chlorine contributes to flame-resistant properties.
Potential in Drug Development and Medicinal Chemistry
While not a drug itself, this molecule represents an attractive and rigid scaffold for building complex molecules. The two primary amine groups serve as versatile synthetic handles for creating libraries of compounds through reactions like acylation, sulfonylation, or reductive amination. The dichlorinated phenyl rings are a common feature in pharmaceuticals, often introduced to:
-
Block Metabolic Sites: Preventing enzymatic degradation (e.g., by Cytochrome P450 enzymes) and increasing the compound's half-life.
-
Modulate Lipophilicity: Fine-tuning the molecule's ability to cross cell membranes.
-
Form Halogen Bonds: Engaging in specific, stabilizing interactions with protein targets.
Future research could explore the synthesis of bis-amide or other derivatives for screening against various therapeutic targets, such as kinases or proteases, where rigid scaffolds are often beneficial for potent and selective binding.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the care appropriate for an aromatic amine and a chlorinated organic compound. The parent compound, 4,4'-(9-fluorenylidene)dianiline, is classified with hazards such as being harmful if swallowed, in contact with skin, or inhaled, and causing serious eye irritation.[9]
-
Personal Protective Equipment (PPE): Always use a dust mask (N95), chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
2,2'-dichloro-4,4'-(9-fluorenylidene)dianiline is a molecule of significant technical interest, bridging the fields of materials science and medicinal chemistry. Its molecular structure is defined by a rigid, three-dimensional fluorenylidene core functionalized with two chloroaniline moieties. The strategic placement of chlorine atoms modifies its electronic profile and steric properties compared to its parent compound. While its primary utility lies in the creation of high-performance polymers with enhanced properties, its structural motifs suggest considerable potential as a scaffold for the development of novel therapeutics. The synthetic and analytical workflows detailed in this guide provide a solid foundation for researchers to explore and harness the unique properties of this versatile diamine.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 9,9-双(4-氨基苯基)芴 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. 4,4'-(9-Fluorenylidene)dianiline | C25H20N2 | CID 631552 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 9,9-Bis(4-amino-3-chlorophenyl)fluorene: A Technical Guide
Introduction
9,9-Bis(4-amino-3-chlorophenyl)fluorene is a specialized aromatic diamine monomer crucial in the synthesis of high-performance polymers such as polyimides and epoxy resins. Its rigid, cardo fluorene structure, combined with the reactivity of the amino groups and the influence of the chloro substituents, imparts desirable thermal stability, mechanical strength, and specific electronic properties to the resulting polymers.[1] A thorough understanding of its spectroscopic signature is paramount for researchers and professionals in polymer chemistry and materials science to ensure monomer purity, verify reaction completion, and predict polymer characteristics.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and comparative data from analogous fluorene derivatives.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its distinct chemical environments, gives rise to a predictable and interpretable set of spectroscopic data. The molecule's C2 symmetry (assuming free rotation of the phenyl groups) simplifies the NMR spectra to a degree, while the various functional groups provide characteristic signals in FTIR and specific fragmentation patterns in mass spectrometry.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals for the fluorene and the substituted phenyl rings.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for aromatic amines due to its ability to solubilize the compound and to observe the N-H protons.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The predicted chemical shifts (δ) are based on the analysis of the parent compound, fluorene, and related substituted aminophenylfluorene derivatives. The electron-donating amino group and the electron-withdrawing chloro group will influence the chemical shifts of the aromatic protons on the pendant phenyl rings.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 7.9 | d | 2H | Fluorene H-4, H-5 | Protons adjacent to the phenyl-phenyl linkage in the fluorene core. |
| ~7.3 - 7.4 | t | 2H | Fluorene H-2, H-7 | Aromatic protons on the fluorene core. |
| ~7.2 - 7.3 | t | 2H | Fluorene H-3, H-6 | Aromatic protons on the fluorene core. |
| ~7.1 - 7.2 | d | 2H | Fluorene H-1, H-8 | Protons on the fluorene core closest to the pendant phenyl groups. |
| ~7.0 - 7.1 | d | 2H | Phenyl H-2' | Proton ortho to the fluorene linkage, deshielded by the chloro group. |
| ~6.8 - 6.9 | dd | 2H | Phenyl H-6' | Proton meta to the chloro group and ortho to the amino group. |
| ~6.6 - 6.7 | d | 2H | Phenyl H-5' | Proton meta to the amino group. |
| ~5.0 - 5.2 | s (broad) | 4H | -NH₂ | Amine protons; chemical shift is solvent and concentration-dependent. The signal will disappear upon D₂O exchange.[2] |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
The predicted chemical shifts for the carbon atoms reflect the symmetry of the molecule and the electronic effects of the substituents.
| Predicted δ (ppm) | Assignment | Rationale |
| ~150 - 152 | Fluorene C-4a, C-4b | Quaternary carbons at the fusion of the fluorene rings. |
| ~142 - 144 | Phenyl C-4' | Carbon attached to the amino group, shielded by its electron-donating effect. |
| ~140 - 142 | Fluorene C-8a, C-9a | Quaternary carbons of the fluorene core. |
| ~130 - 132 | Phenyl C-1' | Quaternary carbon attached to the C9 of the fluorene. |
| ~128 - 130 | Phenyl C-2' | Carbon atom ortho to the fluorene linkage. |
| ~127 - 129 | Fluorene C-2, C-7 | Aromatic carbons on the fluorene core. |
| ~125 - 127 | Fluorene C-4, C-5 | Aromatic carbons on the fluorene core. |
| ~122 - 124 | Phenyl C-3' | Carbon attached to the chlorine atom. |
| ~120 - 122 | Fluorene C-1, C-8 | Aromatic carbons on the fluorene core. |
| ~118 - 120 | Phenyl C-6' | Carbon atom ortho to the amino group. |
| ~115 - 117 | Phenyl C-5' | Carbon atom meta to the amino group. |
| ~65 - 67 | Fluorene C-9 | Quaternary sp³ carbon of the fluorene core, a characteristic signal for 9,9-disubstituted fluorenes. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the aromatic C-H and C=C bonds, and the C-Cl bond.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Instrumentation: Record the spectrum using an FTIR spectrometer.
-
Data Collection: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.
Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3400 - 3500 | Asymmetric and Symmetric N-H stretch | Two distinct sharp bands are expected for the primary amine (-NH₂), characteristic of aromatic primary amines.[3] |
| 3000 - 3100 | Aromatic C-H stretch | Medium to weak absorptions characteristic of C-H bonds on the aromatic rings. |
| 1600 - 1650 | N-H bend (scissoring) | A strong absorption band due to the in-plane bending of the primary amine N-H bonds. |
| 1450 - 1600 | Aromatic C=C stretch | Multiple sharp bands of variable intensity corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |
| 1250 - 1350 | Aromatic C-N stretch | A strong band characteristic of the stretching vibration of the bond between the aromatic ring and the nitrogen of the amine group. |
| 1000 - 1100 | C-Cl stretch | The position of the C-Cl stretch can be variable, but it is expected to appear in this region for chloroarenes. |
| 650 - 900 | Aromatic C-H out-of-plane bend | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into the structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this non-volatile compound. Electron Ionization (EI) can also be used if the compound is sufficiently volatile and thermally stable.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass and confirm the elemental composition.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₂₅H₁₈Cl₂N₂. The calculated monoisotopic mass is 416.0847 g/mol .
-
Molecular Ion Peak: Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
M⁺ peak (at m/z ~416): Corresponds to the molecule containing two ³⁵Cl atoms.
-
M+2 peak (at m/z ~418): Corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom. This peak will have an intensity of approximately 65% relative to the M⁺ peak.
-
M+4 peak (at m/z ~420): Corresponds to the molecule containing two ³⁷Cl atoms. This peak will have an intensity of approximately 10% relative to the M⁺ peak. This distinctive 100:65:10 intensity ratio is a clear indicator of a molecule containing two chlorine atoms.[4][5]
-
-
Fragmentation Pattern: Under ionization, the molecule can fragment in predictable ways.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Conclusion
The spectroscopic characterization of this compound is a critical step in its application for the synthesis of advanced materials. This guide provides a detailed framework for understanding and predicting the NMR, FTIR, and mass spectral data of this important monomer. By leveraging the principles of spectroscopy and comparing with data from related structures, researchers and professionals can confidently identify and assess the purity of this compound, ensuring the quality and performance of the resulting polymers.
References
Navigating the Solubility Landscape of 9,9-Bis(4-amino-3-chlorophenyl)fluorene: A Technical Guide for Researchers
Foreword: Understanding the Critical Role of Solubility in Advanced Material Synthesis
In the realm of high-performance polymers and advanced materials, the precise control over monomer solubility is not merely a matter of convenience; it is a cornerstone of reproducible synthesis and predictable material properties. 9,9-Bis(4-amino-3-chlorophenyl)fluorene, a key diamine monomer, is instrumental in the formulation of cutting-edge polyimides and other polymers destined for demanding applications in electronics and aerospace. Its solubility characteristics directly dictate the choice of reaction media, influence polymerization kinetics, and ultimately define the processability and performance of the final material. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering a blend of theoretical insights, extrapolated data from analogous compounds, and robust experimental protocols to empower researchers in their scientific endeavors.
Physicochemical Profile of this compound
A thorough understanding of a molecule's intrinsic properties is fundamental to predicting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₂₅H₁₈Cl₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 417.33 g/mol | --INVALID-LINK-- |
| Synonyms | 2,2'-Dichloro-4,4'-(9-fluorenylidene)dianiline | --INVALID-LINK-- |
| Appearance | White to light yellow/red powder/crystal | --INVALID-LINK-- |
The molecular architecture of this compound offers critical clues to its solubility. The large, rigid, and non-polar fluorene core is appended with two polar aminophenyl groups. The presence of chlorine atoms ortho to the amino groups introduces steric hindrance and alters the electronic properties of the aniline rings. This combination of a bulky, hydrophobic backbone with polar, hydrogen-bonding capable functional groups results in a nuanced solubility profile.
Caption: Molecular structure of this compound.
Expected Solubility in Organic Solvents: An Evidence-Based Approach
The general principle of "like dissolves like" provides a foundational framework. The molecule's polarity, hydrogen bonding capability, and molecular size are key determinants of its solubility.
High Expected Solubility in Polar Aprotic Solvents
The synthesis of high-performance polyimides from fluorene-containing diamines is frequently conducted in polar aprotic solvents. This is a strong indicator that the diamine monomers themselves possess good solubility in these media. Research on polyimides derived from 9,9-bis(4-aminophenyl)fluorene and its derivatives consistently reports good solubility of the resulting polymers in solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[1][2] For polymerization to occur effectively in a homogeneous solution, the monomers must first dissolve. Therefore, it is highly probable that this compound is readily soluble in these solvents.
Insights from a Fluorinated Analog
A close structural analog, 9,9-Bis(4-amino-3-fluorophenyl)fluorene, offers more direct insight. It has been reported to be soluble in tetrahydrofuran (THF) and acetone, and slightly soluble in ethanol and toluene.[3] Given the similar electronic nature and size of chlorine and fluorine atoms, it is reasonable to extrapolate a similar solubility pattern for the chlorinated compound.
Predicted Solubility Summary
Based on the available evidence, the following qualitative solubility profile can be anticipated. It is crucial to note that this is a predicted profile and should be confirmed experimentally for any specific application.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | NMP, DMAc, DMSO | Soluble | Common solvents for polymerization of related monomers.[1][2] |
| Ethers | Tetrahydrofuran (THF) | Soluble | Based on the reported solubility of the fluorinated analog.[3] |
| Ketones | Acetone | Soluble | Based on the reported solubility of the fluorinated analog.[3] |
| Alcohols | Ethanol, Methanol | Sparingly Soluble | The polar hydroxyl group can interact with the amino groups, but the large hydrophobic fluorene core limits solubility. The fluorinated analog is slightly soluble in ethanol.[3] |
| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly to Insoluble | The non-polar nature of these solvents is not ideal for dissolving the polar amino-substituted parts of the molecule. The fluorinated analog is slightly soluble in toluene.[3] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble to Sparingly Soluble | The polarity is intermediate, and the presence of chlorine atoms in the solvent may favor interaction. Polyimides from a fluorinated analog are soluble in these solvents. |
| Non-polar Aliphatic | Hexane, Heptane | Insoluble | The significant difference in polarity makes dissolution unlikely. |
| Water | Water | Insoluble | The large, hydrophobic fluorene backbone dominates, preventing solubility in water. |
Experimental Protocol for Solubility Determination
Given the absence of comprehensive published data, experimental determination of solubility is paramount for any research or development activity. The following protocol outlines a reliable method for qualitative and semi-quantitative solubility assessment.
Materials and Equipment
-
This compound
-
A range of analytical grade organic solvents
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
-
Glass vials with screw caps
Qualitative Solubility Determination
-
Preparation: Add approximately 10 mg of this compound to a tared glass vial.
-
Solvent Addition: Add 1 mL of the test solvent to the vial.
-
Mixing: Cap the vial and vortex for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid appears largely undissolved.
-
Semi-Quantitative Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Accurately weigh a known amount of this compound (e.g., 50 mg) into a series of vials.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 5 mL) to each vial.
-
Equilibration: Place the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet any undissolved solid.
-
Analysis: Carefully extract an aliquot of the supernatant and analyze its concentration using a pre-calibrated HPLC or UV-Vis spectrophotometric method.
-
Calculation: The solubility is calculated based on the measured concentration in the saturated solution.
Caption: Workflow for the shake-flask solubility determination method.
Causality of Experimental Choices and Trustworthiness of Protocols
The recommended shake-flask method is a gold-standard technique for solubility determination due to its robustness and ability to achieve thermodynamic equilibrium, ensuring that the measured solubility is a true representation of the compound's capacity to dissolve in a given solvent under specific conditions. The extended equilibration time is critical to overcome any kinetic barriers to dissolution. The use of a temperature-controlled environment is essential as solubility is a temperature-dependent property.
The analytical finish, whether by HPLC or UV-Vis spectroscopy, provides a self-validating system. A well-developed analytical method with a proper calibration curve ensures the accuracy and precision of the concentration measurement, lending high confidence to the final solubility value.
Conclusion and Future Perspectives
While direct published data on the solubility of this compound is scarce, a combination of theoretical principles and data from analogous compounds provides a strong predictive framework. It is anticipated to be soluble in polar aprotic solvents like NMP, DMAc, and DMSO, as well as in THF and acetone. Its solubility is expected to be limited in alcohols and aromatic hydrocarbons and negligible in non-polar aliphatic solvents and water.
For researchers and drug development professionals, the provided experimental protocols offer a reliable pathway to determine the precise solubility in their solvent systems of interest. Such empirical data is indispensable for the successful design of polymerization processes, the formulation of casting solutions, and the overall advancement of materials science based on this versatile monomer.
References
"thermal stability and decomposition of 9,9-Bis(4-amino-3-chlorophenyl)fluorene"
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 9,9-Bis(4-amino-3-chlorophenyl)fluorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound (CAS RN: 107934-68-9). While direct experimental thermogravimetric data for this specific molecule is not extensively published, this guide synthesizes information from analogous structures and the known behavior of its constituent chemical moieties to present a scientifically grounded overview. We will delve into the anticipated thermal properties, propose a likely decomposition mechanism, and outline the state-of-the-art analytical methodologies for its characterization. This document is intended to be an essential resource for professionals utilizing this compound in high-temperature applications, such as in the synthesis of advanced polymers or as a curing agent in specialized formulations.
Introduction: The Significance of this compound
This compound, also known as 2,2'-Dichloro-4,4'-(9-fluorenylidene)dianiline, is a highly specialized aromatic diamine.[1] Its molecular structure is characterized by a rigid, cardo-type fluorene core, which imparts exceptional thermal stability to polymers derived from it.[2] This compound serves as a critical monomer in the synthesis of high-performance polyimides and as a hardener for epoxy resins, particularly in applications demanding superior thermal and electronic properties.[3] The presence of chlorine atoms on the phenyl rings further modifies its properties, influencing its reactivity and the ultimate characteristics of the resulting polymers. Understanding the thermal limitations and decomposition pathways of this molecule is paramount for its safe and effective application in demanding environments.
Predicted Thermal Stability and Physicochemical Properties
Based on the available data for the compound and its analogues, we can predict its key thermal and physical characteristics.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 107934-68-9 | [1] |
| Synonyms | 2,2'-Dichloro-4,4'-(9-fluorenylidene)dianiline | [1] |
| Appearance | White to light yellow/red powder/crystal | [1] |
| Purity | >98.0% (HPLC) | [1] |
| Melting Point | 198.0 - 203.0 °C | [1] |
Inferred Thermal Stability
It is therefore highly probable that the monomer itself possesses significant thermal stability, with decomposition onset occurring at temperatures well above its melting point. The presence of amino and chloro substituents on the phenyl rings will be the primary determinants of the decomposition initiation temperature and pathway.
Proposed Decomposition Mechanism
The thermal decomposition of this compound is likely a multi-stage process, dictated by the hierarchy of bond strengths within the molecule.
Initial Decomposition Steps (Lower Temperature Regime)
At elevated temperatures, the initial bond scissions are expected to occur at the C-Cl and C-N bonds of the substituted phenyl rings, as these are generally weaker than the C-C bonds within the aromatic rings. The thermal degradation of chlorinated hydrocarbons is known to produce hydrogen chloride (HCl) and other chlorinated species.[4] Similarly, the decomposition of aromatic amines can lead to the evolution of ammonia and other nitrogenous compounds.[5]
A plausible initial decomposition pathway involves the homolytic cleavage of the C-Cl bond, followed by hydrogen abstraction to form HCl. Concurrently, the C-N bond may also break, leading to the formation of amino radicals.
Degradation of the Fluorene Core (Higher Temperature Regime)
The central fluorene moiety is exceptionally stable due to its aromaticity. Significant degradation of this core structure is expected to occur at much higher temperatures, likely above 500°C. The degradation of the fluorene core would lead to the formation of a complex mixture of polycyclic aromatic hydrocarbons (PAHs) and ultimately, a carbonaceous char. Studies on the thermal degradation of poly(9,9-dioctylfluorene) have shown the formation of fluorenone as a key degradation product through an oxidative process.[6]
A simplified proposed decomposition pathway is illustrated in the diagram below:
Caption: Proposed thermal decomposition pathway for this compound.
Recommended Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition products of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition, the temperature of maximum weight loss, and the residual mass.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's specifications.
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to 800°C at a constant heating rate of 10 °C/min.
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the key decomposition temperatures.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions.
Methodology:
-
Calibrate the DSC instrument using a certified standard (e.g., indium).
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250°C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample back to ambient temperature at a controlled rate.
-
Perform a second heating scan to observe any glass transition.
-
Analyze the DSC thermogram for endothermic and exothermic peaks corresponding to thermal events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile decomposition products.[7]
Methodology:
-
Place a small amount of the sample (microgram to low milligram range) into a pyrolysis probe.[8]
-
Rapidly heat the sample to a series of predetermined temperatures (e.g., 300°C, 500°C, 700°C) in an inert atmosphere.
-
The resulting pyrolysis products are directly transferred to the GC inlet.
-
Separate the components using a suitable GC column (e.g., a non-polar or medium-polarity column).
-
Identify the separated components using a mass spectrometer by comparing their mass spectra to a reference library (e.g., NIST).
The following diagram illustrates the experimental workflow for the comprehensive thermal analysis of this compound.
Caption: Experimental workflow for the thermal characterization of this compound.
Conclusion and Future Outlook
This compound is a monomer with inherently high thermal stability due to its rigid fluorene core. While its decomposition is predicted to initiate at the chloro- and amino-substituted phenyl rings, the complete degradation of the molecule occurs at significantly higher temperatures. The primary decomposition products are expected to include hydrogen chloride, ammonia, and a variety of chlorinated and nitrogen-containing aromatic compounds, ultimately leaving a carbonaceous residue at very high temperatures.
For a definitive understanding of its thermal behavior, rigorous experimental analysis using TGA, DSC, and Py-GC-MS is essential. The protocols outlined in this guide provide a robust framework for such an investigation. A thorough characterization of the thermal properties of this important monomer will enable its more effective and safer use in the development of next-generation high-performance materials.
References
- 1. This compound | 107934-68-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. 9,9-Bis-(4-amino-3-chlorophenyl)-fluorene | CAS 107934-68-9 | Connect CHemicals [connectchemicals.com]
- 4. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. gcms.cz [gcms.cz]
Navigating the Nomenclature of a Key Polyimide Monomer: A Guide to 9,9-Bis(4-amino-3-chlorophenyl)fluorene
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced materials and polymer chemistry, precision in communication is paramount. The nomenclature of chemical compounds, often a source of confusion, can lead to costly errors in research and development. This technical guide provides a comprehensive overview of the alternative names, synonyms, and identifiers for the compound 9,9-Bis(4-amino-3-chlorophenyl)fluorene . This diamine monomer is a critical building block for high-performance polyimides and other advanced polymers, valued for its ability to impart desirable thermal and mechanical properties. A thorough understanding of its various names is essential for accurate literature searches, effective procurement, and unambiguous scientific discourse.
The Challenge of Chemical Nomenclature
The existence of multiple naming conventions for a single chemical entity stems from different systems of nomenclature, historical naming practices, and the use of abbreviations or trade names within specific industries. For a molecule with the structural complexity of this compound, this can be particularly challenging. This guide aims to deconstruct this complexity, providing clarity for professionals in the field.
Core Chemical Identity
To establish a baseline for our discussion, let's first examine the core identifiers for this compound:
| Identifier | Value |
| CAS Number | 107934-68-9[1][2][3][4][5][6] |
| Molecular Formula | C25H18Cl2N2[3][4] |
| Molecular Weight | 417.33 g/mol [3][4] |
The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, providing an unambiguous way to identify a compound without relying on its name.
Systematic and Common Synonyms
The most frequently encountered alternative names for this compound are derived from systematic or semi-systematic naming conventions. These names, while often longer, provide a more descriptive representation of the molecule's structure.
Key Synonyms:
-
2,2'-Dichloro-4,4'-(9-fluorenylidene)dianiline : This is a widely used and descriptive synonym that clearly indicates the presence of two chlorinated aniline moieties attached to the 9-position of a fluorene core.[1][2][4]
-
4-[9-(4-amino-3-chlorophenyl)fluoren-9-yl]-2-chloroaniline : This name, also based on systematic nomenclature, provides a slightly different but equally valid description of the chemical structure.[7]
-
9,9-Bis(3-Chloro-4-aminophenyl)Fluorene : A variation where the position of the chloro and amino groups on the phenyl rings is explicitly stated.[5][8]
The choice between these synonyms often comes down to stylistic preference in publications or the conventions of a particular research group.
Commercial and Abbreviated Nomenclature
In industrial and applied settings, brevity is often favored, leading to the adoption of abbreviations or trade names.
-
Chlorophenyl Amino Fluorene (CAF) : This is a notable abbreviation used in commercial contexts, particularly when referring to its application as an amine-hardener for epoxy resins.[5][9]
The use of such abbreviations, while convenient, necessitates careful verification of the underlying chemical structure to avoid ambiguity.
The Importance of Precision: Distinguishing from Related Compounds
A critical aspect of chemical nomenclature is the ability to differentiate between structurally similar molecules. For instance, the fluorine-containing analogue, 9,9-Bis(4-amino-3-fluorophenyl)fluorene , is a distinct compound with its own set of properties and applications.
| Common Name | CAS Number | Key Distinction |
| This compound | 107934-68-9 | Contains chlorine atoms |
| 9,9-Bis(4-amino-3-fluorophenyl)fluorene (BFAF) | 127926-65-2 | Contains fluorine atoms[10] |
This highlights the importance of specifying the halogen substituent to prevent confusion and ensure the procurement and use of the correct material.
Experimental Protocols: Verification of Chemical Identity
Ensuring the identity of this compound in a laboratory setting is crucial. Standard analytical techniques should be employed for verification.
Step-by-Step Protocol for Identity Confirmation:
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the compound.
-
Method: Dissolve a small sample in a suitable solvent (e.g., acetonitrile/water mixture). Inject the sample into an HPLC system equipped with a C18 column. Elute with a gradient of acetonitrile and water.
-
Expected Result: A major peak corresponding to the compound, with purity typically exceeding 98%.[1][4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Method: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6). Acquire 1H and 13C NMR spectra.
-
Expected Result: The resulting spectra should show characteristic peaks corresponding to the protons and carbons in the fluorene and chlorinated aminophenyl moieties.
-
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight.
-
Method: Utilize a suitable ionization technique (e.g., Electrospray Ionization) to generate ions of the molecule.
-
Expected Result: The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of 417.33 g/mol .[3][4]
-
Logical Relationships in Nomenclature
The following diagram illustrates the relationship between the primary name and its various synonyms and identifiers.
Caption: Nomenclature hierarchy for this compound.
Conclusion
A comprehensive understanding of the various names for this compound is indispensable for any professional working with this important monomer. By familiarizing oneself with its systematic synonyms, common abbreviations, and, most importantly, its unique CAS Registry Number, researchers and developers can navigate the complexities of chemical nomenclature with confidence. This ensures accuracy in research, clarity in communication, and the successful application of this versatile compound in the development of next-generation materials.
References
- 1. This compound | 107934-68-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 107934-68-9 | TCI AMERICA [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 9,9-Bis-(4-amino-3-chlorophenyl)-fluorene | CAS 107934-68-9 | Connect CHemicals [connectchemicals.com]
- 6. 107934-68-9|this compound|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. chemscene.com [chemscene.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. vivanls.com [vivanls.com]
Navigating the Unseen: A Health and Safety Guide to 9,9-Bis(4-amino-3-chlorophenyl)fluorene
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Stance on Chemical Safety
In the landscape of chemical research and drug development, novel molecules are the bedrock of innovation. Among these is 9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAS No. 107934-68-9), a diamine monomer utilized in the synthesis of high-performance polymers and specialty materials.[1][2] While its applications are promising, a thorough understanding of its health and safety profile is paramount for the professionals who handle it. This guide provides an in-depth analysis of the known and potential hazards associated with this compound, drawing upon available data for the substance and the broader toxicological profiles of its constituent chemical classes: aromatic amines, chlorinated aromatic compounds, and fluorene derivatives. In the absence of comprehensive, compound-specific toxicological studies, a conservative and proactive approach to safety is not just recommended, but essential.
Section 1: Compound Identification and Physicochemical Properties
A clear understanding of a substance's identity and physical characteristics is the foundation of safe handling.
| Property | Value | Source |
| Chemical Name | This compound | TCI |
| Synonyms | 2,2'-Dichloro-4,4'-(9-fluorenylidene)dianiline | TCI |
| CAS Number | 107934-68-9 | TCI |
| Molecular Formula | C₂₅H₁₈Cl₂N₂ | CymitQuimica[3] |
| Molecular Weight | 417.33 g/mol | CymitQuimica[3] |
| Appearance | White to Light yellow to Light red powder to crystal | TCI |
| Purity | >98.0% (T)(HPLC) | TCI |
Section 2: Toxicological Profile - A Synthesis of Knowns and Inferences
Known Hazards from Safety Data Sheet (SDS)
The primary documented hazard for this compound is environmental.
-
Aquatic Toxicity: It is classified as toxic to aquatic life with long-lasting effects. Release into the environment must be strictly avoided.
Inferred Hazards from Chemical Class Toxicology
2.2.1 Aromatic Amines: The Specter of Mutagenicity and Carcinogenicity
The presence of two primary aromatic amine moieties is a significant toxicological concern. Aromatic amines as a class are known to pose several health risks, including:
-
Mutagenicity: Many aromatic amines are pro-mutagens, meaning they can be metabolically activated in the body to form reactive species that bind to DNA, potentially causing mutations.[4] This is a critical concern in drug development, as mutagenic impurities can halt a program.
-
Carcinogenicity: Due to their mutagenic potential, many aromatic amines are classified as known or suspected carcinogens.[4] They have been associated with an increased risk of various cancers.[5]
-
Absorption: Aromatic amines are often lipid-soluble and can be readily absorbed through the skin, making dermal contact a significant route of exposure.[4]
2.2.2 Chlorinated Aromatic Compounds: Persistent and Problematic
The chlorine substituents on the phenyl rings also warrant caution. Halogenated aromatic compounds can exhibit significant toxicity:
-
Dermal Effects: Exposure to certain chlorinated aromatic compounds can lead to skin conditions such as chloracne, characterized by acne-like lesions.[6]
-
Persistence: Chlorinated organic compounds can be persistent in the environment and may bioaccumulate.
-
Increased Toxicity of Amines: Chlorination can increase the toxicity of aliphatic amines, and a similar trend could be possible for aromatic amines.[7]
2.2.3 Fluorene Derivatives: Irritation and a Question of Carcinogenicity
The fluorene backbone itself is not inert.
-
Irritation: Fluorene can cause irritation and burning to the eyes and skin upon acute exposure.
-
Carcinogenicity: While fluorene has been tested, further studies are required to definitively determine its carcinogenic potential. Some derivatives of fluorene have shown biological activity and are being investigated for various pharmacological effects, including anti-tumor properties, highlighting the bioactivity of this structural class.[8]
Section 3: Risk Assessment Workflow
Given the data gaps for this compound, a structured risk assessment is crucial before any handling. The following workflow is recommended for research and development settings.
Caption: A structured workflow for assessing and managing risks associated with novel chemicals.
Section 4: Safe Handling and Personal Protective Equipment (PPE)
Based on the inferred hazards, stringent safety protocols are required.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust. For procedures with a higher risk of aerosolization, a glove box may be necessary.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Given that aromatic amines can be absorbed through the skin, consider double-gloving. Always inspect gloves before use and use proper removal technique.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron and sleeves should be worn.
-
Respiratory Protection: If handling outside of a fume hood is unavoidable (which is strongly discouraged), a properly fitted respirator with appropriate cartridges for organic vapors and particulates is necessary.
-
Section 5: Emergency Procedures
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. Avoid generating dust.
Section 6: Experimental Protocol - Ames Test for Mutagenicity Assessment
Given the presence of aromatic amine groups, a critical first step in characterizing the toxicology of this compound is to assess its mutagenic potential. The bacterial reverse mutation assay, or Ames test, is a standard in vitro method for this purpose.
Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The test assesses the ability of a chemical to cause a reverse mutation (reversion) that restores the bacterium's ability to synthesize histidine, allowing it to grow on a histidine-free plate. Many mutagens require metabolic activation; therefore, the test is typically run with and without the addition of a rat liver extract (S9 fraction) to simulate mammalian metabolism.
Step-by-Step Methodology (Plate Incorporation Method):
-
Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare overnight cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100).
-
If metabolic activation is being tested, prepare the S9 mix (rat liver S9 fraction and cofactors).
-
-
Exposure:
-
In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test chemical solution (at various concentrations), and 0.5 mL of the S9 mix (or buffer for the non-activation condition).
-
Incubate this mixture for a short period (e.g., 20-30 minutes) at 37°C.
-
-
Plating:
-
Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to the tube.
-
Vortex briefly and pour the entire contents onto the surface of a minimal glucose agar plate (the bottom agar).
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
-
Incubation:
-
Allow the top agar to solidify.
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
-
Scoring and Analysis:
-
Count the number of revertant colonies (his+) on each plate.
-
Compare the number of revertant colonies on the test plates to the number on the solvent control plates.
-
A significant, dose-dependent increase in the number of revertant colonies (typically a two-fold or greater increase over the background) is considered a positive result, indicating that the chemical is mutagenic under the test conditions.
-
Caption: Workflow for the Ames bacterial reverse mutation assay.
Conclusion: A Mandate for Vigilance
This compound is a compound that necessitates a high degree of caution. While specific toxicological data is sparse, its chemical structure points to significant potential hazards, including mutagenicity, carcinogenicity, and skin irritation. Researchers, scientists, and drug development professionals must operate under the assumption of high toxicity, implementing stringent engineering controls, diligent use of personal protective equipment, and thorough risk assessments. Proactive safety measures are not merely a procedural formality but a fundamental responsibility in the stewardship of chemical innovation.
References
- 1. 9,9-Bis-(4-amino-3-chlorophenyl)-fluorene | CAS 107934-68-9 | Connect CHemicals [connectchemicals.com]
- 2. ossila.com [ossila.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of model aliphatic amines and their chlorinated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
Methodological & Application
"polymerization of 9,9-Bis(4-amino-3-chlorophenyl)fluorene with dianhydrides"
Application Note & Protocol
High-Performance Organosoluble and Optically Transparent Polyimides: Synthesis via Polymerization of 9,9-Bis(4-amino-3-chlorophenyl)fluorene with Aromatic Dianhydrides
Abstract
This document provides a comprehensive guide for the synthesis and characterization of advanced polyimides derived from the novel diamine this compound. Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength; however, their applications are often limited by poor solubility and high color intensity.[1] The incorporation of a bulky, non-coplanar fluorene "cardo" group into the polymer backbone is a proven strategy to disrupt chain packing, thereby enhancing solubility and optical transparency without significantly compromising thermal properties.[2][3] This guide details a reliable two-step polycondensation methodology, covering the synthesis of the poly(amic acid) precursor, followed by both thermal and chemical imidization routes to obtain the final polyimide. We elucidate the rationale behind key experimental steps and provide protocols for the characterization of the resulting polymers, targeting researchers in materials science and professionals in drug development and advanced electronics.
Introduction: The Rationale for Fluorene-Based Polyimides
Polyimides are a class of high-performance polymers defined by the presence of the imide functional group in their repeat unit.[4] Traditionally, fully aromatic polyimides exhibit outstanding thermal and chemical resistance but suffer from intractability, being largely insoluble and infusible, which complicates processing.[1] Their characteristic yellow-to-brown color, arising from intra- and intermolecular charge-transfer complex (CTC) formation, also restricts their use in optical applications.[5]
The development of "cardo" polyimides, from the Latin word for "loop," represents a significant advancement. By incorporating bulky, pendant groups that are orthogonal to the polymer backbone, such as the fluorene moiety, chain packing is effectively disrupted.[2] This structural modification yields several key advantages:
-
Enhanced Solubility: The bulky structure prevents tight chain aggregation, allowing solvent molecules to penetrate and dissolve the polymer, enabling solution-based processing like spin-coating and film casting.[2][6]
-
Improved Optical Transparency: By increasing the distance between polymer chains, the formation of color-inducing CTCs is sterically hindered, leading to the formation of colorless polyimides (CPIs).[7]
-
High Thermal Stability: The inherent rigidity of the fluorene ring helps maintain a high glass transition temperature (Tg) and excellent thermal stability, often with decomposition temperatures exceeding 500°C.[2][8][9]
The specific diamine monomer, This compound (Cl-BAF) , is strategically designed. The chlorine atoms ortho to the amine groups can further enhance solubility and modify dielectric properties while potentially increasing the glass transition temperature. The choice of dianhydride co-monomer allows for the fine-tuning of the final polymer's properties, making this a versatile system for creating bespoke materials for applications ranging from flexible display substrates to advanced aerospace components.[5][10]
Reaction Mechanism: The Two-Step Polycondensation
The synthesis of polyimides from diamines and dianhydrides is typically performed via a two-step process. This method allows for the formation of a high-molecular-weight, processable intermediate, the poly(amic acid), before conversion to the final, intractable polyimide.
Step 1: Poly(amic acid) Formation The first step is the nucleophilic acyl substitution reaction between the aromatic diamine and the dianhydride. The amino groups of the diamine attack the carbonyl carbons of the anhydride groups, leading to ring-opening and the formation of a poly(amic acid) (PAA). This reaction is typically conducted at room temperature in a polar, aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under an inert atmosphere to prevent moisture contamination, which can terminate the growing polymer chain.[11]
Step 2: Imidization (Cyclodehydration) The PAA precursor is then converted to the final polyimide through the elimination of water, a process known as imidization. This can be achieved through two primary methods:
-
Thermal Imidization: The PAA solution is cast into a film and heated through a carefully controlled temperature program, typically up to 350°C. The heat provides the energy for the cyclodehydration reaction.[10]
-
Chemical Imidization: A chemical dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), is added to the PAA solution at a lower temperature. This method can be advantageous for preserving molecular weight and is useful for obtaining the polymer as a powder.[10]
References
- 1. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. All About Transparent Colorless Polyimide Film | dr Dietrich Mueller GmbH [mueller-ahlhorn.com]
- 5. News - What are the applications of colorless transparent PI film in the field of optoelectronics? [yihoopolymer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Topic: 9,9-Bis(4-amino-3-chlorophenyl)fluorene as a Monomer for High-Performance Polymers
An Application Note for Researchers and Scientists
Abstract
This technical guide details the application of 9,9-Bis(4-amino-3-chlorophenyl)fluorene (BACP) as a key monomer in the synthesis of high-performance polymers. We provide an in-depth exploration of the synthesis of BACP-derived polyimides and polyamides, offering detailed, step-by-step protocols for laboratory synthesis. The unique molecular architecture of BACP, featuring a rigid, bulky fluorene cardo group and chloro-substituents, imparts a combination of exceptional thermal stability, enhanced solubility, and favorable dielectric properties to the resulting polymers. This note summarizes the characteristic properties in comparative data tables and includes workflow diagrams to illustrate the polymerization processes, serving as a comprehensive resource for researchers in materials science and polymer chemistry.
Introduction: The Imperative for Advanced Monomers
The relentless demand for materials that can perform under extreme conditions has propelled the development of high-performance polymers. A central strategy in the molecular engineering of these materials is the incorporation of "cardo" groups into the polymer backbone. The term "cardo," derived from the Latin word for loop, refers to a bulky, cyclic side group that is part of the polymer main chain. The fluorene moiety is a quintessential cardo structure. Its incorporation via diamine monomers like 9,9-Bis(4-aminophenyl)fluorene (BAFL) is known to enhance thermal stability (high glass transition temperature, Tg) and, critically, improve the solubility of otherwise intractable aromatic polymers by disrupting chain packing.[1][2]
This compound (BACP), the subject of this note, builds upon this principle. The addition of chlorine atoms ortho to the amine functional groups offers further advantages:
-
Modified Reactivity: The electron-withdrawing nature of chlorine can influence the nucleophilicity of the amine groups.
-
Enhanced Flame Retardancy: The presence of halogens is a known strategy for improving the fire-resistant properties of polymers.
-
Fine-Tuned Dielectric Properties: The polar C-Cl bonds can alter the dielectric constant and loss of the final polymer, a critical parameter for microelectronics applications.[3]
This guide provides the foundational knowledge and practical protocols for leveraging BACP to create a new generation of soluble, high-performance polyimides and polyamides.
Monomer Synthesis: this compound (BACP)
The synthesis of BACP is typically achieved via an acid-catalyzed electrophilic substitution reaction between 9-fluorenone and 2-chloroaniline.
Caption: Figure 1: General Synthesis Route for BACP.
Protocol 1: Laboratory-Scale Synthesis of BACP
This protocol is a representative procedure. Researchers should always first consult primary safety and literature sources.
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the flask with 9-fluorenone (e.g., 0.1 mol) and 2-chloroaniline (e.g., 0.25 mol, 2.5 equivalents).
-
Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to remove air and moisture, which can interfere with the reaction. Maintain a gentle nitrogen flow throughout the synthesis.
-
Catalyst Addition: Under vigorous stirring, slowly and carefully add concentrated sulfuric acid (e.g., 20 mL) to the mixture. Causality Note: The acid protonates the carbonyl oxygen of fluorenone, activating it for electrophilic attack by the electron-rich 2-chloroaniline.
-
Reaction: Heat the reaction mixture to 130-140 °C using an oil bath. Maintain this temperature with continuous stirring for 18-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Neutralization: After cooling to room temperature, slowly pour the viscous reaction mixture into a beaker containing 1 L of a stirred 10% aqueous sodium hydroxide solution to neutralize the acid and precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake extensively with deionized water until the filtrate is neutral (pH ~7). Subsequently, wash with methanol to remove residual impurities.
-
Recrystallization: For high-purity monomer required for polymerization, recrystallize the crude product from a suitable solvent like ethanol or a dimethylformamide (DMF)/water mixture.
-
Drying and Characterization: Dry the purified white to off-white crystalline product in a vacuum oven at 80 °C overnight. Confirm the structure and purity via ¹H NMR, FTIR, and melting point analysis (Expected: ~198-203 °C).[4]
Application in Polyimide Synthesis
BACP is an excellent diamine monomer for creating polyimides with superior solubility and thermal properties. The synthesis follows a classical two-step polycondensation process.
Workflow 1: Two-Step Polyimide Synthesis from BACP
Caption: Figure 2: Workflow for BACP-Based Polyimide Synthesis.
Protocol 2: Synthesis of a BACP-PMDA Polyimide Film
-
Monomer Dissolution: In a flame-dried, nitrogen-purged 100 mL flask, dissolve BACP (e.g., 10 mmol) in 30 mL of anhydrous N-methyl-2-pyrrolidone (NMP). Stir until a homogenous solution is formed. Causality Note: Polar aprotic solvents like NMP are required to dissolve the aromatic monomers and the resulting poly(amic acid).
-
Dianhydride Addition: To the stirred solution, add an equimolar amount of pyromellitic dianhydride (PMDA) (10 mmol) in several small portions. Maintain the temperature below 20 °C with a water bath to manage the exothermic reaction.
-
Polymerization: Seal the flask and continue stirring at room temperature under a nitrogen atmosphere for 24 hours. A significant increase in viscosity indicates the formation of high molecular weight poly(amic acid).
-
Film Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Use a doctor blade to spread the solution into a film of uniform thickness.
-
Thermal Imidization: Place the glass plate in a programmable vacuum oven. Execute a stepwise heating program: 1 hour at 100 °C, 1 hour at 200 °C, and finally 1 hour at 300 °C. Causality Note: Stepwise heating allows for the controlled removal of solvent and the cyclodehydration (imidization) reaction, preventing film defects.
-
Film Recovery: After cooling the oven to room temperature, immerse the glass plate in water to gently lift the tough, flexible polyimide film off the surface.
-
Characterization: Analyze the film using FTIR (disappearance of amic acid peaks, appearance of imide peaks at ~1780 and 1720 cm⁻¹), TGA, and DSC.
Table 1: Representative Properties of Fluorene-Based Polyimides
| Property | Value Range | Significance & Rationale |
| Glass Transition Temp. (Tg) | 300 - 420 °C | The rigid fluorene backbone severely restricts segmental motion, leading to exceptionally high Tg values suitable for high-temperature electronics.[5] |
| 5% Weight Loss Temp. (Td5%) | 500 - 570 °C (in N₂) | High thermal stability is a hallmark of aromatic polyimides, indicating robust chemical bonds within the polymer structure.[6] |
| Tensile Strength | 90 - 170 MPa | The rigid aromatic structure provides excellent mechanical strength, making the films tough and durable.[6] |
| Dielectric Constant (@ 1 MHz) | 2.5 - 3.2 | The bulky fluorene group increases free volume, and fluorine/chlorine atoms can lower polarizability, resulting in low dielectric constants desirable for insulators.[3][6] |
| Solubility | Good in NMP, DMAc, DMSO | The non-coplanar, cardo structure of BACP disrupts efficient chain packing, preventing crystallization and rendering the polymer soluble in organic solvents.[1] |
Application in Polyamide Synthesis
BACP can be polymerized with aromatic diacid chlorides to produce organosoluble aromatic polyamides (aramids) via low-temperature solution polycondensation.
Protocol 3: Synthesis of a BACP-Terephthaloyl Chloride Polyamide
-
Reactor Setup: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, create a solvent system by dissolving anhydrous calcium chloride (CaCl₂, e.g., 1.5 g) in 30 mL of anhydrous NMP. Causality Note: The CaCl₂/NMP system helps to break the strong intermolecular hydrogen bonds of the resulting polyamide, keeping it in solution during polymerization.
-
Monomer Dissolution: Add BACP (e.g., 10 mmol) to the solvent system and stir until fully dissolved. Cool the solution to 0 °C using an ice-salt bath.
-
Polymerization: With vigorous stirring, add an equimolar amount of terephthaloyl chloride (TPC) (10 mmol) as a solid powder to the cold diamine solution. The viscosity will increase rapidly.
-
Reaction Completion: Allow the reaction to stir at 0-5 °C for 3 hours, then let it warm to room temperature and continue stirring overnight.
-
Precipitation: Pour the viscous polymer solution into a blender containing 500 mL of methanol to precipitate the polyamide as a fibrous solid.
-
Purification & Drying: Collect the polymer by filtration. Wash it thoroughly with hot water and then with methanol to remove solvent and salts. Dry the final polyamide product in a vacuum oven at 100 °C for 24 hours.
-
Characterization: Confirm the structure with FTIR and NMR. Determine the molecular weight by measuring the inherent viscosity. Analyze thermal properties using TGA and DSC.
Concluding Remarks
This compound is a highly effective monomer for mitigating the trade-off between thermal performance and processability in high-performance polymers. Its rigid cardo architecture ensures the final polymers retain high glass transition temperatures and thermal stability, while simultaneously disrupting intermolecular forces to grant solubility in common organic solvents. The protocols and property data provided herein serve as a validated starting point for the development of novel BACP-based materials tailored for advanced applications in aerospace, electronics, and separation membranes.
References
Synthesis of Low Dielectric Constant Polyimides from 9,9-Bis(4-amino-3-chlorophenyl)fluorene: An Application Note
Introduction: The Quest for High-Performance, Low-k Dielectrics
The relentless drive towards miniaturization and enhanced performance in the microelectronics industry has precipitated an urgent demand for advanced dielectric materials. Low dielectric constant (low-k) polymers are critical components in this technological evolution, serving as insulators that mitigate signal propagation delays, reduce power consumption, and prevent crosstalk in integrated circuits. Among the promising candidates for these applications, polyimides stand out due to their exceptional thermal stability, mechanical robustness, and chemical resistance.
The incorporation of bulky, rigid structural elements into the polymer backbone is a well-established strategy for lowering the dielectric constant. The fluorene moiety, with its cardo structure, is particularly effective in this regard. The non-planar, sterically hindered nature of the 9,9-disubstituted fluorene unit disrupts polymer chain packing, thereby increasing the fractional free volume and reducing the overall dielectric constant of the material.
This application note provides a detailed guide to the synthesis of novel low-k polyimides utilizing the specialized diamine monomer, 9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAF) . The strategic placement of chloro-substituents on the phenyl rings is anticipated to further modulate the polymer's electronic properties and enhance its performance as a low-k dielectric material. We will explore the synthesis via polycondensation, detail the necessary protocols for characterization, and discuss the anticipated properties of the resulting polymers, drawing parallels with analogous fluorene-based polyimides.
Causality Behind Experimental Choices: Why this compound?
The selection of this compound as the diamine monomer is predicated on a multi-faceted approach to designing low-k materials:
-
Bulky Fluorene Core: The foundational element is the 9,9-diphenylfluorene group. This rigid, bulky "cardo" structure introduces significant steric hindrance, preventing dense packing of the polymer chains. This increase in free volume is a primary contributor to a lower dielectric constant.
-
Halogenation Strategy: The introduction of chlorine atoms serves a dual purpose. Firstly, the electron-withdrawing nature of chlorine can reduce the overall polarizability of the polymer chain, a key factor in lowering the dielectric constant. Secondly, halogenation can impart increased hydrophobicity, reducing moisture absorption which can adversely affect dielectric performance. While fluorine is more commonly used for this purpose due to its higher electronegativity and smaller size, chlorine offers a different balance of electronic effects and steric hindrance.[1]
-
High Thermal Stability: The aromatic backbone of the resulting polyimide, rich in imide linkages, is inherently stable at elevated temperatures, a prerequisite for applications in microelectronics manufacturing. The fluorene unit itself is thermally robust, contributing to the high decomposition temperatures observed in such polymers.[2]
-
Enhanced Solubility: A known challenge with rigid aromatic polyimides is their limited solubility, which complicates processing. The cardo structure of the fluorene unit disrupts the planarity of the polymer chains, often leading to improved solubility in organic solvents, facilitating the casting of high-quality thin films.[1]
Experimental Protocols
PART 1: Synthesis of Poly(amic acid) Precursor
This protocol describes the synthesis of the poly(amic acid) precursor via the reaction of this compound (CAF) with a representative dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA), in an aprotic polar solvent.
Materials:
-
This compound (CAF) (Monomer)
-
4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) (Co-monomer)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (Solvent)
-
Argon or Nitrogen gas, high purity
-
Three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet, and drying tube
-
Ice bath
Procedure:
-
Reactor Setup: Assemble a dry three-neck round-bottom flask with a mechanical stirrer, a gas inlet connected to a high-purity argon or nitrogen source, and a drying tube filled with a suitable desiccant (e.g., calcium chloride).
-
Monomer Dissolution: Under a gentle stream of inert gas, add a calculated amount of this compound (CAF) to the flask. Introduce anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a desired solids concentration (typically 15-20% w/v). Stir the mixture at room temperature until the diamine is completely dissolved.
-
Dianhydride Addition: Once the CAF has fully dissolved, cool the solution using an ice bath to 0-5 °C. This helps to control the exothermic reaction and prevent premature imidization.
-
Polymerization: Slowly add an equimolar amount of 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) to the stirred solution in small portions over 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Continuation: After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under an inert atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution can be stored at low temperatures (e.g., in a refrigerator) for later use in film casting and imidization.
PART 2: Thermal Imidization and Film Formation
This section details the conversion of the poly(amic acid) precursor into the final polyimide film through a thermal cyclodehydration process.
Materials and Equipment:
-
Poly(amic acid) solution from Part 1
-
Glass substrate (e.g., glass plates or silicon wafers)
-
Doctor blade or spin coater
-
Programmable vacuum oven or furnace with inert gas flow
Procedure:
-
Film Casting: Pour the poly(amic acid) solution onto a clean, dry glass substrate. Use a doctor blade to cast a film of uniform thickness. Alternatively, a spin coater can be used for more precise thickness control.
-
Solvent Removal (Soft Bake): Place the cast film in a convection oven and heat at 80-100 °C for 1-2 hours to slowly remove the bulk of the NMP solvent. This step should be performed in a well-ventilated area.
-
Thermal Imidization: Transfer the substrate with the semi-dried film to a programmable vacuum oven or furnace. Perform the thermal imidization under a nitrogen atmosphere using a staged heating program. A typical program is as follows:
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour This gradual heating process ensures complete conversion of the amic acid to the imide form and minimizes stress in the final film.
-
-
Film Detachment: After cooling to room temperature, the resulting polyimide film can be carefully detached from the glass substrate, often by immersing it in deionized water.
Visualizing the Synthesis Workflow
Caption: Experimental workflow for the synthesis of low-k polyimide films.
Characterization and Expected Properties
The synthesized polyimides should be characterized to determine their chemical structure, thermal stability, and dielectric properties.
| Property | Characterization Technique | Expected Outcome for CAF-based Polyimides |
| Chemical Structure | FT-IR Spectroscopy, NMR Spectroscopy | FT-IR: Appearance of characteristic imide absorption bands (~1780 cm⁻¹ and ~1720 cm⁻¹), disappearance of amic acid bands. NMR: Peaks corresponding to the aromatic protons of the fluorene, chloro-substituted phenyl, and dianhydride moieties. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature (Td5%) > 500 °C in a nitrogen atmosphere, indicative of excellent thermal stability.[2] |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | High glass transition temperature (Tg) > 300 °C, reflecting the rigidity of the polymer backbone.[2] |
| Dielectric Constant | Dielectric Spectroscopy | A low dielectric constant, expected to be in the range of 2.6 - 3.0 at 1 MHz, is anticipated due to the bulky fluorene structure and the presence of chlorine.[1] |
| Moisture Absorption | Water Uptake Measurement | Low moisture absorption (< 0.5%) is expected, which is beneficial for maintaining stable dielectric properties.[1] |
| Solubility | Solubility Tests | Good solubility in aprotic polar solvents like NMP, DMAc, and THF is expected due to the cardo structure of the fluorene unit.[1] |
Structural Representation and Reaction Mechanism
Caption: General reaction scheme for polyimide synthesis.
Conclusion and Future Outlook
The synthesis of polyimides from this compound presents a promising avenue for the development of next-generation low-k dielectric materials. The combination of the bulky fluorene core and the strategic placement of chloro-substituents is expected to yield polymers with a desirable balance of low dielectric constant, high thermal stability, and good processability. The protocols outlined in this application note provide a robust framework for the synthesis and characterization of these novel materials. Further optimization of the reaction conditions and exploration of different dianhydride co-monomers will undoubtedly lead to the fine-tuning of the material properties for specific applications in advanced microelectronics and high-frequency communications.
References
"step-by-step synthesis protocol for 9,9-Bis(4-amino-3-chlorophenyl)fluorene"
Application Note & Protocol
A Comprehensive Guide to the Synthesis of 9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAF)
Introduction: The Significance of a High-Performance Monomer
This compound, often abbreviated as CAF, is a specialized aromatic diamine monomer critical for the synthesis of advanced polymers. Its chemical synonyms include 4,4'-(9H-Fluoren-9-ylidene)bis(2-chlorobenzenamine) and 2,2'-Dichloro-4,4'-(9-fluorenylidene)dianiline.[1][2] The molecule's rigid, cardo-ring fluorene core, combined with the reactive amine functionalities, makes it a valuable building block for high-performance materials such as polyimides and a highly effective curing agent for epoxy resins.[3][4]
Polymers and materials derived from CAF exhibit a superior combination of properties, including exceptional thermal stability, robust mechanical strength, desirable electronic characteristics (such as low dielectric constant), and outstanding resistance to water absorption.[4][5] These attributes make CAF-based materials indispensable in demanding sectors like microelectronics for printed circuits and capacitors, as well as in the aerospace and advanced composites industries.[4]
This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of high-purity this compound, designed for researchers and professionals in materials science and drug development.
Reaction Scheme and Mechanism
The synthesis of CAF is achieved through an acid-catalyzed electrophilic aromatic substitution reaction. The core transformation involves the condensation of one equivalent of 9-fluorenone with two equivalents of 3-chloroaniline.
Overall Reaction:
Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of 9-fluorenone by a strong acid catalyst, such as sulfuric acid. This protonation significantly enhances the electrophilicity of the carbonyl carbon. Subsequently, the electron-rich aromatic ring of 3-chloroaniline acts as a nucleophile, attacking the activated carbonyl carbon. This process occurs twice, with each molecule of 3-chloroaniline adding to the central carbon of the fluorene moiety. The reaction is driven to completion by the elimination of two water molecules, facilitated by high temperatures, to yield the final product. The substitution occurs at the para-position relative to the strongly activating amino group.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (per 0.1 mol scale) | Supplier Notes |
| 9-Fluorenone | 486-25-9 | C₁₃H₈O | 180.21 | 18.0 g (0.1 mol) | Purity ≥99% |
| 3-Chloroaniline | 108-42-9 | C₆H₆ClN | 127.57 | 36.0 g (0.28 mol) | Purity ≥99% |
| Sulfuric Acid (conc.) | 7664-93-9 | H₂SO₄ | 98.08 | 4.9 g | 95-98% |
| Ethylene Glycol | 107-21-1 | C₂H₆O₂ | 62.07 | 50 mL | Anhydrous |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | ~14.4 g (in 36 mL H₂O) | For 40 wt% solution |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | 50 mL | For recrystallization |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | As needed | For washing |
Laboratory Equipment
-
250 mL Three-necked round-bottom flask
-
Mechanical stirrer with stirring rod and seal
-
Heating mantle with temperature controller and thermocouple
-
Condenser (Allihn or Liebig type)
-
Dropping funnel
-
Nitrogen inlet/outlet adapter
-
Buchner funnel and filtration flask
-
Vacuum source
-
Drying oven
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
Detailed Synthesis Protocol
This protocol is based on a well-established method for preparing high-purity CAF with a high yield.[1]
Workflow Overview
Caption: Step-by-step workflow for the synthesis of CAF.
Step 1: Initial Reagent Setup
-
Assemble the 250 mL three-necked flask with a mechanical stirrer, condenser, and a dropping funnel. Ensure all glassware is dry.
-
In the flask, add 36.0 g (0.28 mol) of 3-chloroaniline and 50 mL of ethylene glycol.[1] Ethylene glycol serves as a high-boiling point solvent, which is necessary for the high-temperature condensation step.
-
Begin stirring the mixture to ensure it is homogeneous.
Step 2: Acid Catalyst Addition
-
Slowly add 4.9 g of concentrated sulfuric acid to the mixture through the dropping funnel.[1]
-
Causality: This addition is highly exothermic. It is critical to control the addition rate to maintain the internal temperature at or below 50 °C to prevent uncontrolled side reactions.
-
After the complete addition of the acid, continue stirring the mixture at room temperature for 30 minutes.[1]
Step 3: Condensation Reaction
-
Add 18.0 g (0.1 mol) of 9-fluorenone to the reaction flask.[1]
-
Mix the components at room temperature, then gradually increase the temperature to 150 ± 1 °C using the heating mantle.[1]
-
Maintain this temperature and continue vigorous stirring. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 9-fluorenone content is less than 0.1%.[1]
Step 4: Product Work-up and Neutralization
-
Once the reaction is complete, turn off the heating and allow the reaction system to cool to room temperature.
-
Slowly add 36 mL of a 40 wt% aqueous sodium hydroxide solution to the cooled mixture to neutralize the sulfuric acid catalyst.[1] This will cause the crude product to precipitate.
-
Stir the resulting slurry for 1.5 hours at room temperature.[1]
Step 5: Isolation and Purification
-
Filter the slurry using a Buchner funnel to collect the solid crude product.
-
Wash the filter cake thoroughly with 36 mL of deionized water to remove any residual salts and ethylene glycol.[1]
-
Dry the crude product in an oven. This should yield approximately 41.0 g of crude material.[1]
-
For purification, transfer the crude product and 50 mL of toluene into a clean flask.[1]
-
Heat the mixture to reflux until all the solid dissolves, then allow it to cool slowly to room temperature to induce crystallization.
-
Filter the recrystallized product, wash with a small amount of cold toluene, and dry thoroughly under vacuum. The expected yield of the pure target product is approximately 39.8 g (95.4% yield) with a purity of >99.5%.[1]
Characterization and Quality Control
To ensure the synthesized product meets the required specifications, the following analytical methods are recommended:
| Technique | Parameter | Expected Result |
| HPLC | Purity | >98.0% (area %) |
| Melting Point | Thermal Transition | 198.0 - 203.0 °C |
| Appearance | Physical Form | White to light yellow powder or crystal[2] |
| FT-IR | Structural Confirmation | Characteristic peaks for N-H (amine), C-Cl, and aromatic C-H bonds. |
| ¹H NMR / ¹³C NMR | Structural Elucidation | Chemical shifts and integration patterns consistent with the CAF structure. |
| Mass Spectrometry | Molecular Weight | Molecular ion peak corresponding to C₂₅H₁₈Cl₂N₂ (m/z ≈ 417.33).[1][2] |
Safety, Handling, and Waste Disposal
Hazard Identification:
-
3-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.
-
Sulfuric Acid: Causes severe skin burns and eye damage.
-
This compound: Toxic to aquatic life with long-lasting effects.[6]
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles conforming to EN166 standards at all times.[7]
-
Conduct the synthesis in a well-ventilated fume hood.[7]
Handling and First Aid:
-
Avoid breathing dust or vapors.[7]
-
In case of skin contact, wash off immediately with soap and plenty of water.[7]
-
In case of eye contact, rinse cautiously with water for several minutes.[7]
-
Consult a physician if any symptoms persist and show them the Safety Data Sheet (SDS).[7]
Waste Disposal:
-
Dispose of chemical waste in properly labeled containers according to institutional and local environmental regulations.
-
Avoid release to the environment. Collect any spillage.[6]
References
- 1. 4,4'-(9H-Fluoren-9-ylidene)bis(2-chlorobenzenamine) synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 9,9-Bis-(4-amino-3-chlorophenyl)-fluorene | CAS 107934-68-9 | Connect CHemicals [connectchemicals.com]
- 5. ossila.com [ossila.com]
- 6. This compound | 107934-68-9 | TCI Deutschland GmbH [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: Crosslinking Reactions Involving 9,9-Bis(4-amino-3-chlorophenyl)fluorene
Introduction: The Significance of 9,9-Bis(4-amino-3-chlorophenyl)fluorene in Advanced Polymer Systems
In the pursuit of high-performance materials, the molecular architecture of polymer precursors is of paramount importance. This compound (CAF), a specialized aromatic diamine, has emerged as a critical building block for advanced polymer networks. Its unique structure, characterized by a bulky, rigid fluorene core and reactive primary amine functionalities, imparts a desirable combination of thermal stability, low dielectric properties, and reduced water absorption to the resulting crosslinked polymers.[1] The presence of chlorine atoms on the phenyl rings further modifies the electronic properties and reactivity of the amine groups.
This technical guide provides a comprehensive overview of the application of this compound in two major crosslinking reactions: as a curing agent for epoxy resins and as a monomer for the synthesis of polyimides. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage the exceptional properties of this fluorene-based diamine in the development of next-generation materials for electronics, aerospace, and other demanding applications.[2]
Synthesis of this compound
A reliable and scalable synthesis of the diamine is the first critical step. The following protocol is a robust method for the preparation of this compound from readily available starting materials.
Protocol 1: Synthesis of this compound
Materials:
-
3-Chloroaniline
-
9-Fluorenone
-
Concentrated Sulfuric Acid
-
Ethylene Glycol
-
40 wt% Sodium Hydroxide solution
-
Toluene
-
Deionized Water
Equipment:
-
250 mL three-necked flask with mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, add 36.0 g (0.28 mol) of 3-chloroaniline and 50 mL of ethylene glycol.
-
With stirring, slowly add 4.9 g of concentrated sulfuric acid, ensuring the temperature does not exceed 50 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 18.0 g (0.1 mol) of 9-fluorenone to the flask and mix thoroughly at room temperature.
-
Heat the reaction mixture to 150 ± 1 °C and maintain this temperature for the condensation reaction to proceed. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the 9-fluorenone content is less than 0.1%.
-
Cool the reaction mixture to room temperature and add 36 mL of a 40 wt% aqueous sodium hydroxide solution.
-
Stir the mixture for 1.5 hours, then filter the precipitate.
-
Wash the filter cake with 36 mL of deionized water at room temperature and filter again.
-
Dry the crude product to obtain approximately 41.0 g of this compound.
-
For further purification, recrystallize the crude product from 50 mL of toluene. Filter and dry the purified product to yield approximately 39.8 g of the target compound with a purity of >99.5%.
Application 1: Curing of Epoxy Resins
The primary amine groups of this compound readily react with the epoxy groups of resins, leading to the formation of a highly crosslinked, three-dimensional network. This process, known as curing, transforms the liquid or semi-solid epoxy resin into a rigid, thermoset material with enhanced thermal and mechanical properties.
Mechanism of Epoxy Curing
The curing reaction proceeds via a nucleophilic addition of the amine groups to the epoxide ring. Each primary amine group has two active hydrogens, allowing it to react with two epoxy groups. The bulky fluorene core of the diamine provides steric hindrance, which can influence the curing kinetics and the final network structure.
Figure 1: General workflow for epoxy curing with CAF.
Protocol 2: Epoxy Resin Curing
Materials:
-
This compound (CAF)
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Suitable solvent (e.g., acetone, if necessary for viscosity reduction)
Equipment:
-
Beaker or mixing vessel
-
Stirring rod or mechanical stirrer
-
Hot plate or oven with temperature control
-
Mold for casting the cured resin
-
Differential Scanning Calorimeter (DSC) for cure characterization (optional)
Procedure:
-
Stoichiometric Calculation: Determine the appropriate weight ratio of CAF to epoxy resin based on the amine hydrogen equivalent weight (AHEW) of CAF and the epoxide equivalent weight (EEW) of the epoxy resin. The stoichiometric ratio is typically 1:1 (amine hydrogen equivalents to epoxy equivalents).
-
Mixing: In a suitable vessel, combine the calculated amounts of CAF and epoxy resin. If the viscosity is too high, a minimal amount of a low-boiling solvent like acetone can be added to facilitate mixing. Stir thoroughly until a homogeneous mixture is obtained.
-
Degassing: If bubbles are present in the mixture, degas in a vacuum oven at a slightly elevated temperature (e.g., 50-60 °C) to remove trapped air.
-
Curing: Pour the mixture into a pre-heated mold. The curing schedule will depend on the specific epoxy resin and desired properties. A typical multi-stage curing profile is recommended:
-
Initial cure: 120-150 °C for 1-2 hours.
-
Post-cure: 180-200 °C for 2-4 hours.
-
The curing process can be monitored using DSC to determine the optimal cure time and temperature by observing the exothermic curing peak.
-
-
Cooling: After the post-cure is complete, allow the cured resin to cool slowly to room temperature to minimize internal stresses.
Expected Properties of CAF-Cured Epoxy Resins
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 180 - 250 °C |
| Decomposition Temperature (Td, 5% wt. loss) | > 350 °C |
| Dielectric Constant (1 MHz) | 2.8 - 3.5 |
| Water Absorption (24h immersion) | < 0.5% |
Application 2: Synthesis of High-Performance Polyimides
This compound is an excellent diamine monomer for the synthesis of polyimides through polycondensation with aromatic dianhydrides. The resulting polyimides exhibit exceptional thermal stability, good mechanical properties, and excellent solubility in organic solvents, a characteristic attributed to the cardo structure of the fluorene group which disrupts chain packing.
Mechanism of Polyimide Synthesis
The synthesis is a two-step process. First, the diamine and dianhydride react at room temperature in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization, which involves the cyclization of the amic acid groups with the elimination of water.
Figure 2: Workflow for the synthesis of polyimides from CAF.
Protocol 3: Polyimide Synthesis and Film Casting
Materials:
-
This compound (CAF)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride (for chemical imidization)
-
Pyridine (for chemical imidization)
Equipment:
-
Three-necked flask with mechanical stirrer and nitrogen inlet/outlet
-
Glass plate for film casting
-
Doctor blade or casting knife
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged three-necked flask, dissolve a stoichiometric amount of CAF in anhydrous NMP or DMAc with stirring.
-
Slowly add an equimolar amount of the dianhydride in small portions to the diamine solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 12-24 hours at room temperature to form a viscous poly(amic acid) solution.
-
-
Film Casting:
-
Pour the poly(amic acid) solution onto a clean, dry glass plate.
-
Use a doctor blade to cast a film of uniform thickness.
-
-
Thermal Imidization:
-
Place the glass plate in a vacuum oven and heat it according to a staged temperature program. A typical program is:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
This gradual heating process removes the solvent and facilitates the cyclization to the polyimide.
-
-
Chemical Imidization (Alternative):
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit) and stir at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly, and dry in a vacuum oven.
-
-
Film Removal: After cooling to room temperature, the polyimide film can be carefully peeled off the glass plate.
Expected Properties of CAF-Based Polyimides
| Property | Polyimide with PMDA | Polyimide with 6FDA |
| Glass Transition Temperature (Tg) | > 350 °C | > 300 °C |
| Decomposition Temperature (Td, 5% wt. loss) | > 500 °C | > 500 °C |
| Tensile Strength | 80 - 120 MPa | 70 - 100 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa | 2.0 - 3.0 GPa |
| Dielectric Constant (1 MHz) | 3.0 - 3.5 | 2.7 - 3.2 |
| Solubility | Limited | Good in many organic solvents |
Characterization of Crosslinked Polymers
A suite of analytical techniques is essential for validating the successful crosslinking and for determining the properties of the final materials.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the disappearance of amine and epoxy peaks (in epoxy curing) or the formation of imide rings (in polyimide synthesis).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to study the curing kinetics of epoxy resins.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymers.
-
Mechanical Testing: To measure properties such as tensile strength, modulus, and elongation at break of the cured materials.
-
Dielectric Analysis: To determine the dielectric constant and loss tangent, which are critical for electronic applications.
Conclusion
This compound is a versatile and highly effective diamine for the formulation of advanced, high-performance crosslinked polymers. Its incorporation into epoxy and polyimide networks leads to materials with superior thermal stability, desirable dielectric properties, and enhanced environmental resistance. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to explore the full potential of this unique fluorene-based building block in their material development endeavors.
References
Application Note: Formulation and Curing of High-Performance Epoxy Systems Using Chlorophenyl Amino Fluorene Hardeners
Abstract
This guide provides a comprehensive technical overview for formulating high-performance epoxy systems utilizing Chlorophenyl Amino Fluorene (CPAF) hardeners. Aromatic diamines based on a fluorene backbone are increasingly specified for advanced applications in electronics, aerospace, and specialty coatings where superior thermal stability, low water absorption, and excellent dielectric properties are paramount.[1][2] This document details the underlying chemistry, provides step-by-step protocols for stoichiometric calculations and sample preparation, outlines strategies for cure schedule optimization, and describes key analytical techniques for characterizing the final cured polymer. The causality behind experimental choices is explained to provide researchers and formulators with the foundational knowledge required to adapt these principles to their specific applications.
Introduction to Chlorophenyl Amino Fluorene (CPAF) Hardeners
The performance of an epoxy system is critically dependent on the molecular structure of both the resin and the curing agent.[3] Aromatic amine hardeners are known to impart high thermal stability and chemical resistance due to the formation of rigid, highly cross-linked polymer networks.[3][4] Fluorene-based diamines are a specialized class of aromatic hardeners that offer unique property advantages stemming from the bulky and rigid "cardo" structure of the fluorene group.[1][5]
The incorporation of a fluorene moiety into the polymer backbone introduces several key benefits:
-
High Thermal Stability: The rigid structure restricts polymer chain mobility, leading to exceptionally high glass transition temperatures (Tg).[6][7]
-
Low Dielectric Constant: The bulky fluorene group increases free volume within the polymer matrix, which can lead to a lower dielectric constant (Dk) and loss tangent (Df), making these systems ideal for high-frequency electronics.[8][9]
-
Reduced Water Absorption: The hydrophobic nature of the fluorene structure results in cured epoxies with significantly lower water uptake compared to conventional systems, enhancing performance in humid environments.[5][8]
The specific hardener focused on in this note is 9,9-bis(4-amino-3-chlorophenyl)fluorene , hereafter referred to as CPAF. The chlorine atoms adjacent to the amine groups are known to moderate reactivity and can further enhance properties such as flame retardancy and adhesion.
Formulation Development
Materials Selection
-
Hardener: this compound (CAS: 107934-68-9).[10] Its key properties are summarized in Table 1.
-
Epoxy Resin: The choice of epoxy resin will significantly influence the final properties. Standard diglycidyl ether of bisphenol A (DGEBA) resins (e.g., EEW ~188 g/eq) are commonly used for baseline formulations.[11] For higher performance, consider multifunctional epoxy novolac (EN) resins for increased cross-link density and thermal performance, or fluorene-based epoxy resins to further enhance the properties imparted by the hardener.[1][12]
Table 1: Physicochemical Properties of CPAF Hardener
| Property | Value | Source |
| Chemical Name | This compound | TCI |
| Synonym | 2,2'-Dichloro-4,4'-(9-fluorenylidene)dianiline | TCI |
| CAS Number | 107934-68-9 | CymitQuimica[10] |
| Molecular Formula | C₂₅H₁₈Cl₂N₂ | CymitQuimica[10] |
| Molecular Weight | 417.33 g/mol | CymitQuimica[10] |
| Amine Functionality | 4 (four active N-H bonds) | Deduced |
| Amine Hydrogen Equivalent Weight (AHEW) | 104.33 g/eq | Calculated |
Stoichiometry Calculation
Achieving optimal properties in a thermoset system requires precise stoichiometric balancing between the epoxy groups of the resin and the active amine hydrogens of the hardener.[11][13] The mix ratio is typically expressed in Parts per Hundred Resin (PHR) by weight.
The fundamental calculation is: PHR = (AHEW / EEW) * 100 [12][14]
Where:
-
PHR: Parts of hardener per 100 parts of resin by weight.
-
AHEW (Amine Hydrogen Equivalent Weight): The molecular weight of the hardener divided by the number of active amine hydrogens. For CPAF, AHEW = 417.33 / 4 = 104.33 g/eq .
-
EEW (Epoxy Equivalent Weight): The molecular weight of the resin divided by the number of epoxy groups. This value is provided by the resin manufacturer.
Protocol 1: Stoichiometric Calculation for a DGEBA Resin
This protocol provides a worked example for calculating the mix ratio for a standard DGEBA resin with a known EEW.
Objective: To determine the precise weight of CPAF hardener required to cure 100 grams of a DGEBA epoxy resin.
Given:
-
CPAF Hardener AHEW = 104.33 g/eq
-
DGEBA Resin EEW = 188 g/eq (This is a typical value; always use the value from the manufacturer's technical data sheet).
Procedure:
-
Apply the PHR Formula: PHR = (104.33 g/eq / 188 g/eq) * 100
-
Calculate the Result: PHR ≈ 55.5
Conclusion: For a 1:1 stoichiometric ratio, you will need 55.5 grams of CPAF hardener for every 100 grams of the DGEBA resin. While a 1:1 ratio is a standard starting point, slight adjustments (e.g., 0.9:1 or 1.1:1 amine:epoxy) can sometimes be made to fine-tune specific properties like toughness or Tg, though this may compromise others.[11]
Curing Process and Optimization
CPAF is an aromatic amine and typically requires an elevated temperature cure schedule to achieve full cross-linking and develop its ultimate properties.[3] The curing process is a critical variable that dictates the final performance of the material.[15][16]
Protocol 2: Lab-Scale Sample Preparation and Curing
Objective: To prepare and cure a small batch of the CPAF/epoxy system for characterization.
Materials & Equipment:
-
Calculated amounts of epoxy resin and CPAF hardener.
-
High-precision digital scale (0.01 g resolution).[17]
-
Mechanical stirrer with impeller.
-
Hot plate.
-
Vacuum oven.
-
Aluminum or silicone molds.
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.
Procedure:
-
Pre-treatment: Gently preheat the epoxy resin (e.g., to 60-80°C) to reduce its viscosity, which aids in mixing.[4] CPAF is a powder, so it does not require preheating.
-
Mixing: a. Place the beaker with the preheated resin on the hot plate/stirrer assembly. b. Slowly add the pre-weighed CPAF powder to the resin while stirring continuously at a moderate speed (e.g., 200-300 RPM) to avoid excessive air entrapment. c. Continue stirring and heating (e.g., 90-110°C) until all the hardener powder is fully dissolved and the mixture is clear and homogeneous.
-
Degassing: a. Transfer the mixture into a vacuum oven preheated to the mixing temperature. b. Apply vacuum (e.g., -28 inHg or ~95 kPa) and observe the mixture. Bubbles will form and rise to the surface. c. Hold under vacuum until bubbling subsides (typically 15-30 minutes). This step is crucial to prevent voids in the cured material.
-
Casting: Carefully pour the degassed mixture into preheated molds.
-
Curing: a. Place the molds into a programmable oven. b. Apply a multi-step cure schedule. A typical starting point for a high-Tg aromatic amine system is:
- Step 1: 2 hours at 150°C
- Step 2: 2 hours at 180°C
- Step 3: 1 hour at 200°C c. The rationale for a multi-step cure is to allow the reaction to proceed in a controlled manner. An initial lower temperature stage allows for gelation, while higher temperature stages are required to achieve full cross-linking as chain mobility decreases.[18]
-
Cool-down: Allow the samples to cool slowly to room temperature inside the oven to minimize internal stresses.
Workflow for Formulation and Curing
Below is a diagram illustrating the key stages of the process.
Characterization of the Cured System
After curing, it is essential to characterize the material to verify its properties. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for this purpose.[19][20]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[21] It is used to determine:
-
Glass Transition Temperature (Tg): The temperature at which the material transitions from a rigid, glassy state to a more rubbery state.[22] A high Tg is a key indicator of a high-performance system. For CPAF-cured systems, Tg values well above 200°C can be expected.
-
Residual Cure: An uncured or partially cured sample will show an exothermic (heat-releasing) peak during the DSC scan.[23][24] The absence of this peak on a second scan confirms that the cure is complete.
Protocol 3: Tg Determination by DSC
Objective: To measure the Tg of a cured epoxy sample.
Equipment:
-
Differential Scanning Calorimeter (DSC).
-
Cured epoxy sample (10-15 mg).
-
Aluminum DSC pans and lid.
Procedure:
-
Sample Preparation: Cut a small piece of the cured epoxy and place it in a DSC pan. Crimp the lid to seal.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the purge gas (e.g., Nitrogen) flow rate.
-
-
Thermal Program (Heat-Cool-Heat):
-
Scan 1 (Heat): Ramp from room temperature to a temperature above the expected Tg (e.g., 250°C) at a rate of 10°C/min. This scan removes any prior thermal history.
-
Scan 2 (Cool): Cool the sample back to room temperature at 10°C/min.
-
Scan 3 (Heat): Ramp again from room temperature to 250°C at 10°C/min.
-
-
Data Analysis: The Tg is determined from the second heating scan (Scan 3) as a step-change in the heat flow baseline.[19]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability. The key parameter is the Decomposition Temperature (Td) , often reported as the temperature at which 5% weight loss occurs (Td5%). Fluorene-based polymers exhibit excellent thermal stability, with Td5% values often exceeding 350-400°C.[20][25]
Expected Performance
The properties of the final cured system are a function of both the resin and the CPAF hardener. Formulations based on CPAF are designed for applications demanding high performance.
Table 2: Typical Performance Characteristics of Fluorene-Based Epoxy Systems
| Property | Expected Range | Rationale / Significance |
| Glass Transition Temp. (Tg) | > 200 °C | High service temperature capability.[6] |
| Decomposition Temp. (Td5%) | > 380 °C | Excellent thermal stability.[25] |
| Dielectric Constant (Dk) @ 1GHz | 2.4 - 2.8 | Suitable for high-frequency electronics.[9] |
| Water Absorption (24hr) | < 0.5% | High reliability in humid environments.[5][8] |
| Flexural Modulus | High | The rigid backbone contributes to high stiffness.[18] |
Conclusion
Chlorophenyl Amino Fluorene (CPAF) is a highly specialized aromatic amine hardener that enables the formulation of epoxy systems with outstanding thermal stability, superior dielectric properties, and low moisture uptake. Achieving these high-performance characteristics is contingent upon careful formulation based on accurate stoichiometric calculations and the implementation of an optimized, elevated-temperature cure schedule. By following the protocols and understanding the principles outlined in this guide, researchers and scientists can effectively leverage the unique benefits of CPAF to develop next-generation materials for demanding applications.
References
- 1. Epoxy (for heat curable resin) - Fine chemical materials | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 2. 9,9-Bis(4-aminophenyl)fluorene (FDA) 15499-84-0 C25H20N2 | Heynova [heynovachem.com]
- 3. nbinno.com [nbinno.com]
- 4. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 20.210.105.67 [20.210.105.67]
- 7. Enhanced gas separation and mechanical properties of fluorene-based thermal rearrangement copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9,9-Bis-(4-amino-3-chlorophenyl)-fluorene | CAS 107934-68-9 | Connect CHemicals [connectchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. pcimag.com [pcimag.com]
- 12. ulprospector.com [ulprospector.com]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. Optimization of Curing Conditions and Effect of Plasticizer Amount on the Mechanical and Thermal Properties of Epoxy Resin [jips.ippi.ac.ir]
- 16. How you can optimise the curing process for epoxy [forcetechnology.com]
- 17. epoxyking.com [epoxyking.com]
- 18. mdpi.com [mdpi.com]
- 19. hitachi-hightech.com [hitachi-hightech.com]
- 20. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 21. thermalsupport.com [thermalsupport.com]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. shimadzu.com [shimadzu.com]
- 25. pubs.acs.org [pubs.acs.org]
Comprehensive Characterization of High-Performance Polyimides Derived from 9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAF)
An Application Guide
Abstract
Polyimides derived from the diamine monomer 9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAF) represent a class of high-performance polymers with exceptional thermal stability, chemical resistance, and favorable processing characteristics. The bulky, rigid fluorene "cardo" group disrupts polymer chain packing, leading to enhanced solubility and high glass transition temperatures (Tg), while the chlorine substituents modify the polymer's electronic properties and solubility profile.[1][2] This combination of structural features makes CAF-based polyimides attractive for advanced applications in microelectronics and aerospace. This guide provides a comprehensive suite of detailed protocols and expert insights for the structural, thermal, morphological, and mechanical characterization of these advanced materials, designed for researchers and scientists in polymer chemistry and materials science.
Introduction: The Rationale for Characterization
The synthesis of a novel polymer is only the first step; its true potential is unlocked through rigorous characterization. For CAF-based polyimides, characterization serves three primary goals:
-
Structural Verification: To confirm the successful synthesis of the poly(amic acid) precursor and its subsequent imidization to the final polyimide structure.
-
Property Quantification: To measure key performance metrics, including thermal stability, glass transition temperature, solubility, and mechanical strength.
-
Structure-Property Correlation: To understand how the unique chemical features of the CAF monomer—the bulky fluorene unit and the chlorine atoms—translate into the observed macroscopic properties.
This guide is structured to follow a logical workflow, from fundamental structural analysis to the evaluation of performance properties.
Workflow for CAF-Polyimide Characterization
A systematic approach is crucial for a comprehensive evaluation of CAF-polyimides. The following workflow outlines the key stages of analysis.
Caption: Overall workflow for CAF-polyimide analysis.
Structural and Chemical Characterization Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is the primary and most accessible technique to monitor the conversion of the poly(amic acid) (PAA) precursor to the final polyimide. The key is observing the disappearance of PAA-specific bands and the emergence of characteristic imide ring absorptions.[3][4]
Protocol:
-
Sample Preparation:
-
For PAA: Cast a thin film of the PAA solution onto a KBr salt plate and gently dry in a vacuum oven at a low temperature (e.g., 60-80 °C) for 1-2 hours to remove the solvent.
-
For Polyimide: Use a small scraping of the fully cured polyimide powder or a thin, self-standing film. If analyzing powder, prepare a KBr pellet. For films, mount directly in the spectrometer's beam path.
-
-
Data Acquisition:
-
Instrument: PerkinElmer FTIR or equivalent.[3]
-
Mode: Transmittance or Attenuated Total Reflectance (ATR). ATR is often simpler for films.
-
Scan Range: 4000 cm⁻¹ to 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Successful Imidization: The conversion is confirmed by the disappearance of broad amic acid bands (N-H and O-H stretching) from 2500-3500 cm⁻¹ and the appearance of four characteristic imide peaks.[4]
-
Characteristic Imide Absorptions:
-
Other Expected Peaks: Look for absorptions corresponding to the C-Cl stretch (typically 1000-600 cm⁻¹) and aromatic C-H/C=C stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While FTIR confirms the presence of imide groups, NMR provides definitive proof of the overall polymer structure. Due to the limited solubility of some polyimides, selecting an appropriate deuterated solvent is critical. DMSO-d₆ is often effective for fluorene-based polyimides.[7]
Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the CAF-polyimide in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Gentle heating may be required to facilitate dissolution.
-
Data Acquisition (¹H NMR):
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters: Standard ¹H acquisition parameters. A sufficient relaxation delay (d1) of 1-2 seconds is recommended.
-
-
Data Interpretation (¹H NMR):
-
Aromatic Protons: Expect a complex series of multiplets in the 7.0-8.5 ppm region, corresponding to the various aromatic protons on the fluorene, diamine, and dianhydride moieties.
-
Amine Protons (Residual PAA): If imidization is incomplete, residual N-H protons from the amic acid may appear as broad signals above 10 ppm.[7]
-
Structural Integrity: The integration of the aromatic signals should correspond to the expected proton count of the polymer repeat unit.
-
Thermal Properties Analysis
Expertise & Experience: The fluorene cardo group is incorporated specifically to impart high thermal stability and a high glass transition temperature (Tg).[1][8] TGA and DSC are essential to quantify these critical performance metrics.
Thermogravimetric Analysis (TGA)
Trustworthiness: TGA provides a quantitative measure of thermal stability. The protocol is self-validating by ensuring a stable baseline before the onset of degradation and by comparing the results to known high-performance polymers.
Protocol:
-
Sample Preparation: Place 5-10 mg of the dry polyimide sample into a platinum or alumina TGA pan.
-
Data Acquisition:
-
Instrument: TA Instruments TGA or equivalent.
-
Atmosphere: Nitrogen (inert) and Air (oxidative). Running in both atmospheres provides a complete picture of thermal and thermo-oxidative stability. Flow rate: 50-100 mL/min.
-
Temperature Program: Ramp from 30 °C to 900 °C at a heating rate of 10 K/min.[9]
-
-
Data Interpretation:
-
Td5% / Td10%: The temperatures at which 5% and 10% weight loss occurs. These are key indicators of the onset of thermal degradation. For fluorene-based polyimides, Td5% values are typically well above 500 °C in nitrogen.[1]
-
Char Yield: The residual weight percentage at 800-900 °C in nitrogen. A high char yield (e.g., >60%) is indicative of excellent thermal stability and flame retardant potential.[1]
-
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is used to determine the glass transition temperature (Tg), the point at which the amorphous polymer transitions from a rigid, glassy state to a more rubbery state. The bulky, rotation-inhibiting fluorene group leads to very high Tg values, often exceeding 300 °C.[10]
Protocol:
-
Sample Preparation: Seal 5-10 mg of the dry polyimide sample in an aluminum DSC pan.
-
Data Acquisition:
-
Instrument: TA Instruments DSC or equivalent.
-
Atmosphere: Nitrogen, 50 mL/min.
-
Temperature Program:
-
First Heat: Ramp from 30 °C to a temperature ~50 °C above the expected Tg (e.g., 400 °C) at 10 K/min. This step removes the thermal history of the sample.
-
Cool: Quench cool back to 30 °C.
-
Second Heat: Ramp again from 30 °C to 400 °C at 10 K/min. The Tg is determined from this second heating scan.[11]
-
-
-
Data Interpretation:
Morphological and Physical Properties
Wide-Angle X-ray Diffraction (XRD)
Expertise & Experience: The bulky fluorene group and the non-coplanar structure imparted by the sp³-hybridized C9 carbon are designed to hinder efficient chain packing.[1][5] XRD is the definitive method to confirm the resulting amorphous nature of the polymer.
Protocol:
-
Sample Preparation: A thin polyimide film or a flat, pressed powder sample is mounted on the sample holder.
-
Data Acquisition:
-
Instrument: X-ray diffractometer with Cu Kα radiation (λ = 0.154 nm).
-
Scan Range (2θ): 5° to 80°.
-
-
Data Interpretation:
-
Amorphous Halo: CAF-polyimides are expected to show a broad, diffuse scattering peak (an "amorphous halo"), typically centered around 2θ = 20-25°.[5]
-
Absence of Crystallinity: The absence of sharp, discrete diffraction peaks confirms that the material is amorphous, which is directly linked to its good solubility.
-
Solubility Testing
Trustworthiness: A key advantage of fluorene-based polyimides is their enhanced solubility in organic solvents. A systematic test provides a reliable measure of processability.
Protocol:
-
Solvent Selection: Choose a range of common solvents, including polar aprotic solvents (N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), dimethylformamide (DMF), tetrahydrofuran (THF)) and less polar solvents (chloroform, dichloromethane).[13]
-
Procedure:
-
Add 10 mg of the polyimide to 1 mL of each solvent in a sealed vial (1% w/v concentration).
-
Stir or shake the vials at room temperature for 24 hours.
-
Observe the results and categorize them. Gentle heating can be applied to test solubility at elevated temperatures.
-
-
Data Reporting: Report the solubility using qualitative descriptors in a table format.
Data Summary and Interpretation
Quantitative data should be summarized for clear comparison and reporting.
Table 1: Typical Thermal Properties of Fluorene-Based Polyimides
| Property | Method | Typical Value Range | Significance |
| Glass Transition Temp. (Tg) | DSC | 280 - 420 °C[1][8] | Indicates upper service temperature |
| 5% Weight Loss Temp. (Td5%) | TGA (N₂) | 500 - 600 °C[1] | Onset of thermal decomposition |
| Char Yield @ 800 °C | TGA (N₂) | 60 - 70%[1] | High thermal stability |
Table 2: Solubility Profile of CAF-Polyimides
| Solvent | Expected Solubility |
| N-Methyl-2-pyrrolidone (NMP) | ++ |
| N,N-Dimethylacetamide (DMAc) | ++ |
| Chloroform (CHCl₃) | + |
| Tetrahydrofuran (THF) | ± |
| Toluene | -- |
| Acetone | -- |
| ++ = Soluble; + = Partially Soluble / Swells; ± = Slightly Soluble; -- = Insoluble[13] |
Mechanical Properties
Expertise & Experience: The final application of a polyimide often depends on its mechanical integrity, especially when used as a film or coating. Tensile testing provides fundamental data on strength and flexibility.
Protocol: Tensile Testing of Films
-
Sample Preparation:
-
Cast a uniform film of the poly(amic acid) solution onto a clean glass plate.
-
Perform a staged thermal curing process in a programmable oven under a nitrogen atmosphere to achieve full imidization and remove solvent.
-
Carefully peel the resulting polyimide film from the glass plate.
-
Cut the film into dumbbell-shaped specimens according to a standard like ASTM D638.
-
-
Data Acquisition:
-
Instrument: Universal testing machine (e.g., Instron) equipped with a suitable load cell.
-
Procedure: Mount the specimen in the grips and pull at a constant crosshead speed until failure.
-
-
Data Interpretation:
Conclusion
The systematic characterization of polyimides derived from this compound is essential for academic research and industrial application. The protocols outlined in this guide, from fundamental structural verification with FTIR and NMR to performance evaluation with TGA, DSC, and tensile testing, provide a robust framework for a comprehensive material assessment. The unique combination of the bulky fluorene group and chlorine substitution results in polymers with a desirable balance of high thermal stability, excellent solubility, and robust mechanical properties, which can be reliably quantified using these established techniques.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. pubs.acs.org [pubs.acs.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 9,9-Bis(4-amino-3-chlorophenyl)fluorene
Welcome to the technical support hub for 9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAS 107934-68-9), also known as Chlorophenyl Amino Fluorene (CAF). This guide is designed for researchers, scientists, and drug development professionals who are working with this specialized diamine monomer. As a critical component in the synthesis of high-performance polyimides and epoxy resins, its purity is paramount for achieving desired material properties.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this molecule. Our approach is grounded in established chemical principles and field-proven techniques to ensure you can achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
Pure this compound should be a white to off-white crystalline powder. However, it is common for crude or even commercially available batches to exhibit a color ranging from light yellow to light red.[3][4] This coloration is typically indicative of residual impurities.
Q2: What are the likely impurities in my sample?
Impurities in this compound generally stem from its synthesis, which typically involves the acid-catalyzed condensation of 9-fluorenone with 2-chloroaniline. Potential impurities include:
-
Unreacted Starting Materials: Residual 9-fluorenone and 2-chloroaniline.
-
Mono-Substituted Intermediate: 9-(4-amino-3-chlorophenyl)-9-fluorenol, which may not have fully reacted.
-
Oxidized Species: Aromatic amines are susceptible to air oxidation, which can form highly colored byproducts. This is a very common cause of yellow, red, or brown coloration in amine-containing compounds.[5]
-
Isomeric Byproducts: Depending on the reaction conditions, small amounts of other isomers may form.
Q3: Which analytical technique is best for assessing the purity of my product?
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[3] It is highly effective for separating the main compound from residual starting materials and byproducts, allowing for accurate quantification of purity. For issues with peak shape or resolution during HPLC analysis, consider troubleshooting steps such as adjusting the mobile phase pH or checking for column contamination.[6]
Troubleshooting Guide: Common Purification Issues
This section addresses the most common problem encountered during the purification of this compound: the presence of color and residual impurities.
Issue 1: My purified product is yellow, red, or brown, not white.
Cause: This is the most frequent issue and is almost always caused by oxidized aromatic amine species or other conjugated, colored byproducts. While these impurities may be present in very small quantities, their high molar absorptivity can impart significant color.
Solution Workflow:
The recommended approach is a multi-step purification process adapted from established protocols for the closely related, non-chlorinated analog, 9,9-Bis(4-aminophenyl)fluorene.[1] This procedure utilizes an acid-base extraction/precipitation coupled with an activated carbon treatment for decolorization.
Caption: Workflow for the primary purification and decolorization of this compound.
Detailed Protocol: Acid-Base Purification with Carbon Treatment
This protocol is a robust method for achieving high purity (>99.5%) and removing color.[1]
-
Dissolution: In a suitable flask, suspend the crude this compound in deionized water. For every 100g of crude product, use approximately 1.5 L of water.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) while stirring until the solid completely dissolves. The diamine will form a water-soluble hydrochloride salt.
-
Decolorization: To the resulting solution, add 10-15g of activated carbon.
-
Heating and Stirring: Heat the mixture to 80-90°C and stir for at least 2-4 hours. The activated carbon will adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration using fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product. Pre-heating the funnel and receiving flask is recommended.
-
Precipitation: Transfer the hot, clear filtrate to a clean flask. While stirring, slowly add an aqueous base, such as 25% ammonia solution, until the pH of the solution becomes basic (pH 9-10). The pure, white, free amine will precipitate out of the solution.
-
Cooling and Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with deionized water to remove any residual salts. Dry the product in a vacuum oven at 60-80°C until a constant weight is achieved.
| Parameter | Recommended Value | Rationale |
| Solvent | Deionized Water / Dilute HCl | Forms a water-soluble salt, separating from non-basic impurities. |
| Decolorizing Agent | Activated Carbon | High surface area effectively adsorbs colored organic impurities. |
| Precipitating Agent | Aqueous Ammonia | Neutralizes the salt to regenerate the insoluble, pure free amine. |
| Target Purity | >99.5% (by HPLC) | Achievable with this method for the non-chlorinated analog.[1] |
Issue 2: Color persists even after activated carbon treatment.
Cause: In some cases, the impurities may be too concentrated or may not adsorb efficiently onto activated carbon. Alternatively, the product may be contaminated with metallic impurities from the reaction vessel that can cause coloration.[7]
Solution 1: Recrystallization
If the acid-base precipitation method is insufficient, a classic recrystallization can be attempted. The key is finding a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.
-
Recommended Solvents to Screen: Toluene (effective for the non-chlorinated analog), chlorobenzene, or mixed solvent systems like ethanol/water or acetone/heptane.[1] The chlorine atoms on the phenyl rings will increase polarity compared to the non-chlorinated analog, so solvent systems may need adjustment.
Solution 2: Reversed-Phase Flash Chromatography
For stubborn impurities that co-precipitate or co-crystallize with the product, reversed-phase chromatography can be a powerful alternative. This technique separates compounds based on hydrophobicity and is often effective at removing polar, colored impurities that are difficult to remove by normal-phase methods.[8]
Caption: Decision workflow for troubleshooting persistent color impurities.
| Technique | Stationary Phase | Mobile Phase (Typical) | Principle of Separation |
| Reversed-Phase | C18-functionalized Silica | Acetonitrile/Water or Methanol/Water gradients | Separates based on hydrophobicity. Polar impurities (color) often elute first.[8] |
References
- 1. Page loading... [guidechem.com]
- 2. 9,9-Bis-(4-amino-3-chlorophenyl)-fluorene | CAS 107934-68-9 | Connect CHemicals [connectchemicals.com]
- 3. This compound | 107934-68-9 | TCI Deutschland GmbH [tcichemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
"troubleshooting poor solubility of fluorene-based polyimides"
Technical Support Center: Fluorene-Based Polyimides
A Senior Application Scientist's Guide to Troubleshooting Poor Solubility
Welcome to the technical support center for fluorene-based polyimides. As high-performance polymers, fluorene-based polyimides offer exceptional thermal and mechanical properties. However, their rigid aromatic backbones, a key contributor to these desirable characteristics, often lead to significant solubility challenges. This guide is designed for researchers and scientists to diagnose and resolve common solubility issues encountered during synthesis and processing.
Frequently Asked Questions (FAQs)
FAQ 1: My fluorene-based polyimide won't dissolve in standard polar aprotic solvents (NMP, DMAc, DMF). What are the most likely causes?
This is the most common issue researchers face. Poor solubility in typical solvents is often a symptom of one of two primary factors: excessive polymer chain packing or unintended cross-linking.
The Scientific Rationale: The insolubility of aromatic polyimides stems from strong inter-chain interactions, including charge-transfer complex (CTC) formation and van der Waals forces.[1][2][3] The planar, rigid structure of the polymer backbone allows for efficient chain packing, creating a highly stable, crystalline-like state that is difficult for solvent molecules to penetrate and disrupt. The bulky, non-planar structure of the fluorene "cardo" group is specifically designed to mitigate this by introducing a kink in the backbone, thereby reducing chain packing and improving solubility.[4][5][6] If solubility is still poor, it suggests other factors are overriding this structural benefit.
Troubleshooting Protocol:
-
Verify Imidization: Confirm the conversion of the poly(amic acid) (PAA) precursor to the final polyimide. Incomplete imidization can leave reactive amic acid groups that may form hydrogen bonds, reducing solubility.
-
Action: Use Fourier-Transform Infrared Spectroscopy (FTIR) to check for the disappearance of amic acid peaks and the appearance of characteristic imide peaks (approx. 1780 cm⁻¹ and 1720 cm⁻¹).[7]
-
-
Assess Thermal History: Overly aggressive thermal imidization (temperatures >250-300°C for extended periods) can sometimes lead to side reactions or cross-linking, especially if trace impurities are present.
-
Action: Review your imidization protocol. If possible, attempt a gentler thermal cycle or consider chemical imidization as an alternative.
-
-
Check for Residual Monomers/Impurities: Unreacted monomers or impurities from the solvent can interfere with the polymer structure.
-
Action: Ensure the polymer has been properly precipitated and washed. Reprecipitating the polymer from a suitable solvent into a non-solvent (like methanol or water) is a crucial purification step.
-
FAQ 2: My poly(amic acid) precursor was soluble, but the polyimide crashed out of solution during chemical or thermal imidization. What happened?
Precipitation during imidization is a classic sign that the fully cyclized polymer is not soluble in the reaction solvent, a common occurrence even for systems designed for improved solubility.
The Scientific Rationale: The poly(amic acid) precursor is generally soluble in polar aprotic solvents due to the presence of carboxylic acid and amide groups that readily form hydrogen bonds with the solvent. During imidization, these polar functional groups are converted into less polar, rigid imide rings. This chemical transformation dramatically reduces the polymer's affinity for the solvent.[8] If the final polyimide's structure is too rigid or its molecular weight is too high, its cohesive energy will exceed the solvation energy, causing it to precipitate.[9]
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose the cause of precipitation during imidization.
Experimental Protocol: One-Pot, High-Temperature Solution Polymerization
For polyimides that are expected to be soluble, this method can prevent precipitation by maintaining a high temperature where the polymer remains in solution.
-
Add the diamine monomer, an equimolar amount of dianhydride, and a high-boiling solvent (e.g., m-cresol) to a reaction flask equipped with a nitrogen inlet and a Dean-Stark trap.[5]
-
Add a catalyst such as isoquinoline or triethylamine.[3]
-
Heat the mixture to 60-80°C for 2-4 hours to form the poly(amic acid) intermediate.
-
Increase the temperature to 180-200°C and hold for 4-6 hours. Water generated during imidization will be removed azeotropically.[8]
-
After cooling, the viscous polymer solution can be precipitated into methanol, filtered, and dried.
FAQ 3: I've tried different solvents and synthesis methods. Could the polymer's molecular structure be the root cause of insolubility?
Absolutely. The solubility of polyimides is fundamentally dictated by the chemical structure of the monomer units.[10] While the fluorene group is a significant step towards solubility, other structural elements play a crucial role.
The Scientific Rationale: Solubility is a direct consequence of disrupting intermolecular forces and preventing efficient chain packing.[1] Strategies to achieve this involve introducing structural features that decrease order and increase the fractional free volume of the polymer matrix.
Key Structural Modifications to Enhance Solubility:
-
Bulky Side Groups: Attaching large, bulky groups to the polymer backbone, such as tert-butyl or isopropyl groups, physically holds the polymer chains apart.[3][5]
-
Flexible Linkages: Incorporating flexible ether (–O–), hexafluoroisopropylidene (–C(CF₃)₂–), or silyl ether linkages into the dianhydride or diamine monomers introduces kinks and rotational freedom, disrupting the rigid rod-like structure.[11][12][13]
-
Asymmetric Monomers: Using monomers with meta- or ortho- linkages instead of only para- linkages breaks the symmetry and linearity of the polymer chain, hindering packing.[14]
-
Copolymerization: Introducing a second, more soluble diamine or dianhydride into the polymerization creates a random copolymer. This irregularity along the chain disrupts crystalline packing more effectively than a homopolymer.[6]
FAQ 4: How does molecular weight affect solubility, and how can I control it?
Molecular weight is a critical parameter. Generally, for a given polyimide structure, solubility decreases as molecular weight increases due to more significant intermolecular entanglement and cumulative van der Waals forces.
The Scientific Rationale: Higher molecular weight polymers have longer chains, leading to more entanglement points and a greater surface area for intermolecular interactions. This makes it thermodynamically less favorable for solvent molecules to separate the chains. Controlling molecular weight is therefore a key strategy for achieving soluble, processable polyimides.[15][16]
Methods for Molecular Weight Control:
-
Stoichiometric Imbalance: The most common method is to use a slight excess of either the diamine or dianhydride monomer. The polymerization will stop once the minor component is completely consumed.
-
End-Capping: A more precise method involves adding a calculated amount of a monofunctional reagent, such as phthalic anhydride or aniline, at the beginning of the reaction.[15] This "end-capper" reacts with chain ends, preventing further propagation and allowing for targeted molecular weight control.
Data Summary: Solvent Options for Fluorene-Based Polyimides
While NMP and DMAc are standard, other solvents may be effective depending on the specific polymer structure. Highly fluorinated or flexible polyimides may dissolve in less polar solvents.[11][13][17]
| Solvent Class | Examples | Boiling Point (°C) | Notes |
| Polar Aprotic | NMP, DMAc, DMF, DMSO | 153 - 202 | Standard solvents for PAA synthesis and dissolving many polyimides.[7][18] |
| Phenolic | m-Cresol | 202 | Excellent solvent for many rigid, high-temperature polyimides, often used in high-temperature solution polymerization.[3][5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | 40 - 61 | Effective only for polyimides with very high flexibility or bulky groups that significantly disrupt packing.[3][11][13] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | 66 - 101 | Solubility is rare but possible for highly modified, flexible polyimides.[7][11] |
| "Greener" Solvents | Cyrene™, Dimethyl Isosorbide (DMI) | 202 - 226 | Emerging bio-based alternatives to traditional polar aprotic solvents, showing promise in polyimide synthesis.[18][19][20] |
References
- 1. Solubility improvements in aromatic polyimides by macromolecular engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Monomer Dependence of Colorless and Transparent Polyimide Films: Thermomechanical Properties, Optical Transparency, and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. expresspolymlett.com [expresspolymlett.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. halocarbon.com [halocarbon.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 17. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. plasticsengineering.org [plasticsengineering.org]
- 20. Eco-friendly synthesis of high-performance polyimide materials using bio-based greener solvents. Towards sustainable technologies in space environment [iris.uniroma1.it]
Technical Support Center: Enhancing Thermal Stability of Polymers Containing 9,9-Bis(4-amino-3-chlorophenyl)fluorene
Welcome to the technical support center for researchers and scientists working with polymers derived from 9,9-Bis(4-amino-3-chlorophenyl)fluorene. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and enhance the thermal stability of your materials. The bulky, cardo fluorene group is specifically incorporated into polymer backbones to increase thermal resistance and glass transition temperature (Tg); however, achieving the theoretical maximum stability requires careful control over synthesis, purification, and processing.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal properties of these specialized polymers.
Question: What makes polymers containing the 9,9-bis(phenyl)fluorene moiety inherently thermally stable?
Answer: The high thermal stability is primarily attributed to the rigid, bulky, and non-coplanar structure of the fluorene group, often referred to as a "cardo" group (from the Latin word for "loop"). This structure introduces several beneficial properties:
-
Restricted Chain Mobility: The large, perpendicular fluorene unit significantly hinders the rotational movement and packing of polymer chains.[1] This leads to a very high glass transition temperature (Tg), often exceeding 300°C, meaning the polymer remains in a rigid, glassy state at elevated temperatures.[2]
-
High Aromatic Content: The polymer backbone is rich in aromatic rings, which have high bond dissociation energies and inherent thermal resistance.
-
Increased Free Volume: The bulky structure creates a significant amount of free volume between polymer chains, which can improve solubility without sacrificing thermal properties.[1]
Question: What is the typical thermal decomposition temperature for polyimides synthesized with this compound?
Answer: Aromatic polyimides derived from this diamine generally exhibit excellent thermal stability. The initial decomposition temperature, typically measured as the temperature at which 5% weight loss occurs (T5%) in a nitrogen atmosphere, is often above 500°C.[2] The exact value depends heavily on the dianhydride used for polymerization. For instance, fluorinated dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) can lead to polymers with decomposition temperatures exceeding 570°C.[3]
Question: What are the primary mechanisms of thermal degradation for these polymers?
Answer: Thermal degradation, especially in the presence of oxygen, can proceed through several pathways. For polyimides, a common high-temperature degradation route involves the cleavage of the C-N bond within the imide ring, which can lead to the release of carbon monoxide (CO) and carbon dioxide (CO2).[4][5] Other potential degradation sites include:
-
The C-Cl Bond: The chlorine substituent on the phenyl ring can be a point of weakness, potentially being eliminated at high temperatures.
-
Oxidative Degradation: In the presence of air, oxidation of the fluorene unit can occur, leading to the formation of fluorenone-like structures, which can alter the polymer's properties.[6] The thermal stability of polyimides is strongly dependent on the oxygen concentration.[5]
Question: How can I strategically select a co-monomer (dianhydride) to maximize thermal stability?
Answer: The choice of dianhydride is critical. To maximize thermal stability, select dianhydrides that are rigid and highly aromatic.
-
High Stability Dianhydrides: Pyromellitic dianhydride (PMDA) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) are known to produce polyimides with exceptional thermal stability due to their rigid, fused-ring structures.
-
Fluorinated Dianhydrides: Dianhydrides like 6FDA can also yield highly stable polymers, with the added benefits of improved solubility and lower dielectric constants.[3][7] The C-F bonds are stronger than C-H bonds, contributing to overall stability.
Troubleshooting Guide: Diagnosing and Solving Thermal Stability Issues
This section provides solutions to common problems encountered during the synthesis and characterization of these polymers.
Problem 1: My polymer shows a lower decomposition temperature (Td) than reported in the literature.
| Possible Cause | Scientific Explanation & Validation | Recommended Solution |
| Incomplete Imidization | The poly(amic acid) precursor contains carboxylic acid and amide groups, which are less thermally stable than the final imide ring. Water elimination and cyclization (imidization) are required to achieve maximum stability. Incomplete conversion leaves weak points in the polymer backbone.[8] Validation: Use FTIR spectroscopy to monitor the disappearance of amide and acid peaks and the appearance of characteristic imide peaks (approx. 1780, 1720, 1370, and 720 cm⁻¹).[9] | Implement a staged thermal curing protocol. Heat the poly(amic acid) film slowly under nitrogen or vacuum. A typical protocol involves holding at 100°C, 200°C, and finally 300-350°C for 1 hour at each stage to ensure complete cyclization without degrading the polymer.[8] |
| Low Molecular Weight | Polymers with lower molecular weight have a higher concentration of chain ends, which are typically less stable than the polymer backbone. Degradation often initiates at these end groups.[8] Validation: Measure the inherent viscosity of the poly(amic acid) solution. A low viscosity suggests a low molecular weight. | Ensure high-purity monomers and a stoichiometric balance between the diamine and dianhydride. Run the initial polymerization reaction (polyamic acid formation) for a sufficient time (e.g., 24 hours) at room temperature to achieve high molecular weight.[10] |
| Residual Solvent | High-boiling point polar aprotic solvents (e.g., NMP, DMAc) can become trapped within the polymer matrix. During TGA analysis, the evaporation of this solvent is observed as an initial weight loss at a lower temperature, which can be mistaken for polymer degradation.[11][12] Validation: Analyze the sample using TGA-MS or TGA-FTIR to identify the evolved gases during the initial weight loss phase. The presence of solvent molecules will confirm this issue. | Dry the final polymer sample thoroughly in a vacuum oven at a temperature above the boiling point of the solvent but well below the polymer's Tg for an extended period (e.g., 150-200°C for 24 hours). |
| Oxidative Degradation | The presence of oxygen during TGA analysis can initiate oxidative degradation pathways that occur at significantly lower temperatures than pyrolytic degradation.[5] Validation: Run two TGA scans on the same sample: one under a nitrogen atmosphere and one under an air or oxygen atmosphere. A significantly lower Td in air confirms susceptibility to oxidative degradation. | Always perform thermal stability characterization under an inert atmosphere, such as high-purity nitrogen or argon, to measure the intrinsic thermal stability of the polymer backbone.[4] |
Problem 2: The polymer film is brittle and cracks after thermal curing.
| Possible Cause | Scientific Explanation & Validation | Recommended Solution |
| Excessive Curing Temperature/Time | While high temperatures are needed for complete imidization, excessive thermal exposure can cause the polymer to degrade via chain scission, leading to a reduction in molecular weight and mechanical properties like flexibility.[8] Validation: Compare the molecular weight (via GPC, if soluble) or inherent viscosity of a polymer cured under optimal conditions versus one cured at an excessive temperature. A significant drop indicates degradation. | Carefully optimize the final curing temperature and duration. Use the minimum temperature and time required to achieve full imidization, as confirmed by FTIR. Avoid temperatures significantly above 350°C unless specifically required for a particular system. |
| Rapid Heating/Cooling | Rapid temperature changes during the curing cycle can build up internal stress within the film, especially if it is cast on a substrate with a different coefficient of thermal expansion (CTE). This stress can lead to cracking. Validation: Observe if cracking occurs during the ramp-up or cool-down phase of the curing cycle. | Use a slow, controlled heating and cooling rate in the oven (e.g., 2-5 °C/min). Allowing the oven to cool down slowly to room temperature before removing the sample is critical.[8] |
Visualizing Experimental and Degradation Pathways
A clear understanding of workflows and potential failure points is essential for success.
Caption: Troubleshooting workflow for low thermal stability.
Caption: Simplified thermal degradation pathways.
Validated Experimental Protocols
Protocol 1: Two-Step Synthesis of Polyimide Film
This protocol outlines the standard laboratory procedure for synthesizing a polyimide film from this compound and an aromatic dianhydride (e.g., PMDA).
Step 1: Poly(amic acid) Synthesis
-
Ensure all glassware is rigorously dried in an oven overnight and cooled under a stream of dry nitrogen.
-
In a three-neck flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve a precise amount of this compound in a polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) to create a ~15-20 wt% solution.
-
Once the diamine is fully dissolved, slowly add an equimolar amount of the dianhydride powder in small portions over 30-60 minutes. An exothermic reaction will occur. Maintain the temperature below 30°C using a water bath if necessary.
-
After the addition is complete, continue stirring the solution at room temperature under a nitrogen atmosphere for 24 hours. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).[10]
Step 2: Film Casting and Thermal Imidization
-
Pour the viscous poly(amic acid) solution onto a clean, level glass plate.
-
Use a doctor blade to cast a film of uniform thickness.
-
Place the cast film in a dust-free, low-humidity environment at room temperature for several hours to allow for slow solvent evaporation, resulting in a tack-free film.
-
Transfer the glass plate with the film into a programmable, nitrogen-purged or vacuum oven.
-
Execute a staged thermal curing cycle to convert the poly(amic acid) to polyimide:[8][10]
-
Heat to 100°C and hold for 1 hour.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 300°C (or desired final cure temperature) and hold for 1 hour.
-
-
Turn off the heat and allow the oven to cool slowly to room temperature before removing the now fully imidized, amber-colored polyimide film.
Caption: Workflow for two-step polyimide synthesis.
Protocol 2: Characterization of Thermal Stability by TGA
This protocol describes how to obtain reliable thermal stability data using Thermogravimetric Analysis (TGA).
-
Sample Preparation: Carefully place 5-10 mg of the fully cured and dried polymer film or powder into a TGA sample pan (platinum or ceramic).
-
Instrument Setup:
-
Place the sample in the TGA instrument.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.[10]
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the T5% and T10% , the temperatures at which 5% and 10% weight loss occurs, respectively. These are key indicators of the onset of decomposition.[13]
-
Determine the char yield , which is the percentage of material remaining at the end of the run (e.g., at 800°C). A higher char yield often correlates with better thermal and flame resistance.[13]
-
Summary of Thermal Properties
The table below summarizes typical thermal properties for polyimides derived from fluorene-based diamines, illustrating the influence of the dianhydride structure.
| Diamine | Dianhydride | Tg (°C) | Td (°C, 5% loss in N2) | Reference |
| 9,9-bis(4-aminophenyl)fluorene | PMDA | >300 | >500 | [2] |
| 9,9-bis(4-aminophenyl)fluorene | 6FDA | >300 | >500 | [2] |
| 9,9-bis(4-amino-3,5-difluorophenyl)fluorene | 6FDA | >376 | >570 | [3] |
Note: Data for the specific 3-chlorophenyl diamine is sparse; values for analogous fluorene diamines are provided for comparison.
References
- 1. Enhanced gas separation and mechanical properties of fluorene-based thermal rearrangement copolymers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10775A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 10. mdpi.com [mdpi.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. halocarbon.com [halocarbon.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Reducing Color in Polyimides from 9,9-Bis(4-amino-3-chlorophenyl)fluorene (BAPCF)
Welcome to the technical support center for researchers, scientists, and professionals working with 9,9-Bis(4-amino-3-chlorophenyl)fluorene (BAPCF) in the synthesis of high-performance polyimides. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered in this field: the mitigation and reduction of unwanted coloration in the final polymer. Our approach is rooted in a deep understanding of the underlying chemical principles and extensive field-proven experience.
Part 1: Understanding the Root Cause of Coloration
The characteristic yellow-to-brown color in aromatic polyimides primarily originates from the formation of intermolecular and intramolecular Charge-Transfer Complexes (CTCs) . These complexes form between the electron-donating diamine moieties and the electron-accepting dianhydride moieties.[1][2] The π-electron systems of these aromatic monomers interact, leading to electronic transitions that absorb light in the visible spectrum, thus imparting color.
The structure of the BAPCF monomer, with its bulky, cardo-type fluorene group, is inherently designed to reduce coloration by sterically hindering the close packing of polymer chains, which is necessary for strong intermolecular CTC formation.[3][4][5] However, various factors during synthesis can still lead to undesirable color. This guide will help you troubleshoot and optimize your process to achieve colorless or near-colorless polyimides.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
FAQ 1: Monomer Purity and Handling
Question: My final polyimide film is much darker than expected, even though I'm using a fluorene-based diamine. Could my BAPCF monomer be the issue?
Answer: Absolutely. The purity of your BAPCF monomer is a critical factor. Trace impurities can act as chromophores or participate in side reactions that lead to colored byproducts.
-
Common Impurities & Their Effects:
-
Oxidized Species: The amino groups on the BAPCF monomer are susceptible to air oxidation, especially during storage. Oxidized amines can form highly colored impurities that get incorporated into the polymer backbone.
-
Incomplete Synthesis Byproducts: Residual starting materials or byproducts from the synthesis of BAPCF can introduce color.
-
Metallic Contaminants: Trace metals from reactors or purification steps can catalyze side reactions during polymerization, leading to discoloration.
-
-
Troubleshooting & Solutions:
-
Visual Inspection: High-purity BAPCF should be a white to off-white crystalline powder. Any significant yellow or brown tint suggests the presence of impurities.
-
Purification Protocol: If you suspect your monomer is impure, purification is recommended. Sublimation is a highly effective method for purifying diamines like BAPCF to remove non-volatile impurities.[6] Recrystallization from a suitable solvent, such as ethanol with activated carbon, can also be effective for removing colored impurities.[3]
-
Proper Storage: Store BAPCF under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place to prevent oxidation.
-
FAQ 2: Choosing the Right Dianhydride
Question: Which dianhydrides are best to pair with BAPCF to minimize coloration?
Answer: The choice of dianhydride is as crucial as the diamine. To minimize CTC formation, you should select dianhydrides that reduce electron affinity or introduce steric hindrance.
-
Key Principles for Dianhydride Selection:
-
Introduce Non-coplanar Structures: Bulky, flexible, or non-planar dianhydrides disrupt the planarity required for efficient π-π stacking and CTC formation.
-
Incorporate Electron-Withdrawing Groups: Groups like hexafluoroisopropylidene (-C(CF₃)₂-) decrease the electron-accepting ability of the dianhydride, thereby weakening the CTC.[1]
-
Utilize Alicyclic Structures: Non-aromatic, alicyclic dianhydrides completely eliminate the aromatic electron-acceptor component of the CTC, leading to highly transparent and colorless polyimides.[7][8]
-
-
Recommended Dianhydrides for Low-Color Polyimides:
| Dianhydride Abbreviation | Chemical Name | Key Feature for Color Reduction |
| 6FDA | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | Bulky -C(CF₃)₂ group provides steric hindrance and is electron-withdrawing.[4] |
| ODPA | 4,4'-Oxydiphthalic anhydride | Flexible ether linkage disrupts chain packing. |
| BPADA | 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) | Contains flexible ether and isopropylidene groups.[7][8][9] |
| H-PMDA | Hydrogenated pyromellitic dianhydride (Alicyclic) | Non-aromatic structure prevents CTC formation.[10] |
-
Dianhydrides to Avoid for Color-Critical Applications:
-
PMDA (Pyromellitic dianhydride): Its high electron affinity and planar structure lead to strong CTC formation and intense coloration.[11]
-
FAQ 3: Optimizing Reaction Conditions
Question: I'm using high-purity monomers, but my poly(amic acid) solution is already colored. What's going wrong during the polymerization?
Answer: The reaction conditions play a significant role. Even with pure monomers, improper control over the synthesis process can introduce color.
-
Solvent Selection:
-
Issue: Residual water in aprotic polar solvents (e.g., NMP, DMAc) can affect the equilibrium of the poly(amic acid) formation and potentially lead to side reactions.
-
Solution: Always use ultra-dry solvents with a water content below 50 ppm.[3]
-
-
Reaction Temperature & Atmosphere:
-
Issue: The initial poly(amic acid) formation is typically carried out at room temperature or below. Higher temperatures can promote side reactions and oxidation. The presence of oxygen can oxidize the amine end-groups.
-
Solution: Conduct the polymerization at room temperature or in an ice bath, strictly under an inert nitrogen or argon atmosphere.[12]
-
-
Imidization Process:
-
Issue: The conversion of poly(amic acid) to polyimide (imidization) is a high-temperature process. Excessive temperatures or prolonged heating can cause thermal degradation and discoloration.[13]
-
Solution: Employ a staged thermal imidization protocol. Gradually increase the temperature to allow for the removal of water and solvent before reaching the final, higher curing temperature. A typical protocol might be: 100°C (1 hr), 200°C (1 hr), and finally 300°C (1 hr).[13] Chemical imidization at lower temperatures using agents like acetic anhydride and pyridine is also a viable alternative to reduce thermal stress on the polymer.[3][14]
-
Workflow for Minimizing Coloration
References
- 1. Additive manufacturing of polyimides with reduced color and improved aging - American Chemical Society [acs.digitellinc.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 9,9-Bis(4-aminophenyl)fluorene (purified by sublimation) [cymitquimica.com]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Molecular Weight Control in Polymerization with 9,9-Bis(4-amino-3-chlorophenyl)fluorene (BACP)
Introduction:
Welcome to the technical support guide for polymer synthesis utilizing 9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAF or BACP). BACP is a specialized diamine monomer prized for its ability to impart exceptional thermal stability, low dielectric properties, and improved processability to polymers like polyimides and epoxy resins[1]. The bulky, rigid fluorene "cardo" group disrupts polymer chain packing, enhancing solubility without sacrificing performance[2][3].
However, achieving the target molecular weight (MW) with BACP requires rigorous control over the principles of step-growth polymerization. Unlike chain-growth mechanisms, step-growth polymerization necessitates extremely high conversion rates (>99%) to achieve high molecular weight polymers[4][5]. This guide provides a structured, in-depth troubleshooting framework to help you diagnose and resolve common issues related to molecular weight control in your BACP-based polymerization reactions.
Section 1: Foundational Principles & Core Issues
This section addresses the most critical factors that dictate the success of a step-growth polymerization: monomer quality and stoichiometry. Errors in these areas are the most common cause of low molecular weight polymers.
FAQ 1: My final polymer has a very low molecular weight and is brittle. What is the most likely cause?
Short Answer: The most probable cause is a deviation from perfect 1:1 stoichiometry between your BACP diamine and the comonomer (e.g., a dianhydride).
Scientist's Explanation: Step-growth polymerization is governed by the Carothers equation, which mathematically links the number-average degree of polymerization (Xn) to the extent of reaction (p) and the stoichiometric ratio (r) of the functional groups[6][7]. The equation for a non-stoichiometric system is:
Xn = (1 + r) / (1 + r - 2rp)
Where 'r' is the ratio of the number of functional groups of the limiting monomer to the excess monomer (r ≤ 1).
As you can see, if the stoichiometry is imbalanced (r < 1), even at 100% conversion (p = 1), the degree of polymerization is severely limited[8]. The excess monomer acts as a chain terminator, capping the growing polymer chains and preventing further growth[9]. For instance, a mere 1% excess of one monomer (r = 0.99) limits the maximum degree of polymerization to 199, a drastic reduction from the theoretical infinity of a perfectly balanced system[7].
Troubleshooting Guide: Stoichiometry & Monomer Purity
Issue: Inconsistent or low molecular weight polymer batches.
| Potential Root Cause | Validation Step | Corrective Action |
| Impure BACP Monomer | Verify purity via HPLC (>99.5% recommended), ¹H NMR, and melting point (198-203°C). | Protocol 1: Recrystallize the BACP monomer to remove impurities. A common method involves dissolving in a suitable solvent mixture (e.g., petroleum ether/chloroform) and cooling to induce crystallization[10]. |
| Monofunctional Impurities | Check NMR/HPLC of both BACP and the comonomer for species with only one reactive group (e.g., aniline in BACP). | These act as potent chain stoppers[5][9]. If present, the monomer must be rigorously purified or replaced. |
| Inaccurate Weighing | Review weighing records. Use a calibrated analytical balance (4-5 decimal places). Account for the molecular weight of both monomers precisely. | Re-weigh monomers with care. For small-scale reactions, prepare stock solutions in a dry solvent and dispense by volume to minimize weighing errors. |
| Reactive Impurities in Solvent | Use of "anhydrous" grade solvent is insufficient. Water or other protic impurities can react with sensitive monomers (especially dianhydrides). | Use freshly distilled or dried solvents. Store solvents over molecular sieves (3Å or 4Å) in a desiccator or glovebox. |
Protocol 1: Purification of BACP Monomer via Recrystallization
-
Solvent Selection: Prepare a mixed solvent system, such as petroleum ether and chloroform[10]. The ideal system will fully dissolve the BACP at an elevated temperature and have low solubility at or below room temperature.
-
Dissolution: In a flask, add the crude BACP and the minimum amount of the chosen solvent system required to fully dissolve it with stirring at a gentle reflux[10].
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with filter paper to remove them.
-
Crystallization: Slowly cool the filtrate to room temperature, then further cool in an ice bath (0°C) for 2 hours to maximize crystal formation[10].
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified BACP crystals in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Validation: Confirm purity using HPLC and melting point analysis.
Section 2: Reaction Conditions & Kinetics
Once monomer quality is assured, the reaction environment becomes the next critical area for control. The goal is to drive the reaction to the highest possible conversion.
FAQ 2: My stoichiometry is correct, but my molecular weight is still low. What reaction parameters should I investigate?
Short Answer: Investigate reaction time, temperature, concentration, and atmosphere. Step-growth polymerizations require long reaction times and often elevated temperatures to reach high conversion[4][6].
Scientist's Explanation: The synthesis of polyimides from BACP is typically a two-step process:
-
Poly(amic acid) Formation: Reaction of the diamine (BACP) and a dianhydride in a polar aprotic solvent (e.g., NMP, DMAc) at room temperature.
-
Imidization: Conversion of the poly(amic acid) to the final polyimide via thermal or chemical means.
Low molecular weight can occur if the first step does not proceed to high conversion. Early studies on poly(amic acid) synthesis found that higher monomer concentrations and adding the solid dianhydride to a solution of the diamine produced higher molecular weights[11]. Furthermore, during thermal imidization, the molecular weight can initially decrease due to chain scission (reversion of the amic acid to amine and anhydride) before increasing again as the terminal groups react at higher temperatures[11]. Incomplete imidization will result in a brittle, low-MW polymer[12].
Troubleshooting Guide: Reaction Parameters
Section 3: Advanced Molecular Weight Control
For applications requiring a precise, predetermined molecular weight (e.g., oligomers for block copolymers or thermosets), deliberate control beyond achieving the maximum possible MW is necessary.
FAQ 3: How can I intentionally target a lower, specific molecular weight?
Short Answer: You can achieve precise MW control by either introducing a slight, calculated stoichiometric imbalance or by adding a monofunctional reactant (an end-capping agent).
Scientist's Explanation: Both methods work by intentionally limiting chain growth.
-
Stoichiometric Imbalance: As discussed in FAQ 1, using a controlled excess of one monomer limits the maximum achievable molecular weight according to the Carothers equation[7]. This is a common and effective method for producing oligomers with reactive end-groups (determined by which monomer is in excess)[4].
-
End-Capping Agents: Adding a monofunctional reagent, often called a "chain stopper," provides a more robust method of MW control[5]. These molecules have only one reactive group and permanently terminate a growing chain, preventing any further reaction at that end[13]. The final degree of polymerization is determined by the ratio of bifunctional to monofunctional monomers. This technique is particularly useful for creating stable, non-reactive polymer chains[14][15].
Protocol 2: Example Calculation for MW Control with an End-Capper
Objective: Synthesize a polyimide from BACP and Pyromellitic Dianhydride (PMDA) with a target number-average degree of polymerization (Xn) of 50. Phthalic anhydride will be used as the monofunctional end-capper.
-
Define Molar Ratios:
-
Let NAA = moles of diamine (BACP)
-
Let NBB = moles of dianhydride (PMDA)
-
Let NB = moles of mono-anhydride (Phthalic Anhydride)
-
-
Set Stoichiometric Ratio (r): The ratio 'r' of A groups to B groups is defined as:
-
r = (2 * NAA) / (2 * NBB + NB)
-
For perfect stoichiometry of reactive groups, r must equal 1. Therefore: 2 * NAA = 2 * NBB + NB
-
-
Apply Modified Carothers Equation: The degree of polymerization is related to the ratio of total bifunctional molecules to monofunctional molecules. For this system, the average functionality (favg) is:
-
favg = (2 * NAA + 2 * NBB + 1 * NB) / (NAA + NBB + NB)
-
The Carothers equation can be expressed as: Xn = 2 / (2 - favg)
-
-
Calculate Required Moles:
-
Assume you start with 1 mole of BACP (NAA = 1).
-
Target Xn = 50.
-
50 = 2 / (2 - favg) => favg = 1.96
-
1.96 = (21 + 2NBB + NB) / (1 + NBB + NB)
-
From the stoichiometry condition in step 2: NB = 2 - 2*NBB
-
Substitute NB into the favg equation: 1.96 = (2 + 2NBB + (2 - 2NBB)) / (1 + NBB + (2 - 2*NBB))
-
1.96 = 4 / (3 - NBB) => NBB = 0.959 moles
-
Now find NB: NB = 2 - 2*(0.959) = 0.082 moles
-
Section 4: Polymer Characterization & Analysis
Verifying the molecular weight of your final polymer is a critical validation step. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique.
FAQ 4: My GPC results show a broad or multi-modal distribution. What does this indicate?
Short Answer: A broad polydispersity index (PDI > 2.0) or multiple peaks can indicate side reactions, the presence of cyclic oligomers, or incomplete reaction.
Scientist's Explanation: For a typical step-growth polymerization that has proceeded to high conversion, the theoretical PDI (Mw/Mn) should approach 2.0[7].
-
A PDI significantly > 2.0 suggests a lack of control over the polymerization, possibly due to side reactions that create branching or a very wide range of chain lengths.
-
A multi-modal distribution (multiple peaks) could indicate that a portion of the monomer did not react, or that there is a distinct population of low molecular weight species (like cyclic oligomers) alongside the main high polymer. It may also point to issues during the imidization stage where molecular weight degradation and rebuilding occur unevenly[11].
Troubleshooting Workflow: GPC Analysis
References
- 1. 9,9-Bis-(4-amino-3-chlorophenyl)-fluorene | CAS 107934-68-9 | Connect CHemicals [connectchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Low—Permittivity Copolymerized Polyimides with Fluorene Rigid Conjugated Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 5. Blog de ingeniería química: Molecular Weight Control in Step Growth Polymerization [iqriosity.blogspot.com]
- 6. youtube.com [youtube.com]
- 7. Carothers equation - Wikipedia [en.wikipedia.org]
- 8. In step growth polymerization, how stoichiometry and conversion are affec.. [askfilo.com]
- 9. fiveable.me [fiveable.me]
- 10. Page loading... [wap.guidechem.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. benchchem.com [benchchem.com]
- 13. farabi.university [farabi.university]
- 14. EP2294141B1 - End capping additive for polycondensate polymer resins - Google Patents [patents.google.com]
- 15. Controlled Synthesis of Polyphosphazenes with Chain-Capping Agents [mdpi.com]
Technical Support Center: Recrystallization of 9,9-Bis(4-amino-3-chlorophenyl)fluorene
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAF). The information is tailored for researchers, scientists, and professionals in drug development and materials science who are working with this specialized amine-hardener.
I. Understanding the Molecule and Purification Challenges
This compound is a crucial monomer in the synthesis of high-performance polymers, such as polyimides and epoxy resins, where its purity is paramount to the final material's properties. The bulky, rigid fluorene core combined with the polar amino groups and halogen substituents presents a unique challenge for purification via recrystallization. The key is to identify a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for the recrystallization of this compound?
Direct, published data on the optimal recrystallization solvent for this specific molecule is limited. However, based on the solubility of analogous fluorene-based diamines and general principles of solvent-solute interactions, a systematic screening approach is recommended. The table below summarizes potential starting solvents and the rationale for their selection.
| Solvent/System | Type | Rationale for Screening | Potential Issues |
| Toluene | Aromatic Hydrocarbon | The fluorene core suggests good solubility in aromatic solvents at elevated temperatures. Toluene has a suitable boiling point for recrystallization. | May be too good a solvent, leading to low recovery. |
| Tetrahydrofuran (THF) | Ether | The fluorinated analog shows solubility in THF.[1] It is a moderately polar aprotic solvent. | Low boiling point may limit the effective temperature gradient. |
| Acetone | Ketone | A common, moderately polar solvent. The fluorinated analog is soluble in acetone.[1] Often used in mixed solvent systems. | May be too volatile for large-scale work. |
| Ethanol | Alcohol | The fluorinated analog is slightly soluble in ethanol,[1] suggesting it could be a good candidate for providing the necessary poor solubility at room temperature. | Potential for hydrogen bonding with the amino groups. |
| Chloroform / Petroleum Ether | Mixed (Halogenated/Alkane) | A similar, non-chlorinated fluorene diamine has been purified from this type of mixed solvent system.[2] Chloroform acts as the primary solvent, and petroleum ether as the anti-solvent. | Chloroform is toxic and requires careful handling. |
| Acetone / Methanol | Mixed (Ketone/Alcohol) | A fluorene derivative has been successfully recrystallized from a water-soluble ketone and alcohol mixture.[3] This provides a good polarity range. | The optimal ratio needs to be determined experimentally. |
Q2: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to the point that the solute's solubility is exceeded. Here are some troubleshooting steps:
-
Reduce the rate of cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling favors precipitation over crystallization.
-
Use a more dilute solution: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again more slowly.
-
Change the solvent system: The chosen solvent may not be ideal. If using a single solvent, try a mixed solvent system. If using a mixed system, adjust the ratio of the "good" solvent to the "poor" solvent.
Q3: The purity of my recrystallized product has not improved significantly. Why?
This typically points to one of two issues:
-
The chosen solvent is not effective at excluding the specific impurities present. If the impurities have similar solubility profiles to the desired compound in the chosen solvent, recrystallization will be inefficient. Consider a different solvent system with different polarity.
-
The crystals have crashed out of solution too quickly, trapping impurities. This is another consequence of rapid cooling. Ensure a slow cooling process to allow for the selective formation of a pure crystal lattice.
Q4: I am experiencing very low recovery of my compound. What are the likely causes?
-
The compound has significant solubility in the solvent at low temperatures. This is a common issue. To improve recovery, you can try placing the flask in an ice bath or even a freezer for a period after it has reached room temperature.
-
Too much solvent was used. While you need enough solvent to dissolve the compound at high temperatures, an excessive amount will lead to a greater amount of the product remaining in the mother liquor upon cooling.
-
The crystals were not completely collected during filtration. Ensure you have quantitatively transferred all the solid to the filter funnel and washed it with a minimal amount of ice-cold solvent.
III. Experimental Protocols and Workflows
A. Workflow for Solvent Screening
The following diagram outlines a systematic approach to identifying a suitable recrystallization solvent.
Caption: A workflow for systematically screening potential recrystallization solvents.
B. Step-by-Step Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Initial Solubility Test (Room Temp): To each tube, add a different potential solvent (e.g., toluene, acetone, ethanol) dropwise, vortexing after each addition. Note if the compound dissolves readily at room temperature. If it does, that solvent is unsuitable for recrystallization.
-
Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature. Observe if crystals form.
-
Inducing Crystallization: If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal (if available).
-
Cold Cooling: Transfer the test tubes to an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Evaluation: Assess the quality and quantity of the crystals formed in each tube. The best solvent will have dissolved the compound completely when hot and yielded a large number of well-formed crystals upon cooling.
C. Step-by-Step Protocol: Full-Scale Recrystallization (Hypothetical Example with Toluene)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., toluene) in portions, with heating (e.g., on a hot plate with a water bath) and stirring, until the solid is completely dissolved. Add a small excess of solvent (1-2%) to prevent premature crystallization.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing in the filter funnel.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.
-
Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.
IV. References
-
ChemicalBook. (n.d.). 9,9-BIS(4-AMINO-3-FLUOROPHENYL)FLUORENE CAS 127926-65-2. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). 9,9-Bis(4-aminophenyl)fluorene (purified by sublimation). Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). 9,9-Bis(4-aminophenyl)fluorene (purified by sublimation). Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). 9,9-Bis(4-aminophenyl)fluorene | 15499-84-0. Retrieved from --INVALID-LINK--
-
FAQ. (n.d.). Which Preparation Methods for 9,9-BIS(4-AMINOPHENYL)FLUORENE are Effective?. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). 9,9-Bis(4-aminophenyl)fluorene | 15499-84-0. Retrieved from --INVALID-LINK--
-
Connect Chemicals. (n.d.). 9,9-Bis-(4-amino-3-chlorophenyl)-fluorene. Retrieved from --INVALID-LINK--
-
Google Patents. (2013). CN103224441A - Crystallization method for fluorene purification. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). This compound 107934-68-9. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Novel fluorinated polyimides derived from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene and aromatic dianhydrides | Request PDF. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Retrieved from --INVALID-LINK--
-
Google Patents. (2021). JP2021091743A - Polymorph of 9,9-bis[4-(2-hydroxyethoxy) - Google Patents. Retrieved from https://patents.google.com/patent/JP2021091743A/en
-
TCI Chemicals. (n.d.). 9,9-Bis(4-amino-3-fluorophenyl)fluorene. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). 9,9-Bis(4-amino-3-fluorophenyl)fluorene 127926-65-2. Retrieved from --INVALID-LINK--
-
Strem Chemicals. (n.d.). 9, 9-Bis(4-amino-3-chlorophenyl)fluorene, min 98%, 1 gram. Retrieved from --INVALID-LINK--
References
Technical Support Center: Sublimation Purification of Fluorene-Based Diamines
Welcome to the technical support center for the purification of fluorene-based diamines via vacuum sublimation. This guide is designed for researchers, scientists, and drug development professionals who rely on the ultra-high purity of these materials for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and other advanced fields.[1][2] Impurities in these organic semiconductors can act as charge traps or quenching sites, severely degrading device performance and lifetime.[3][4]
Sublimation is a phase transition where a solid turns directly into a gas, bypassing the liquid phase.[2] In a purification context, the material is heated under high vacuum, vaporizes, and then condenses as a purified solid on a cooler surface, leaving non-volatile impurities behind.[2][5] This guide provides in-depth troubleshooting advice and protocols to help you navigate the nuances of this critical purification technique.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the sublimation of fluorene-based diamines in a direct question-and-answer format.
Q1: My yield of sublimed material is very low or zero. What are the likely causes and how can I fix this?
A1: This is a common issue that typically points to one of two primary factors: insufficient thermal energy or inadequate vacuum.
-
Causality (Insufficient Heat): The sublimation rate is directly dependent on the material's vapor pressure, which increases with temperature.[6] If the temperature is too low, the vapor pressure will be insufficient to produce a significant amount of gaseous material in a reasonable timeframe. Fluorene-based diamines are relatively large, stable molecules and often require substantial heat.
-
Causality (Inadequate Vacuum): Sublimation occurs when a compound's vapor pressure exceeds the pressure of the surrounding environment. A high vacuum (typically 10⁻³ to 10⁻⁴ Pa or lower) is necessary to lower the temperature at which this happens, preventing thermal decomposition.[7][8] If the system pressure is too high, the required sublimation temperature may exceed the decomposition temperature of your compound.
Troubleshooting Steps:
-
Verify Vacuum Integrity: Check all joints and seals for leaks. The system should not hiss when under vacuum.[9] Ensure your vacuum pump is operating correctly and achieving its specified base pressure.
-
Gradually Increase Temperature: Slowly increase the temperature of the heating source. Monitor the sample for any signs of melting or charring. If the material melts, the pressure is likely too high for effective sublimation.[10]
-
Ensure Proper Heat Transfer: For powdered samples, heat transfer can be slow and inefficient, limiting the sublimation rate.[11][12] Ensure the sample is spread in a thin layer to maximize surface area.
-
Check Compound Volatility: Confirm the sublimation temperature of your specific fluorene-based diamine from literature or thermal analysis data (e.g., Thermogravimetric Analysis - TGA).
Q2: The sublimed product is discolored (yellow/brown) or appears charred in the source boat. What is happening?
A2: Discoloration or charring is a clear indicator of thermal decomposition. Fluorene derivatives are known for high thermal stability, but they are not indestructible.[13][14]
-
Causality: You have exceeded the compound's decomposition temperature. This can happen if the heating temperature is too high or if a poor vacuum necessitates a higher-than-ideal temperature to initiate sublimation. The goal is always to sublime at the lowest possible temperature.
Troubleshooting Steps:
-
Reduce Temperature Immediately: Lower the heat setting. It is better to have a slow sublimation rate than to decompose the material.
-
Improve Vacuum Level: A better vacuum will lower the required sublimation temperature, providing a larger operating window between sublimation and decomposition.
-
Use a Temperature Gradient Setup: A well-designed temperature gradient sublimation system allows for more precise temperature control along the sublimation tube, helping to prevent overheating.[3][15]
Q3: My sublimed material looks "wet" or pasty, not crystalline. What causes this?
A3: This issue is almost always caused by condensation of volatile impurities—most commonly water or residual solvent—on the cold finger.[5][10]
-
Causality: If the crude material is not completely dry, the solvent will evaporate under vacuum and re-condense on the cold surface along with your product. Similarly, if the cold finger is activated (i.e., filled with coolant) long before a good vacuum is established, atmospheric water can condense on its surface.[9][10]
Troubleshooting Steps:
-
Thoroughly Dry Crude Material: Before loading the sublimator, dry your fluorene-based diamine under high vacuum for several hours, possibly with gentle heating well below its sublimation point.
-
Proper Procedural Sequence: Always apply the vacuum before introducing the coolant to the cold finger. This removes atmospheric gases and water vapor from the system first.[9]
-
Check for System Leaks: A small leak can introduce a continuous stream of atmospheric moisture into the system.
Q4: The purified material is depositing on the walls of the apparatus instead of the designated cold finger/collection zone. How can I improve collection efficiency?
A4: This indicates a poorly defined or incorrect temperature gradient within your sublimation apparatus.[10]
-
Causality: The product will condense on the first surface it encounters that is cool enough for deposition. If the walls of your flask or tube are too cold, condensation will occur there prematurely. The goal is to have a distinct hot zone (source), a well-defined cold zone (collector), and an intermediate (adiabatic) zone in between.
Troubleshooting Steps:
-
Insulate the Apparatus: Wrap the lower and side portions of the sublimation vessel (the hot zone) with glass wool or aluminum foil to prevent heat loss and ensure the walls remain hot.[10]
-
Optimize Collector Position: Ensure the cold finger is positioned correctly, providing a clear path for the vapor from the source. The distance between the source and collector can influence the sublimation rate.[7][8]
-
Implement a Multi-Zone Furnace: For the highest purity, a horizontal tube furnace with multiple, independently controlled heating zones is ideal. This allows you to create a precise temperature profile, separating impurities with different volatilities from the main product.[3][15]
Sublimation Workflow & Parameter Relationships
The following diagrams illustrate the experimental workflow and the interplay of key parameters.
Caption: Experimental workflow for vacuum sublimation purification.
Caption: Interplay of key parameters in sublimation purification.
Frequently Asked Questions (FAQs)
Q1: Why is sublimation preferred over recrystallization for fluorene-based diamines? A1: While recrystallization is a powerful technique, sublimation excels at removing non-volatile inorganic salts and heavy-metal contaminants, which are detrimental to electronic device performance.[2] It is also highly effective at removing trace amounts of colored impurities that may co-crystallize. For achieving the 99.9%+ purity required for high-performance OLEDs, sublimation is often the final and most critical purification step.[2]
Q2: What is "gradient sublimation" and when should I use it? A2: Gradient sublimation is an advanced form of the technique where a deliberate and controlled temperature gradient is established along a tube, typically using a multi-zone furnace.[3][7][15] The crude material is heated at one end, and as the vapor travels down the tube, different compounds condense in distinct zones according to their specific sublimation temperatures. This method is invaluable for separating the target compound from organic impurities that have similar volatilities.[3]
Q3: How can I determine the optimal sublimation temperature for a new fluorene-based diamine? A3: Thermogravimetric Analysis (TGA) is an excellent starting point. A TGA curve will show the temperature at which the compound begins to lose mass due to vaporization under a controlled atmosphere. The sublimation temperature under high vacuum will be significantly lower than this, but the TGA data provides a good estimate of the compound's thermal stability and volatility. Start your sublimation experiments at a temperature well below the TGA onset temperature and gradually increase it.
Q4: What are the key safety considerations for this procedure? A4: The primary hazards involve working with high vacuum and high temperatures.
-
Implosion Risk: Always inspect glassware for cracks or star fractures before use. Use a safety shield around the apparatus during operation.
-
High Temperatures: Use appropriate personal protective equipment (PPE), such as heat-resistant gloves, when handling the hot apparatus.
-
Cryogens: If using a liquid nitrogen or dry ice/acetone cold trap, handle cryogens with appropriate insulated gloves and in a well-ventilated area.
Standard Operating Protocol: Vacuum Sublimation
This protocol outlines a general procedure for purifying a fluorene-based diamine using a standard "cold finger" sublimator.
Materials & Equipment:
-
Sublimation apparatus (e.g., Kugelrohr flask with cold finger)
-
High-vacuum pump (<10⁻⁴ mbar) with a vacuum trap
-
Heating source (oil bath or heating mantle)
-
Coolant (circulating water, or dry ice/acetone slurry)
-
Thick-walled vacuum tubing
-
Crude, completely dry fluorene-based diamine
Procedure:
-
Preparation: Crush any large chunks of the crude solid into a fine powder to improve heat transfer.[9] Place the dry powder (e.g., 1-2 g) into the bottom of the sublimation flask, spreading it in a thin layer.[9]
-
Assembly: Lightly grease all glass joints to ensure a good seal. Assemble the apparatus, inserting the cold finger into the flask. Securely clamp the apparatus to a ring stand.[9]
-
Evacuation: Connect the apparatus to the high-vacuum pump via thick-walled tubing and a cold trap. Begin evacuating the system. It should reach a stable, high vacuum within 15-30 minutes. If the pressure does not drop sufficiently, check for leaks.
-
Cooling: Once a stable high vacuum is achieved, begin circulating coolant through the cold finger or fill it with your dry ice/acetone slurry.[9]
-
Heating: Place the heating source under the flask and begin heating gently.[5] Increase the temperature slowly in increments, monitoring the pressure and the sample.
-
Sublimation: You will observe crystals beginning to form on the cold finger's surface. This may take some time to initiate.[16] Adjust the heat to maintain a steady rate of sublimation without causing melting or decomposition. You can gently heat the sides of the flask with a heat gun to coax material toward the collector.[9]
-
Completion & Cooldown: Continue until most of the source material is gone or the rate of deposition slows significantly. Turn off the heat and allow the entire apparatus to cool to room temperature while still under vacuum. This is critical to prevent air from disturbing the delicate crystals.
-
Collection: Once cool, slowly and carefully vent the system, preferably with an inert gas like nitrogen or argon. Disassemble the apparatus and gently scrape the highly pure crystalline product from the cold finger onto a clean, tared piece of glassine paper.
Data Summary Table
The optimal conditions are highly dependent on the specific molecular structure of the diamine. The following table provides representative parameters.
| Parameter | Typical Range | Rationale & Key Considerations |
| Source Temperature | 150 - 350 °C | Must be high enough for significant vapor pressure but below decomposition temperature. |
| System Pressure | < 1 x 10⁻⁴ mbar | Lower pressure reduces the required sublimation temperature, minimizing decomposition risk.[8][10] |
| Collector Temp. | -78 °C to 25 °C | A large temperature differential (ΔT) between source and collector drives efficient condensation. |
| Purity Achieved | > 99.9% | Often measured by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3] |
| Typical Yield | 60 - 90% | Highly dependent on the purity of the starting material and optimization of conditions. |
References
- 1. SUBLIMATION PURIFICATION TECHNOLOGYï½KNC Laboratories Co.,Ltd. [kncweb.co.jp]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. High Speed and High Purity Sublimation Purification Process Development of Organic Semiconductor Materials [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Diamine Monomers: Unveiling the Performance of 9,9-Bis(4-amino-3-chlorophenyl)fluorene
In the pursuit of high-performance polymers, the choice of monomer is paramount. It is the foundational blueprint that dictates the final material's thermal resilience, mechanical strength, and optical clarity. This guide offers an in-depth comparison of 9,9-Bis(4-amino-3-chlorophenyl)fluorene (BACP), a fluorene-containing diamine, with three other widely utilized diamine monomers: 4,4'-oxydianiline (ODA), p-phenylenediamine (PPD), and 2,2-bis(4-(4-aminophenoxy)phenyl)propane (BAPP). Through a synthesis of literature-derived experimental data, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of the unique advantages and trade-offs associated with each of these critical building blocks in the realm of advanced polymer synthesis.
The Contestants: A Structural Overview
The performance of a polymer is intrinsically linked to the chemical structure of its constituent monomers. The four diamines under consideration here present a fascinating study in structure-property relationships.
-
This compound (BACP): The defining feature of BACP is its bulky, rigid fluorene core. This cardo structure, where the fluorene unit is perpendicular to the polymer backbone, introduces significant steric hindrance, which in turn restricts chain packing and enhances solubility. The presence of chlorine atoms ortho to the amine groups can influence reactivity and impart specific electronic and flame-retardant properties.
-
4,4'-Oxydianiline (ODA): ODA is a workhorse in the polyimide industry, most notably used in the production of Kapton®. The flexible ether linkage between the phenyl rings imparts a degree of flexibility to the polymer backbone, contributing to good mechanical properties and processability.
-
p-Phenylenediamine (PPD): As a simple, rigid, and linear aromatic diamine, PPD is known for creating highly ordered and crystalline polymer chains. This structural rigidity translates to exceptional thermal stability and a low coefficient of thermal expansion in the resulting polymers.
-
2,2-bis(4-(4-aminophenoxy)phenyl)propane (BAPP): BAPP introduces both ether linkages and a flexible isopropylidene group into the polymer backbone. This combination significantly enhances the solubility and processability of the resulting polymers, often at the expense of ultimate thermal stability.
Performance Deep Dive: A Data-Driven Comparison
To provide a quantitative comparison, the following table summarizes key performance metrics of polyimides synthesized from these diamines, primarily with pyromellitic dianhydride (PMDA) as the dianhydride. It is crucial to note that this data is compiled from various sources, and direct comparisons should be made with caution, considering potential variations in synthesis and testing conditions.
| Property | BACP-based Polyimide | ODA-based Polyimide (Kapton® type) | PPD-based Polyimide | BAPP-based Polyimide |
| Glass Transition Temp. (Tg) | > 300 °C (for non-chlorinated analog)[1] | 276-302 °C[2] | High (often not observed below decomposition)[1] | ~225-230 °C[3][4] |
| 5% Weight Loss Temp. (Td5) | > 500 °C (for non-chlorinated analog)[1] | ~580 °C[2] | > 600 °C[4] | ~525 °C[3] |
| Tensile Strength | Data not readily available | ~114 MPa[2] | High | ~100 MPa[3] |
| Tensile Modulus | Data not readily available | ~3.23 GPa[2] | Very High | Data not readily available |
| Solubility | Good in organic solvents[1] | Generally insoluble | Insoluble | Good in organic solvents[3] |
| Key Feature | High Tg, good solubility, potential flame retardancy | Balanced properties, flexibility | High rigidity, low CTE | Excellent solubility and processability |
The Causality Behind the Numbers: A Senior Scientist's Perspective
The data presented above tells a compelling story about the impact of monomer structure on polymer performance.
The high glass transition and decomposition temperatures of the fluorene-containing polyimide are a direct consequence of the rigid, bulky fluorene group. This "cardo" structure restricts the rotational freedom of the polymer chains, thus requiring more thermal energy to induce segmental motion (glass transition) and to break the chemical bonds (decomposition). The non-coplanar nature of the fluorene unit also disrupts chain packing, which paradoxically leads to enhanced solubility in organic solvents, a highly desirable trait for processing. The chlorine atoms in BACP are expected to further enhance thermal stability and introduce flame-retardant properties.
In contrast, the flexible ether linkage in ODA provides a balance between thermal stability and mechanical toughness, making it a versatile choice for films and coatings. The extreme rigidity of PPD leads to polymers with exceptional thermal stability and dimensional stability (low coefficient of thermal expansion), which are critical for applications in electronics where precise dimensions must be maintained over a range of temperatures. However, this rigidity comes at the cost of solubility and processability. BAPP, with its combination of ether and isopropylidene groups, represents a compromise, offering excellent solubility and processability for applications where extreme thermal resistance is not the primary requirement.
Experimental Protocols: A Guide to Synthesis and Characterization
To provide a practical context, the following are representative, step-by-step protocols for the synthesis of a polyimide from BACP and, for comparison, from ODA, using pyromellitic dianhydride (PMDA).
Synthesis of this compound (BACP)
This synthesis is a two-step process starting from 9-fluorenone.
Step 1: Condensation of 9-fluorenone with 3-chloroaniline [4]
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, add 36.0 g (0.28 mol) of 3-chloroaniline and 50 mL of ethylene glycol.
-
After thorough mixing, slowly add 4.9 g of concentrated sulfuric acid while maintaining the temperature at or below 50 °C. Stir at room temperature for 30 minutes.
-
Add 18.0 g (0.1 mol) of 9-fluorenone and mix at room temperature.
-
Gradually heat the mixture to 150 ± 1 °C to initiate the condensation reaction. Monitor the reaction progress until the 9-fluorenone content is less than 0.1%.
-
Cool the reaction mixture to room temperature and add 36 mL of a 40 wt% aqueous sodium hydroxide solution. Stir for 1.5 hours and then filter the precipitate.
-
The filter cake is then slurried with 36 mL of water at room temperature, filtered, and the resulting solid is dried to yield the crude product.
-
Recrystallize the crude product from toluene to obtain pure 9,9-bis(2-chloro-4-aminophenyl)fluorene.
Note: The linked reference describes the synthesis of the 2-chloro isomer. The synthesis of the 3-chloro isomer (BACP) follows a similar principle.
Polyimide Synthesis: A Two-Step Polycondensation Approach
The most common method for synthesizing high-performance polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.
Protocol 1: Synthesis of BACP-PMDA Polyimide
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of BACP in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the stirred solution at room temperature. The reaction is exothermic.
-
Continue stirring at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
-
Film Casting and Imidization: Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and subject it to a staged heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect thermal imidization.
-
After cooling to room temperature, the resulting polyimide film can be peeled from the glass substrate.
Protocol 2: Synthesis of ODA-PMDA Polyimide (Kapton® type) [1][5]
-
Poly(amic acid) Synthesis: Follow the same procedure as in Protocol 1, substituting ODA for BACP. Dissolve ODA in NMP or DMAc and slowly add an equimolar amount of PMDA.[1]
-
Stir the solution at room temperature for 24 hours to obtain the poly(amic acid) solution.[1]
-
Film Casting and Imidization: Cast the film as described in Protocol 1.
-
The thermal imidization is typically carried out by heating to 300–400°C.[1]
Characterization and Validation: A Self-Validating System
To ensure the successful synthesis and to quantify the performance of the resulting polyimides, a suite of characterization techniques is employed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide, the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹) are monitored.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer by measuring its weight loss as a function of temperature. The 5% weight loss temperature (Td5) is a common metric for comparing thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer, which provides insight into its operational temperature range.
-
Mechanical Testing: Tensile testing is performed to measure the tensile strength, modulus, and elongation at break of the polyimide films, providing crucial information about their mechanical robustness.
Logical Relationships and Performance Outcomes
The choice of diamine monomer creates a cascade of effects on the final polymer's properties. The following diagram illustrates the logical relationships between monomer structure and performance outcomes.
Conclusion: Selecting the Right Monomer for the Application
This guide has provided a comparative overview of this compound and other key diamine monomers. The choice of monomer is not a matter of selecting the "best" one, but rather the most appropriate one for a given application.
-
For applications demanding the highest thermal stability and good solubility for processing, BACP and other fluorene-containing diamines are excellent candidates. Their unique cardo structure offers a combination of properties that is difficult to achieve with other monomers.
-
For general-purpose films and coatings requiring a good balance of thermal, mechanical, and processing characteristics, ODA remains a reliable and well-established choice.
-
When dimensional stability at elevated temperatures is the most critical factor, such as in microelectronics, the rigidity of PPD is unparalleled.
-
For applications where ease of processing and solubility are the primary drivers, and some compromise on thermal performance is acceptable, BAPP is a strong contender.
By understanding the fundamental structure-property relationships outlined in this guide, researchers and professionals can make more informed decisions in the design and synthesis of next-generation high-performance polymers.
References
- 1. aozunasia.com [aozunasia.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4'-(9H-Fluoren-9-ylidene)bis(2-chlorobenzenamine) synthesis - chemicalbook [chemicalbook.com]
- 5. utpedia.utp.edu.my [utpedia.utp.edu.my]
"performance comparison of polyimides from different fluorene-based diamines"
An In-Depth Performance Comparison of Polyimides Derived from Diverse Fluorene-Based Diamines
In the pursuit of advanced materials with superior performance, polyimides (PIs) stand out for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of fluorene moieties into the diamine monomers of polyimides has emerged as a powerful strategy to further enhance these properties and introduce new functionalities, such as improved solubility and desirable optical characteristics.[2][3] The rigid and bulky "cardo" structure of the fluorene group disrupts polymer chain packing, leading to a unique combination of properties that can be tailored by modifying the diamine structure.[4]
This guide provides a comprehensive comparison of the performance of polyimides synthesized from different fluorene-based diamines. We will delve into the structure-property relationships that govern their thermal, mechanical, optical, and solubility characteristics, supported by experimental data from peer-reviewed literature. This analysis is designed to equip researchers, scientists, and professionals in drug development and materials science with the critical insights needed to select or design the optimal fluorene-based polyimide for their specific application.
The fluorene group, a tricyclic aromatic hydrocarbon, imparts several key advantages when incorporated into the polyimide backbone. Its rigid, planar structure enhances the thermal stability and glass transition temperature (Tg) of the resulting polymer.[5] Furthermore, the bulky nature of the fluorene unit, particularly when substituted, hinders close chain packing, which can surprisingly improve solubility in organic solvents without significantly compromising thermal properties.[6] This effect also contributes to lower dielectric constants and improved optical transparency, making these materials highly attractive for applications in microelectronics and flexible displays.[2][7]
Below is a generalized chemical structure of a fluorene-based diamine, highlighting the core moiety that forms the basis for the polyimides discussed in this guide.
References
- 1. Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Analysis of 9,9-Bis(4-amino-3-chlorophenyl)fluorene Based Polymers and Alternatives
For researchers and professionals in advanced materials and drug development, understanding the thermal stability and phase behavior of high-performance polymers is paramount. This guide provides an in-depth comparative analysis of the thermal properties of polyimides derived from fluorene-based diamines, with a specific focus on the anticipated characteristics of polymers from 9,9-Bis(4-amino-3-chlorophenyl)fluorene. We will delve into experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), comparing these advanced materials against established industry benchmarks such as Kapton® and Polyetheretherketone (PEEK).
The incorporation of a 9,9-bis(phenyl)fluorene "cardo" group into a polymer backbone is a well-established strategy to enhance thermal stability, solubility, and optical transparency without significant trade-offs.[1][2] The bulky, rigid, and orthogonal structure of the fluorene unit disrupts chain packing, which can improve processability, while the aromatic nature contributes to exceptional thermal and oxidative resistance. The specific monomer of interest, this compound, introduces chlorine atoms ortho to the amine functional groups. This substitution is expected to influence inter-chain interactions, solubility, and ultimately, the thermal characteristics of the resulting polymers. While specific experimental data for polymers derived from this exact chlorinated monomer is sparse in publicly available literature, we can make scientifically grounded inferences based on the extensive data available for its non-chlorinated and other halogenated analogues.[3][4]
Comparative Thermal Performance: A Data-Driven Overview
The true measure of a high-performance polymer lies in its ability to withstand extreme thermal stress. TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its thermal decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing critical phase transitions like the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more rubbery state.
Table 1: Comparative TGA and DSC Data for High-Performance Polymers
| Polymer System | Td5% (°C, N₂) (5% Weight Loss) | Tg (°C) | Key Structural Features |
| Fluorene-Based Polyimide (FDA-based) | ~500 - 550[1] | ~300 - 436[1][2] | Bulky, rigid fluorene "cardo" group enhancing thermal stability and processability. |
| Inferred: Chloro-Substituted Fluorene PI (CAF-based) | Potentially ~500 - 550 | Potentially >350 | Chlorine atoms may increase polarity and chain rigidity, potentially elevating Tg. |
| Alternative 1: Kapton® (PMDA-ODA Polyimide) | ~550 - 600 | ~360 - 410 | Highly aromatic, charge-transfer complex formation leading to exceptional stability. |
| Alternative 2: PEEK (Polyetheretherketone) | ~570 - 590[5] | ~145 - 151 | Semi-crystalline structure with ether and ketone linkages providing a balance of properties. |
Note: Data for Fluorene-Based Polyimide is compiled from various studies on polymers derived from 9,9-bis(4-aminophenyl)fluorene (FDA). The values for the chloro-substituted version are inferred based on structure-property relationships.
The data clearly positions fluorene-based polyimides as materials with exceptional thermal stability, rivaling and in some aspects exceeding traditional high-performance polymers. The high glass transition temperatures are a direct result of the rigid fluorene moiety restricting segmental motion of the polymer chains.[2] For the chloro-substituted analogue, the bulky chlorine atoms are expected to further hinder chain rotation and packing, which could lead to an even higher Tg. While halogenation can sometimes create a weak point for thermal degradation, the strong C-Cl bond on an aromatic ring suggests that the decomposition temperature (Td) would likely remain high, in the same range as the non-chlorinated counterparts.[5]
Experimental Methodologies: Ensuring Data Integrity
The reliability of thermal analysis data is contingent upon a robust and standardized experimental protocol. The following sections detail the methodologies for TGA and DSC analysis, grounded in established standards such as those from ASTM International.[6]
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Discovery TGA 5500, PerkinElmer PYRIS TGA 9).
Step-by-Step Protocol:
-
Sample Preparation: Ensure the polymer sample is dry and in a consistent form (e.g., a small piece of film or powder). A typical sample mass is 5-10 mg.
-
Instrument Setup: Place the sample in a clean, tared platinum or ceramic TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature of 800-900°C. A controlled heating rate is critical as decomposition can be kinetically influenced.[5]
-
-
Data Analysis: Record the sample mass as a function of temperature. The primary data points of interest are the onset temperature of decomposition and the temperature at 5% weight loss (Td5%), which is a standard metric for comparing thermal stability.
Caption: TGA Experimental Workflow.
Objective: To determine the glass transition temperature (Tg) and other thermal transitions.
Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Discovery DSC 2500, PerkinElmer DSC 9).
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 3-5 mg of the polymer sample into an aluminum DSC pan.
-
Instrument Setup: Crimp the pan with a lid and place it in the DSC cell. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Equilibrate at a low temperature (e.g., 30°C) and then ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg but below the decomposition temperature (e.g., 450°C). This step erases the prior thermal history of the sample.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heat: Ramp the temperature again at the same controlled rate (10°C/min) to the maximum temperature.
-
-
Data Analysis: The Tg is determined from the second heating scan. It appears as a step-like change in the heat flow curve. The midpoint of this transition is typically reported as the Tg.
Structure-Property Relationships: The "Why" Behind the Data
The superior thermal properties of fluorene-based polyimides are not accidental; they are a direct consequence of their molecular architecture. The following diagram illustrates the logical flow from monomer structure to macroscopic thermal properties.
Caption: From Monomer to Performance.
-
High Aromatic Content & Imide Rings: The abundance of aromatic rings and the inherent stability of the imide heterocycle contribute to very high bond dissociation energies. This requires a significant amount of thermal energy to initiate bond cleavage, resulting in high decomposition temperatures observed in TGA.[7]
-
Bulky Fluorene 'Cardo' Unit: This rigid, non-coplanar group acts as a "hinge" in the polymer backbone. Its bulkiness prevents dense chain packing and reduces intermolecular forces, which often improves solubility. Simultaneously, its rigidity severely restricts the rotational freedom of the polymer chains.[2]
-
Chlorine Substitution: The presence of chlorine atoms further increases the steric hindrance, potentially disrupting chain packing even more. This restricted mobility is the primary reason for the exceptionally high glass transition temperatures (Tg) observed in DSC.[4]
Conclusion and Future Outlook
Polymers based on this compound and its analogues represent a class of materials with outstanding thermal performance. Their high decomposition temperatures and exceptionally high glass transition temperatures make them prime candidates for applications in microelectronics, aerospace, and other demanding fields where thermal stability is non-negotiable.
The comparative analysis with industry standards like Kapton® and PEEK highlights the unique advantages of the fluorene-based architecture, particularly in achieving very high Tg values. While direct experimental data for the chloro-substituted variant remains a subject for further investigation, the established principles of polymer chemistry strongly suggest it would be a top-tier performer. Future research should focus on the synthesis and detailed characterization of these chlorinated polymers to fully validate their potential and unlock new applications for this promising class of materials.
References
"comparative study of water uptake in epoxy resins with different hardeners"
A Comparative Guide to Water Uptake in Epoxy Resins: The Influence of Different Hardeners
Introduction
Epoxy resins are a cornerstone of high-performance materials, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties. However, their performance can be significantly compromised by the absorption of water, a phenomenon that leads to plasticization, a reduction in the glass transition temperature (Tg), and a subsequent decline in mechanical properties. The extent of this water uptake is not solely a function of the epoxy monomer itself but is critically influenced by the chemical structure of the curing agent, or hardener, used in the formulation.
This guide provides a comparative analysis of water uptake in epoxy resins cured with different classes of hardeners. We will delve into the underlying mechanisms of water absorption, present standardized experimental protocols for its quantification, and compare the performance of systems cured with amine, anhydride, and phenolic hardeners. This guide is intended for researchers, materials scientists, and engineers seeking to optimize the environmental durability of epoxy-based systems.
Mechanisms of Water Absorption in Epoxy Resins
Water absorption in epoxy networks is a complex process governed by two primary mechanisms: diffusion and capillary action.
-
Diffusion: Water molecules permeate the polymer matrix, driven by a concentration gradient. The rate of diffusion is influenced by the free volume within the polymer network and the presence of polar functional groups that can form hydrogen bonds with water.
-
Capillary Action: Water can also be drawn into microvoids and cracks within the resin. This is particularly relevant in systems with poor curing or high levels of internal stress.
The chemical nature of the hardener plays a pivotal role in determining the extent of water absorption. Hardeners with a higher concentration of polar groups, such as hydroxyl (-OH) and amine (-NH) groups, tend to increase the equilibrium water content of the cured resin due to the increased potential for hydrogen bonding. Conversely, more hydrophobic hardeners can impart greater resistance to water uptake.
Visualizing the Influence of Hardener Chemistry
The following diagram illustrates the conceptual relationship between hardener chemistry and the resulting network properties that influence water uptake.
Caption: Influence of hardener polarity and crosslink density on water uptake.
Experimental Methodology: Gravimetric Water Absorption
A standardized and widely accepted method for quantifying water absorption in polymers is the gravimetric technique, following protocols such as ASTM D570. This method involves immersing a cured polymer sample in water and periodically measuring its weight change until equilibrium is reached.
Experimental Workflow
The following diagram outlines the key steps in the gravimetric water absorption test.
Caption: Workflow for gravimetric water absorption measurement.
Detailed Protocol
-
Sample Preparation:
-
Cure epoxy resin samples with the selected hardeners according to the manufacturer's specifications.
-
Machine the samples into a standard geometry (e.g., 50 mm x 50 mm x 2 mm).
-
Ensure all surfaces are smooth and free of defects.
-
-
Drying:
-
Place the samples in an oven at a temperature below their Tg (e.g., 50 °C) until a constant weight is achieved. This removes any initial moisture.
-
Record the initial dry weight (W_dry).
-
-
Immersion:
-
Immerse the dried samples in a deionized water bath maintained at a constant temperature (e.g., 23 °C or 50 °C).
-
-
Weighing:
-
At regular intervals, remove the samples from the water bath.
-
Quickly pat the surfaces dry with a lint-free cloth to remove excess surface water.
-
Weigh the samples and record the weight at time t (W_t).
-
-
Equilibrium:
-
Continue this process until the weight of the samples no longer increases significantly over several consecutive measurements. This indicates that the material has reached its saturation point.
-
Record the final saturated weight (W_sat).
-
-
Calculation:
-
The percentage of water uptake (M%) at any given time (t) is calculated using the following formula:
M%(t) = [(W_t - W_dry) / W_dry] x 100
-
The equilibrium water content (M_sat%) is calculated using:
M_sat% = [(W_sat - W_dry) / W_dry] x 100
-
Comparative Analysis of Hardeners
The choice of hardener significantly impacts the water resistance of an epoxy system. Here, we compare the typical water uptake behavior of epoxy resins cured with three common classes of hardeners: aliphatic amines, cycloaliphatic amines, and anhydrides.
Quantitative Data Summary
The following table summarizes typical equilibrium water content values for a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with different hardeners after immersion in water at 23 °C.
| Hardener Type | Chemical Structure Example | Typical Equilibrium Water Content (M_sat%) | Key Characteristics |
| Aliphatic Amine | Triethylenetetramine (TETA) | 3.5 - 5.0% | High polarity due to amine groups, flexible network. |
| Cycloaliphatic Amine | Isophorone diamine (IPDA) | 2.0 - 3.5% | Lower polarity than aliphatic amines, more rigid network. |
| Anhydride | Phthalic Anhydride | 1.0 - 2.0% | Low polarity, highly crosslinked and rigid network. |
Discussion of Results
-
Aliphatic Amine Hardeners: These hardeners, such as Triethylenetetramine (TETA), contain a high concentration of primary and secondary amine groups. While providing rapid curing at room temperature, these polar groups have a strong affinity for water molecules, leading to the highest equilibrium water uptake among the compared systems. The flexible nature of the aliphatic chains can also contribute to a higher free volume, facilitating water diffusion.
-
Cycloaliphatic Amine Hardeners: Hardeners like Isophorone diamine (IPDA) offer a compromise between the reactivity of aliphatic amines and the hydrophobicity of other systems. The presence of the cycloaliphatic ring structure increases the rigidity of the cured network and reduces the concentration of polar amine groups compared to their linear counterparts. This results in a moderate level of water absorption.
-
Anhydride Hardeners: Anhydride-cured epoxy resins typically exhibit the lowest water uptake. The ester linkages formed during the curing process are less polar than the hydroxyl and amine groups present in amine-cured systems. Furthermore, anhydride curing often requires elevated temperatures, which can lead to a more complete and highly crosslinked network with lower free volume, further hindering water ingress.
Conclusion
The selection of a hardener is a critical consideration in the formulation of epoxy resins for applications where moisture resistance is paramount. This comparative guide demonstrates that a clear trade-off exists between the curing characteristics and the environmental durability of the resulting thermoset.
-
For applications requiring high moisture resistance, anhydride hardeners are generally the preferred choice due to the formation of a less polar and more densely crosslinked network.
-
Cycloaliphatic amine hardeners offer a balanced performance profile, providing good mechanical properties and moderate water resistance.
-
Aliphatic amine hardeners , while offering the convenience of room temperature cure, are more susceptible to water absorption and should be used with caution in humid environments.
It is imperative for researchers and engineers to consider the service environment of the final product and select a hardener that aligns with the required level of hydrolytic stability. The experimental protocol detailed in this guide provides a robust framework for evaluating and qualifying different epoxy systems for specific applications.
A Senior Application Scientist's Guide to Validating the Structure of 9,9-Bis(4-amino-3-chlorophenyl)fluorene via 1H NMR
Introduction
In the realm of high-performance polymers, the purity and structural integrity of monomers are paramount. 9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAF), a specialized diamine, serves as a critical building block for advanced epoxy resins and polyimides used in cutting-edge electronics.[1] Its unique "cardo" fluorene group imparts rigidity and thermal stability, while the reactive amine functionalities enable polymerization.[2][3] Consequently, unambiguous structural verification of CAF is a non-negotiable prerequisite for its use in synthesizing materials with predictable and reliable properties.
This guide provides an in-depth, experience-driven protocol for the structural validation of this compound using high-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare the utility of ¹H NMR against other common analytical techniques, supported by experimental data and authoritative references.
The Foundational Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is a cornerstone technique for organic structure determination.[4] It operates on the principle that atomic nuclei, specifically protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency energy and "flip" between spin states. The precise frequency at which a proton absorbs energy is exquisitely sensitive to its local electronic environment.[5][6] This sensitivity provides three key pieces of information:
-
Chemical Shift (δ): This indicates the proton's electronic environment. Electron-withdrawing groups (like chlorine) "deshield" a nearby proton, moving its signal "downfield" (to a higher ppm value), while electron-donating groups (like an amine) "shield" it, moving the signal "upfield" (to a lower ppm value).[5][7]
-
Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal. This allows for a quantitative ratio of the different types of protons in the molecule.[8]
-
Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., a doublet, triplet). The 'n+1' rule is a useful guide, where 'n' is the number of adjacent protons, determining the number of lines in the signal.[4][8]
For this compound, we can predict a distinct ¹H NMR spectrum based on its three unique proton environments, as illustrated below.

Figure 1. Proton environments in this compound.
Experimental Workflow: From Powder to Spectrum
A high-quality spectrum is contingent upon meticulous sample preparation. The following protocol is designed to minimize artifacts and ensure spectral integrity.
Protocol 1: NMR Sample Preparation
Objective: To prepare a homogeneous, particulate-free solution of the analyte in a suitable deuterated solvent for NMR analysis.
Materials:
-
This compound (10-20 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool
-
Vortex mixer
-
Internal standard (optional, e.g., Tetramethylsilane - TMS)
Step-by-Step Methodology:
-
Analyte Weighing: Accurately weigh 10-20 mg of the analyte. While ¹H NMR is sensitive, this concentration range provides excellent signal-to-noise in a short time without causing viscosity issues that can broaden spectral lines.[9][10]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule. Its high polarity readily dissolves the diamine, and its ability to form hydrogen bonds helps to resolve the N-H proton signals, which might otherwise exchange too rapidly. Chloroform-d (CDCl₃) is another option, though it can sometimes be acidic and may not resolve the amine protons as sharply.[9][11]
-
Dissolution: Place the weighed analyte in a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[11][12] This volume ensures the sample height is sufficient to be within the detection region of the NMR coil.[10][11]
-
Homogenization: Vortex the vial until the solid is completely dissolved. Visual inspection is critical; any suspended particles will degrade the magnetic field homogeneity, leading to poor resolution and broad peaks.[11]
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the clean NMR tube. This step is crucial to remove any micro-particulates.[12] Do not use cotton wool, as solvents can leach impurities from it.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Interpreting the ¹H NMR Spectrum: A Self-Validating System
The acquired spectrum serves as a structural fingerprint. Each signal must be logically assigned to a proton environment, and the integration values must stoichiometrically match the proposed structure.
Expected Spectral Data
The following table summarizes the anticipated ¹H NMR data for this compound, acquired in DMSO-d₆.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| -NH₂ (Ha) | ~5.3 | Broad Singlet | 4H | Amine protons are often broad due to quadrupole effects and exchange. Their chemical shift is variable but typically appears in this region in DMSO.[8] |
| Ar-H (Hc) | ~6.7 | Doublet | 2H | Proton ortho to the electron-donating -NH₂ group is shielded. It is split only by Hb. |
| Ar-H (Hb) | ~7.0 | Doublet of Doublets | 2H | This proton is deshielded by the adjacent chlorine and split by both Hc and Hd. |
| Ar-H (Hd) | ~7.2 | Doublet | 2H | This proton is ortho to the bulky fluorene group and adjacent to the chlorine, placing it downfield. It is split only by Hb. |
| Fluorene Ar-H | ~7.3 - 7.9 | Multiplet | 8H | The eight protons of the fluorene backbone resonate in the typical aromatic region, exhibiting complex coupling patterns with each other.[13][14][15] |
Trustworthiness through Data Correlation:
-
Integration Check: The trustworthiness of the assignment is validated by the integration ratio. The signals must integrate in a 4 : 2 : 2 : 2 : 8 ratio, corresponding to the (NH₂) : (Hc) : (Hb) : (Hd) : (Fluorene) protons. Any significant deviation from this ratio would cast doubt on the sample's purity or structural identity.
-
Splitting Pattern Logic: The observed multiplicities must align with the structure. For instance, the signal assigned to Hc must be a doublet, as it has only one neighbor (Hb). The signal for Hb must be a doublet of doublets, as it is coupled to both Hc and Hd.
Comparison with Alternative Analytical Techniques
While ¹H NMR is exceptionally powerful, a multi-technique approach provides the most robust structural confirmation. The choice of technique depends on the specific question being asked.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed proton environment, connectivity (through coupling), and stoichiometry. | Rapid, non-destructive, provides rich structural detail, excellent for isomer differentiation. | Requires soluble sample, can have overlapping signals in complex molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, confirms molecular formula (C₂₅H₁₈Cl₂N₂).[16] | Does not definitively establish connectivity or stereochemistry; isomers can be difficult to distinguish.[17] |
| ¹³C NMR Spectroscopy | Number and type of unique carbon atoms. | Complements ¹H NMR by providing a map of the carbon skeleton.[18] | Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[10][12] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple, good for identifying key bonds (e.g., N-H, aromatic C-H). | Provides limited information on the overall molecular skeleton; not suitable for detailed structural elucidation on its own. |
| X-ray Crystallography | Unambiguous 3D molecular structure. | The "gold standard" for absolute structure determination. | Requires a high-quality single crystal, which can be difficult or impossible to grow.[17] |
The following diagram illustrates how these techniques are synergistically employed in a comprehensive characterization workflow.
Conclusion
¹H NMR spectroscopy stands out as the premier technique for the routine and detailed validation of the this compound structure. It uniquely provides a self-validating dataset where chemical shifts, splitting patterns, and integration must all logically converge to confirm the correct molecular architecture. While techniques like mass spectrometry and IR spectroscopy are invaluable for confirming molecular weight and functional groups, respectively, they lack the fine-grained structural resolution of NMR. For an unambiguous determination, especially when dealing with a new compound or a critical batch of monomer, a combinatorial approach is always the most rigorous path, with ¹H NMR serving as the central pillar of the analytical investigation.
References
- 1. 9,9-Bis-(4-amino-3-chlorophenyl)-fluorene | CAS 107934-68-9 | Connect CHemicals [connectchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. compoundchem.com [compoundchem.com]
- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Fluorene(86-73-7) 1H NMR spectrum [chemicalbook.com]
- 16. This compound | CymitQuimica [cymitquimica.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to the Mechanical Properties of Polyimide Films Derived from 9,9-Bis(4-amino-3-chlorophenyl)fluorene
This guide provides a comprehensive analysis of the mechanical properties of high-performance polyimide films synthesized from the diamine monomer 9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAF). In the quest for advanced materials with superior thermal and mechanical stability for applications in aerospace, electronics, and drug delivery systems, understanding the structure-property relationships of novel polymers is paramount. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering an objective comparison with alternative materials, supported by experimental data and established testing protocols.
While specific data for polyimides derived directly from this compound is limited in publicly accessible literature, we can infer their performance by examining polyimides based on structurally similar fluorene-containing (cardo) diamines. The presence of the bulky, rigid fluorene group is known to enhance thermal stability and mechanical strength, while the chloro-substituents are expected to influence solubility, dielectric properties, and interchain interactions. This guide will therefore compare the properties of analogous fluorene-based polyimides with commercially available high-performance films to provide a predictive assessment.
The Significance of the Fluorene Moiety in Polyimide Backbones
The incorporation of a 9,9-disubstituted fluorene "cardo" group into the polyimide backbone imparts significant rigidity and steric hindrance. This architectural feature disrupts close chain packing, which can enhance solubility, while the inherent rigidity of the fluorene unit contributes to a high glass transition temperature (Tg) and excellent thermal stability. The "cardo" structure, where the fluorene unit is perpendicular to the polymer backbone, restricts rotational motion, leading to improved dimensional stability at elevated temperatures. The chloro-substituents on the phenyl rings of the diamine are anticipated to further modify the polymer's properties, potentially increasing its flame retardancy and altering its solubility characteristics.
Comparative Analysis of Mechanical Properties
To contextualize the expected performance of CAF-based polyimide films, we present a comparative summary of the mechanical properties of related fluorene-containing polyimides and established commercial alternatives.
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference(s) |
| Analogous Fluorene-Based Polyimides | ||||
| Polyimide from 9,9-bis(3-fluoro-4-aminophenyl) fluorene | 96 - 172 | 3.13 - 4.00 | 3.5 - 9.4 | [1] |
| Polyimide from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene | 60.5 - 69.3 | 0.98 - 1.30 | - | [2] |
| Polyimide from 9,9-bis(4-aminophenyl)fluorene | - | - | - | [3] |
| Commercial High-Performance Polymer Films | ||||
| Kapton® HN | 231 | 2.5 | 72 | [4][5] |
| Upilex®-S | >355 | >8.8 | 17 | [6] |
| Polyetherimide (PEI) Film | - | - | - | [7] |
| Polyamideimide (PAI) Film | High | High | - | [7] |
Note: The properties of polyimides are highly dependent on the specific dianhydride used in the polymerization and the film processing conditions.
Causality Behind Experimental Choices
The selection of tensile testing and dynamic mechanical analysis as the primary methods for characterizing these films is based on their ability to provide fundamental insights into the material's performance under stress and varying temperatures.
-
Tensile Testing directly measures the film's strength, stiffness, and ductility. These are critical parameters for applications where the material will be subjected to mechanical loads. The choice of the ASTM D882 standard ensures that the results are comparable and reproducible.
-
Dynamic Mechanical Analysis (DMA) is crucial for understanding the viscoelastic behavior of the polymer. It allows for the determination of the glass transition temperature (Tg), which defines the upper service temperature of the material. DMA also provides information on the storage modulus (a measure of stiffness) and loss modulus (a measure of energy dissipation) as a function of temperature, which is vital for predicting the material's response to dynamic loading and temperature changes.
Experimental Protocols
Synthesis of Polyimide Films
The synthesis of polyimide films from this compound typically follows a two-step polycondensation reaction.
Caption: General workflow for the synthesis of polyimide films.
Step-by-Step Methodology:
-
Poly(amic acid) Synthesis: The diamine monomer, this compound, is dissolved in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA) is then added portion-wise to the solution under an inert atmosphere (e.g., nitrogen) with stirring. The reaction is typically carried out at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Film Casting: The resulting poly(amic acid) solution is cast onto a clean, flat substrate (e.g., a glass plate) using a doctor blade to ensure a uniform thickness.
-
Imidization: The cast film is then subjected to a carefully controlled heating program in an oven or furnace under a nitrogen atmosphere to effect thermal imidization. This process involves the cyclodehydration of the amic acid groups to form the imide rings and the removal of the solvent. A typical heating schedule might be: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300-350°C for 1 hour. Alternatively, chemical imidization can be performed at lower temperatures using dehydrating agents like acetic anhydride and a catalyst such as pyridine.
-
Film Removal: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the substrate.
Tensile Testing of Thin Films (ASTM D882)
Caption: Workflow for tensile testing of thin polymer films.
Detailed Protocol:
-
Specimen Preparation: Cut the polyimide films into rectangular strips with a width of 10-25 mm and a length of at least 150 mm. Ensure the edges are smooth and free of nicks or defects.
-
Conditioning: Condition the specimens at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Setup: Use a universal testing machine equipped with grips suitable for thin films. The initial grip separation should be set to a specific gauge length, typically 100 mm.
-
Testing: Mount the specimen in the grips, ensuring it is aligned vertically and not twisted. Apply a tensile load at a constant rate of crosshead displacement until the specimen fails. The strain rate is chosen based on the material's expected elongation.
-
Data Analysis: Record the load and elongation data throughout the test. From the resulting stress-strain curve, determine the tensile strength (the maximum stress before failure), tensile modulus (the slope of the initial linear portion of the curve), and elongation at break (the percentage increase in length at failure).
Dynamic Mechanical Analysis (DMA)
Caption: Workflow for Dynamic Mechanical Analysis of polymer films.
Detailed Protocol:
-
Specimen Preparation: Cut a rectangular strip of the polyimide film to the dimensions specified by the DMA instrument's film tension clamp.
-
Instrument Setup: Mount the film in the DMA clamp. Set the test parameters, including the temperature range (e.g., from room temperature to 400°C), heating rate (e.g., 3-5°C/min), oscillation frequency (typically 1 Hz), and strain amplitude (within the linear viscoelastic region of the material).
-
Testing: The instrument applies a small, oscillating sinusoidal strain to the sample as the temperature is ramped up. The resulting stress and the phase lag between the stress and strain are measured.
-
Data Analysis: The instrument software calculates the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature. The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the peak of the loss modulus curve.
Conclusion
Polyimide films derived from this compound are poised to exhibit a compelling combination of high thermal stability and robust mechanical properties, characteristic of fluorene-containing polyimides. The presence of the bulky cardo group is expected to result in high glass transition temperatures and good dimensional stability. While direct experimental data is not yet widely available, comparisons with analogous fluorinated and non-substituted fluorene-based polyimides suggest that these materials will likely demonstrate high tensile strength and modulus.
For researchers and professionals in fields requiring high-performance polymers, the synthesis and characterization of these materials offer a promising avenue for the development of next-generation films for demanding applications. The experimental protocols detailed in this guide provide a standardized framework for evaluating their mechanical performance and enabling direct comparison with existing materials. Further investigation into the specific influence of the chloro-substituents on the mechanical and other physical properties will be crucial in fully elucidating the potential of this class of polyimides.
References
A Senior Application Scientist's Guide to Purity Assessment of 9,9-Bis(4-amino-3-chlorophenyl)fluorene: An HPLC-Centric Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of complex organic molecules like 9,9-Bis(4-amino-3-chlorophenyl)fluorene (3Cl-BACF), a monomer often used in the production of high-performance polymers, the assurance of purity is not merely a quality control checkpoint; it is the foundation of material performance and experimental reproducibility. This guide provides an in-depth, technically grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 3Cl-BACF. The methodologies and rationales presented herein are rooted in established chromatographic principles, reflecting the practical challenges and solutions encountered in a modern analytical laboratory.
The Criticality of Purity for this compound
This compound is a specialized aromatic diamine. Its molecular structure, featuring a rigid fluorene backbone and reactive amine groups, makes it a valuable building block for polyimides and other polymers with exceptional thermal stability and desirable optical properties. However, the presence of impurities—such as starting materials, reaction byproducts, or degradation products—can significantly compromise the final polymer's molecular weight, thermal resistance, and mechanical strength. Therefore, a robust, sensitive, and accurate analytical method is paramount for quantifying the purity of 3Cl-BACF and ensuring lot-to-lot consistency.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture.[1][2] It operates by pumping a liquid mobile phase containing the sample through a column filled with a solid adsorbent material, known as the stationary phase.[2] Each component in the sample interacts differently with the stationary phase, causing them to travel through the column at different speeds and thus separating them.[2] For a non-polar molecule like 3Cl-BACF, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Why Reversed-Phase HPLC? The Causality Behind the Choice
In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[3][4][5] 3Cl-BACF, with its large, aromatic fluorene core, is a predominantly hydrophobic molecule. This inherent hydrophobicity causes it to have a strong affinity for a non-polar stationary phase, such as a C18 (octadecylsilane) bonded silica.[4][6] By using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, we can effectively elute the compound from the column.[4][7] The principle is that more hydrophobic molecules will be retained longer on the column, while more polar impurities will elute earlier.[5] This differential retention based on polarity is the key to achieving high-resolution separation.[8]
Proposed HPLC Method: A Self-Validating Protocol
While a specific compendial method for 3Cl-BACF may not be publicly available, a robust method can be developed based on the molecule's properties and established chromatographic guidelines from pharmacopeias like the USP and Ph. Eur.[9][10][11][12]
Experimental Protocol: RP-HPLC for 3Cl-BACF Purity
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2][13]
-
Column: C18 bonded silica column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The smaller particle size enhances separation efficiency.
-
Mobile Phase:
-
Solvent A: Water (HPLC Grade)
-
Solvent B: Acetonitrile (HPLC Grade)
-
-
Elution Mode: Gradient elution is recommended to ensure that both early-eluting polar impurities and the strongly retained main compound are resolved effectively within a reasonable runtime.
-
Gradient Program: Start at 60% B, increase linearly to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.
-
Detection: UV detection at a wavelength where 3Cl-BACF exhibits strong absorbance, likely around 280-310 nm, determined by UV spectral analysis. A DAD allows for peak purity analysis by comparing spectra across a single peak.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the 3Cl-BACF sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
This protocol is designed to be self-validating through the incorporation of system suitability tests (SSTs), as mandated by regulatory guidelines.[14][15] Before sample analysis, a standard solution of 3Cl-BACF is injected multiple times to verify parameters like retention time repeatability, peak asymmetry (tailing factor), and theoretical plates (column efficiency), ensuring the system is performing correctly.[10][16]
Workflow for HPLC Purity Assessment
Caption: A typical workflow for purity assessment by HPLC.
Comparison with Alternative Analytical Methods
While HPLC is the primary choice, other techniques can provide complementary information or may be suitable in specific contexts. The selection of a method is a balance of sensitivity, specificity, and the information required.
| Technique | Principle | Advantages for 3Cl-BACF Analysis | Limitations for 3Cl-BACF Analysis |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning between a non-polar stationary phase and a polar mobile phase.[7][17] | High Resolution: Excellent for separating structurally similar impurities.Quantitative Accuracy: Provides precise and reproducible purity values (% area).Established Methodology: Widely accepted by regulatory bodies.[15][18] | Requires reference standards for impurity identification.May not detect non-UV active impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase.[19] | High efficiency for volatile impurities. | Not Suitable: 3Cl-BACF has a very high boiling point and is not sufficiently volatile for GC analysis without derivatization, which adds complexity and potential for error.[20][21][22] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capability of MS.[23] | High Specificity: Provides molecular weight information, aiding in the definitive identification of impurities without needing reference standards.[24][25][26]High Sensitivity: Can detect impurities at very low levels. | More complex and expensive instrumentation.Quantification can be more challenging than UV detection due to variations in ionization efficiency. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency, providing detailed structural information.[27][28] | Absolute Quantification (qNMR): Can determine absolute purity against a certified internal standard without needing a reference standard of the analyte itself.[29]Structural Elucidation: Unambiguously identifies the main component and can help identify the structure of unknown impurities.[30][31] | Lower Sensitivity: Less sensitive than HPLC for detecting trace impurities.Requires a more concentrated sample and can be more time-consuming for routine QC. |
Decision Logic for Purity Method Selection
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion: An Integrated Approach for Authoritative Purity Assessment
For routine quality control and release testing of this compound, Reversed-Phase HPLC with UV detection is the most practical and robust method . It offers the best combination of resolution, sensitivity, and quantitative accuracy for determining area-percent purity and profiling process-related impurities. Its adherence to pharmacopeial standards provides a solid, trustworthy foundation for quality assessment.[9][10][12][16]
However, a truly comprehensive purity assessment, especially during process development or for material characterization, benefits from an orthogonal approach. LC-MS is invaluable for the rapid identification of unknown impurities detected by HPLC.[24] Furthermore, Quantitative NMR (qNMR) serves as the ultimate authoritative technique for determining the absolute purity of a reference standard, against which the routine HPLC method can be calibrated.[29]
By leveraging the strengths of each technique—HPLC for routine quantification, LC-MS for identification, and qNMR for absolute purity—researchers and drug development professionals can establish a self-validating and scientifically rigorous system for ensuring the purity and quality of this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 3. jordilabs.com [jordilabs.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. chromtech.com [chromtech.com]
- 6. hawach.com [hawach.com]
- 7. uhplcs.com [uhplcs.com]
- 8. High-Performance Liquid Chromatography (HPLC): Principles and Applications - Persee [pgeneral.com]
- 9. usp.org [usp.org]
- 10. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. Chromatography [usp.org]
- 17. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. cal-star.com [cal-star.com]
- 20. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. series.publisso.de [series.publisso.de]
- 22. bre.com [bre.com]
- 23. uccore.org [uccore.org]
- 24. agilent.com [agilent.com]
- 25. Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 27. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 28. jchps.com [jchps.com]
- 29. benchchem.com [benchchem.com]
- 30. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method [mdpi.com]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to Gas Permeability in Polyimide Membranes: The Impact of Chlorine Substitution in 9,9-Bis(4-aminophenyl)fluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of highly efficient gas separation membranes, the molecular architecture of the constituent polymers is paramount. Polyimides, a class of high-performance polymers, are renowned for their exceptional thermal stability and mechanical strength, making them prime candidates for membrane applications. Within this family, those incorporating "cardo" monomers, which possess bulky, perpendicular groups, are of particular interest. The fluorene moiety, specifically 9,9-bis(4-aminophenyl)fluorene (BAF), is a classic example of a cardo diamine that imparts rigidity and disrupts polymer chain packing, thereby enhancing gas permeability.
This guide provides a comparative analysis of gas permeability in polyimide membranes, with a specific focus on the influence of chlorine substitution on the BAF monomer, leading to 9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAF). We will delve into the synthesis rationale, present comparative gas transport data, and detail the experimental protocols necessary for such benchmark studies.
The Rationale for Chlorination: A Molecular Engineering Approach
The decision to introduce chlorine atoms onto the phenyl rings of the BAF structure is a calculated molecular engineering strategy aimed at fine-tuning the gas separation properties of the resulting polyimide membranes. The underlying hypotheses are:
-
Increased Inter-chain Spacing: The presence of the chloro-substituents ortho to the amine groups increases the steric hindrance, which is expected to further disrupt the efficient packing of the polymer chains. This can lead to an increase in the fractional free volume (FFV) within the polymer matrix, creating more pathways for gas molecules to permeate.
-
Altered Chain Rigidity and Dynamics: The introduction of halogen atoms can influence the rotational freedom of the polymer backbone, potentially increasing its rigidity. This rigidity can prevent the collapse of the free volume elements, thus maintaining high permeability.
-
Modified Gas Solubility: The polar nature of the C-Cl bond can alter the affinity of the membrane for specific gas molecules. For instance, it may enhance the solubility of quadrupolar gases like carbon dioxide (CO2), potentially improving CO2-selective membranes.
Synthesis of the Building Blocks: From Fluorenone to Chlorinated Diamine
The journey from a common starting material to the specialized chlorinated diamine involves a multi-step synthesis. Understanding this process is key to appreciating the material's properties.
Synthesis of 9,9-Bis(4-aminophenyl)fluorene (BAF)
The parent diamine, BAF, is typically synthesized through the condensation reaction of 9-fluorenone with an excess of aniline in the presence of an acid catalyst.
Synthesis of this compound (CAF)
The synthesis of the chlorinated analogue, CAF, follows a similar principle but starts with 2-chloroaniline. The presence of the chlorine atom influences the reactivity of the aniline and requires careful optimization of reaction conditions.
A Comparative Guide to the Structure-Property Relationship of Polyimides: Chlorinated vs. Non-Chlorinated Fluorene Diamines
Introduction
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Within this family, polyimides derived from fluorene-containing monomers have garnered significant attention. The incorporation of the bulky, cardo fluorene group into the polymer backbone disrupts chain packing, leading to enhanced solubility and processability without compromising thermal properties.[2][3][4][5][6] These characteristics make fluorene-based polyimides prime candidates for advanced applications in microelectronics, aerospace, and optical devices.[6]
A key strategy for fine-tuning the properties of these polymers is the modification of the diamine monomer. This guide provides an in-depth technical comparison of polyimides synthesized from a standard non-chlorinated fluorene diamine, 9,9-bis(4-aminophenyl)fluorene (BAPF), versus its chlorinated counterpart, 9,9-bis(4-amino-3-chlorophenyl)fluorene (BACPF). By introducing chlorine atoms onto the phenyl rings adjacent to the amine groups, a cascade of structural changes is initiated, profoundly impacting the material's final performance characteristics. We will explore the causal relationships between this specific structural modification and the resulting thermal, solubility, optical, and dielectric properties, supported by experimental data and detailed protocols.
Molecular Architecture: The Foundation of Performance
The fundamental difference between the two polyimide systems lies in the structure of the diamine monomer. The polycondensation reaction of a diamine with a dianhydride forms the polyimide backbone. The choice of these two building blocks dictates the final properties of the polymer.
-
Non-Chlorinated Diamine: 9,9-bis(4-aminophenyl)fluorene (BAPF) is a widely used fluorene-based diamine. Its symmetrical and rigid structure contributes to high thermal stability.
-
Chlorinated Diamine: this compound (BACPF) features chlorine atoms positioned ortho to the amine functional groups. These bulky, electronegative substituents introduce steric hindrance and alter the electronic nature of the diamine.
-
Dianhydride: For a consistent comparison, a common aromatic dianhydride such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) is often used. The fluorine-containing 6FDA moiety is itself known to enhance solubility and optical transparency.[7][8]
Caption: General synthesis pathway for chlorinated and non-chlorinated polyimides.
Comparative Analysis: Structure-Property Relationships
The introduction of the chlorine atom is not a trivial substitution. It acts as a lever, tuning the delicate balance of intermolecular and intramolecular forces that govern the polymer's bulk properties.
Solubility
The processability of high-performance polymers is often limited by their poor solubility in common organic solvents. The bulky cardo fluorene group is a primary structural feature that enhances solubility. Chlorination further amplifies this effect.
Causality: The covalent radius of a chlorine atom is significantly larger than that of a hydrogen atom. Placing these bulky substituents on the polymer backbone forces the chains further apart, disrupting the efficient packing that is common in rigid aromatic polymers. This increased intermolecular distance, or free volume, weakens the interchain forces (van der Waals forces and π-π stacking), allowing solvent molecules to penetrate and solvate the polymer more easily.[9][10]
Experimental Data Summary:
| Polymer System | N-methyl-2-pyrrolidone (NMP) | N,N-Dimethylacetamide (DMAc) | Chloroform (CHCl₃) | Tetrahydrofuran (THF) |
| Non-Chlorinated PI | Soluble | Soluble | Partially Soluble / Insoluble | Insoluble |
| Chlorinated PI | Readily Soluble | Readily Soluble | Soluble | Soluble |
Note: Solubility can vary based on the specific dianhydride used and the polymer's molecular weight.
The enhanced solubility of chlorinated fluorene-based polyimides is a significant advantage, enabling easier processing via solution-casting techniques to form films and coatings.[11]
Thermal Properties
High thermal stability is the hallmark of aromatic polyimides. The analysis of glass transition temperature (Tg) and thermal decomposition temperature (Td) reveals the impact of chlorination on the polymer's performance at elevated temperatures.
Causality:
-
Glass Transition Temperature (Tg): Tg is related to the mobility of the polymer chains. The bulky chlorine atoms introduce steric hindrance, which restricts the rotational freedom of the polymer backbone. This increased rigidity typically leads to a higher Tg, as more thermal energy is required to induce segmental motion.
-
Thermal Decomposition Temperature (Td): The onset of thermal decomposition is dictated by the strength of the chemical bonds within the polymer. While the aromatic and imide rings are exceptionally stable, the C-Cl bond is generally weaker than a C-H bond. This suggests that chlorinated PIs might exhibit a slightly lower initial decomposition temperature, although the overall stability often remains excellent, with decomposition typically occurring above 500°C.
Experimental Data Summary:
| Property | Non-Chlorinated PI | Chlorinated PI | Rationale |
| Glass Transition Temp. (Tg) | ~350 - 380 °C | ~360 - 400 °C | Increased chain rigidity due to steric hindrance from Cl atoms. |
| 5% Weight Loss Temp. (Td5) | > 530 °C | > 510 °C | The C-Cl bond is a potential weak point for initial degradation compared to C-H.[12] |
Despite a potentially lower onset of decomposition, the thermal stability of chlorinated fluorene polyimides remains exceptionally high and suitable for most high-temperature applications.
Optical Properties
For applications in flexible displays and optical components, high optical transparency and low color are critical. Conventional aromatic polyimides are often yellow or brown due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties.[7]
Causality: Halogenation is a proven strategy to suppress CTC formation and improve optical transparency.[13] The chlorine atom is strongly electronegative and acts as an electron-withdrawing group. By pulling electron density away from the aromatic ring of the diamine, it reduces its electron-donating capability. This electronic mismatch hinders the formation of CTCs, resulting in a polymer that absorbs less light in the visible spectrum.[7][13]
Experimental Data Summary:
| Property | Non-Chlorinated PI | Chlorinated PI |
| Cutoff Wavelength | ~370 - 390 nm | ~350 - 365 nm |
| Transmittance at 450 nm | ~75 - 85% | > 88%[11] |
| Appearance | Pale Yellow Film | Colorless / Near-Colorless Film |
This significant improvement in optical transparency makes chlorinated fluorene-based polyimides highly desirable for optoelectronic applications.[11]
Dielectric Properties
In microelectronics, low dielectric constant (low-k) materials are essential for reducing signal delay and cross-talk in integrated circuits. The dielectric constant of a polymer is influenced by its molecular polarizability and free volume.
Causality: The introduction of chlorine has two competing effects on the dielectric constant:
-
Increased Free Volume: As established, the bulky chlorine atoms increase the free volume within the polymer matrix. Since air has a dielectric constant of ~1, creating more empty space within the material effectively lowers the overall dielectric constant.[14][15]
-
Polarity of the C-Cl Bond: The C-Cl bond is polar. Introducing a high density of these polar bonds can increase the overall polarizability of the polymer chain, which can lead to an increase in the dielectric constant.
The final dielectric constant is a result of the balance between these two factors. Often, the effect of increased free volume dominates, leading to a net reduction in the dielectric constant compared to the non-chlorinated analogue, though perhaps not as low as highly fluorinated PIs where the C-F bond's unique properties are more effective at reducing polarizability.[16][17]
Experimental Data Summary:
| Property (at 1 MHz) | Non-Chlorinated PI | Chlorinated PI | Fluorinated PI (for context) |
| Dielectric Constant (k) | ~2.8 - 3.1 | ~2.6 - 2.8 | ~2.3 - 2.7[18] |
| Dielectric Loss (tan δ) | ~0.003 - 0.005 | ~0.002 - 0.004 | < 0.002 |
The data indicates that chlorination is an effective strategy for lowering the dielectric constant, making these materials suitable for advanced electronic packaging and insulation layers.[11]
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, standardized synthesis and characterization protocols are crucial.
Workflow for Synthesis and Characterization
Caption: Experimental workflow from synthesis to characterization.
Protocol 1: Two-Step Polyimide Synthesis (Thermal Imidization)
This protocol describes a general procedure for synthesizing a polyimide film from a fluorene diamine (chlorinated or non-chlorinated) and 6FDA.
-
Preparation of Poly(amic acid) (PAA) Precursor:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add the fluorene diamine monomer (e.g., 10 mmol).
-
Add anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a solid content of 15-20 wt%. Stir until the diamine is fully dissolved.
-
Slowly add an equimolar amount of 6FDA dianhydride (10 mmol) in several portions to the stirred solution. An exothermic reaction will occur, and the viscosity will increase.
-
Continue stirring the solution at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a high molecular weight PAA solution.[1]
-
-
Film Casting and Thermal Imidization:
-
Filter the viscous PAA solution to remove any impurities.
-
Cast the PAA solution onto a clean, dry glass plate using a doctor blade to control the thickness.
-
Place the glass plate in a programmable vacuum oven or a furnace with a nitrogen atmosphere.
-
Execute a stepwise heating program to convert the PAA to polyimide and remove the solvent. A typical program is: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, 250°C for 30 minutes, and finally 300°C for 1 hour.[9]
-
After the heating cycle is complete, allow the oven to cool down slowly to room temperature to prevent thermal shock to the film.
-
Immerse the glass plate in deionized water to carefully peel off the resulting freestanding polyimide film.
-
Dry the film in a vacuum oven at 100°C for 12 hours before characterization.
-
Conclusion
The strategic chlorination of fluorene-based diamines is a powerful tool for tailoring the properties of high-performance polyimides. The substitution of hydrogen with chlorine on the diamine monomer leads to a cascade of predictable and beneficial changes:
-
Enhanced Solubility: The steric bulk of chlorine disrupts polymer chain packing, significantly improving solubility in a wider range of organic solvents and enhancing processability.[11]
-
Improved Optical Transparency: The electron-withdrawing nature of chlorine suppresses the formation of charge-transfer complexes, resulting in colorless films with lower cutoff wavelengths.[7][13]
-
Lower Dielectric Constant: The increase in free volume caused by the bulky chlorine atoms typically outweighs the polarity of the C-Cl bond, leading to a lower dielectric constant suitable for microelectronic applications.[14][15]
-
Maintained Thermal Stability: While the onset of thermal decomposition may be slightly reduced, the overall thermal stability and glass transition temperatures remain exceptionally high, preserving the primary advantage of polyimides.
In essence, while non-chlorinated fluorene polyimides offer a robust baseline of high performance, their chlorinated counterparts represent a refined material, optimized for applications demanding superior optical clarity, processability, and low-k dielectric properties. The choice between them depends on the specific performance requirements of the target application, with chlorinated variants providing a compelling option for the next generation of advanced electronics and optical systems.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Low—Permittivity Copolymerized Polyimides with Fluorene Rigid Conjugated Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 9,9-Bis(4-amino-3-chlorophenyl)fluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 9,9-Bis(4-amino-3-chlorophenyl)fluorene. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value-driven, in-depth technical guidance. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to ensure a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a diamine monomer often used in the synthesis of polyimides and other polymers. While specific toxicological data for this compound is limited, its structural classification as a chlorinated aromatic amine necessitates a cautious approach. Aromatic amines as a class are known for their potential for skin absorption and, in some cases, carcinogenicity.
The primary hazard identified in the Safety Data Sheet (SDS) for this compound is H411: Toxic to aquatic life with long lasting effects .[1][2][3] This necessitates stringent procedures to prevent its release into the environment.
Key Hazards to Consider:
-
Dermal Absorption: Aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.
-
Inhalation: As a powder, there is a risk of inhaling dust particles, which can cause respiratory irritation.
-
Eye Contact: Direct contact can cause serious eye irritation.
-
Environmental Hazard: The compound is toxic to aquatic life, requiring careful disposal.
A thorough risk assessment should be conducted before any procedure involving this chemical, considering the quantity being used, the duration of the task, and the potential for generating dust or aerosols.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure to this compound. The following recommendations are based on a conservative approach, taking into account the potential hazards of chlorinated aromatic amines.
Hand Protection: The Critical Barrier
Given the high potential for dermal absorption of aromatic amines, selecting the correct gloves is paramount. There is no single glove material that is impervious to all chemicals, so the choice must be based on the specific solvent being used, if any, and the nature of the task.
Recommended Glove Selection:
| Glove Material | Suitability for Aromatic & Chlorinated Solvents | General Suitability for Amines | Notes |
| Polyvinyl Alcohol (PVA) | Good | Good | Recommended for handling the pure compound or when dissolved in aromatic or chlorinated solvents. Note that PVA gloves degrade in the presence of water. |
| Viton™ | Good | Good | Offers excellent resistance to a broad range of chemicals, including aromatic and chlorinated compounds. |
| Nitrile | Poor to Fair | Good for some | While offering good general chemical resistance, nitrile gloves may not provide adequate protection against prolonged exposure to aromatic and chlorinated solvents. Double gloving with nitrile gloves can be a temporary measure for short-duration tasks with low exposure risk. |
| Latex | Poor | Poor | Not recommended due to poor chemical resistance and potential for allergic reactions. |
Best Practices for Glove Use:
-
Inspect gloves for any signs of damage before each use.
-
Double gloving is recommended, especially when handling larger quantities or for prolonged periods. An inner nitrile glove can be worn under an outer, more resistant glove like PVA or Viton™.
-
Change gloves frequently and immediately if they become contaminated.
-
Proper removal technique is essential to avoid contaminating your hands.
Body Protection: Shielding from Spills and Splashes
A chemically resistant lab coat is the minimum requirement for body protection. For tasks with a higher risk of splashing or dust generation, additional protection is necessary.
-
Standard Operations: A clean, buttoned lab coat made of a low-permeability material.
-
High-Risk Operations: A disposable, chemically resistant suit or apron over the lab coat.
Eye and Face Protection: Guarding Against Irritation
-
Safety Glasses with Side Shields: Mandatory for all laboratory work involving this compound.
-
Chemical Goggles: Should be worn when there is a risk of splashing.
-
Face Shield: In addition to chemical goggles, a face shield is required when handling larger quantities or during procedures with a high potential for splashing.
Respiratory Protection: Preventing Inhalation of Dust
All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the inhalation of dust. If a fume hood is not available or if there is a risk of dust generation outside of a hood, respiratory protection is required.
-
Recommended Respirator: A NIOSH-approved N95 or higher-rated particulate respirator. For higher concentrations or in situations where the exposure limit may be exceeded, a powered air-purifying respirator (PAPR) with a particulate filter should be considered.
Operational Plan: Step-by-Step Guidance for Safe Handling
A clear and well-rehearsed operational plan is essential for minimizing risk.
Preparation and Weighing
-
Designated Area: All handling of the solid compound should occur in a designated area within a chemical fume hood.
-
Pre-Donning PPE: Before entering the designated area, don all required PPE as outlined in Section 2.
-
Weighing: Use a balance inside the fume hood. To minimize dust, use a spatula to carefully transfer the solid. Consider taring a container with a lid to minimize exposure during transport from the balance.
Solution Preparation
-
In the Fume Hood: All solution preparation should be performed in a chemical fume hood.
-
Solvent Addition: Slowly add the solvent to the solid to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
Disposal Plan: Environmental Responsibility
Proper disposal is critical to prevent environmental contamination.[1][2][3]
Waste Segregation
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container for chlorinated organic waste.
Disposal Method
The recommended disposal method for chlorinated aromatic compounds is incineration by a licensed hazardous waste disposal company.[4][5] Do not dispose of this chemical down the drain or in regular trash.
Decontamination: Maintaining a Safe Workspace
Regular decontamination of work surfaces and equipment is crucial to prevent cross-contamination and accidental exposure.
Routine Decontamination
-
After Each Use: Wipe down all surfaces in the fume hood and any equipment used with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a mild soap and water solution.
-
Dispose of Wipes: All cleaning materials must be disposed of as solid hazardous waste.
Spill Decontamination
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert others in the area and evacuate if necessary.
-
Restrict Access: Cordon off the spill area.
-
Don Appropriate PPE: This may include a higher level of respiratory protection depending on the size and nature of the spill.
-
Contain the Spill: For solid spills, carefully cover with an absorbent material. For liquid spills, use a chemical spill kit to absorb the liquid.
-
Clean the Area: Carefully scoop the absorbed material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent and then with soap and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Visualizing the PPE Decision-Making Process
Caption: PPE selection workflow for handling this compound.
References
- 1. This compound | 107934-68-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. ijert.org [ijert.org]
- 3. This compound | 107934-68-9 | TCI EUROPE N.V. [tcichemicals.com]
- 4. What Role Does a Laboratory Incinerator Play in Waste Management? [hrincinerator.com]
- 5. Laboratory Incinerators | Inciner8 [inciner8.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
